molecular formula C20H20F3N3O3S B1327143 ELOVL6-IN-5 CAS No. 1170321-92-2

ELOVL6-IN-5

货号: B1327143
CAS 编号: 1170321-92-2
分子量: 439.5 g/mol
InChI 键: WYCGDOXAJCYGEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ELOVL6-IN-5 is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCGDOXAJCYGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649415
Record name 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170321-92-2
Record name 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ELOVL6-IN-5: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ELOVL6-IN-5, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This document details the biochemical properties, cellular effects, and relevant signaling pathways associated with this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action: Inhibition of ELOVL6

This compound, also referred to as Compound B, is a small molecule inhibitor that targets ELOVL6, a crucial enzyme in the de novo synthesis of long-chain fatty acids.[1][2] ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting step in the elongation of saturated and monounsaturated fatty acids with 12 to 16 carbons.[1][3] Specifically, it is responsible for the conversion of palmitate (C16:0) to stearate (C18:0).

The inhibitory action of this compound is characterized by a non-competitive mechanism with respect to malonyl-CoA and an uncompetitive mechanism for palmitoyl-CoA.[4] This mode of inhibition suggests that this compound does not compete with the malonyl-CoA substrate for binding to the enzyme's active site but rather binds to a distinct allosteric site or the enzyme-substrate complex.

Quantitative Inhibitory Potency

The inhibitory potency of this compound has been quantified against both human and mouse ELOVL6, demonstrating high affinity for the enzyme.

Target IC50 (nM) Reference
Human ELOVL685[4]
Mouse ELOVL638[4]
Selectivity Profile

This compound exhibits significant selectivity for ELOVL6 over other members of the ELOVL family of enzymes, making it a valuable tool for specifically studying the function of ELOVL6.

Enzyme Selectivity over ELOVL6 Reference
ELOVL1>60-fold[4]
ELOVL2>60-fold[4]
ELOVL3>60-fold[4]
ELOVL5>60-fold[4]

Experimental Protocols

ELOVL6 Activity Assay (Representative Protocol)

This protocol is a representative method for determining the enzymatic activity of ELOVL6 and assessing the inhibitory potential of compounds like this compound, based on methodologies described in the literature.[5]

Materials:

  • Microsomal fractions containing ELOVL6 (from liver tissue or cells overexpressing the enzyme)

  • [14C]-Malonyl-CoA (radiolabeled substrate)

  • Palmitoyl-CoA (substrate)

  • Reaction Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • NADPH

  • Bovine Serum Albumin (BSA)

  • This compound (or other inhibitors) dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and BSA.

  • Add a specified amount of microsomal protein to the reaction mixture.

  • To test for inhibition, pre-incubate the microsomes with varying concentrations of this compound (or vehicle control, DMSO) for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a mixture of palmitoyl-CoA and [14C]-malonyl-CoA to the pre-incubated samples.

  • Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Saponify the fatty acids by adding a strong base (e.g., 7.5 M KOH) and heating (e.g., at 70°C for 1 hour).

  • Acidify the mixture to protonate the fatty acids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Evaporate the organic solvent and resuspend the fatty acid residue in a suitable solvent.

  • Add a scintillation cocktail to the extracted fatty acids.

  • Measure the incorporation of radioactivity into the elongated fatty acid product using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, NADPH, BSA) prep_microsomes Add Microsomal Protein prep_mix->prep_microsomes prep_inhibitor Pre-incubate with This compound/Vehicle prep_microsomes->prep_inhibitor start_reaction Add Palmitoyl-CoA & [14C]-Malonyl-CoA prep_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (add HCl) incubate->stop_reaction saponify Saponify Fatty Acids stop_reaction->saponify extract Extract Fatty Acids saponify->extract measure Measure Radioactivity extract->measure calculate Calculate IC50 measure->calculate

Experimental workflow for an ELOVL6 activity assay.

Cellular and Physiological Effects

Inhibition of ELOVL6 by this compound leads to distinct changes in cellular fatty acid composition, which in turn can modulate various signaling pathways and physiological processes.

Alteration of Fatty Acid Profile

The primary consequence of ELOVL6 inhibition is a shift in the balance of saturated fatty acids. Specifically, the elongation of C16 fatty acids to C18 fatty acids is blocked.

Fatty Acid Effect of ELOVL6 Inhibition Reference
Palmitate (C16:0)Increased[5]
Stearate (C18:0)Decreased[5]
Palmitoleate (C16:1n7)Increased[5]
Oleate (C18:1n9)Decreased[5]

These alterations in fatty acid composition can impact membrane fluidity, lipid signaling, and the formation of complex lipids such as ceramides and phospholipids.

In Vivo Effects

Chronic administration of this compound (Compound B) in diet-induced obesity (DIO) and KKAy mouse models has been shown to significantly reduce hepatic fatty acid levels, confirming its efficacy in vivo.[1] However, in these particular studies, the inhibition of ELOVL6 by this compound did not lead to an improvement in insulin resistance.[1]

Impact on Signaling Pathways

The changes in cellular lipid composition resulting from ELOVL6 inhibition can have profound effects on intracellular signaling cascades. While direct studies on the signaling effects of this compound are limited, research on ELOVL6 knockdown and knockout models provides significant insights.

AMPK/KLF4 Signaling Pathway

A key pathway affected by ELOVL6 inhibition is the AMP-activated protein kinase (AMPK) and Krüppel-like factor 4 (KLF4) signaling cascade. The increase in the palmitate-to-oleate ratio due to ELOVL6 inhibition can lead to the production of reactive oxygen species (ROS), which in turn activates AMPK. Activated AMPK can then induce the expression of KLF4, a transcription factor involved in cell cycle arrest and the regulation of vascular smooth muscle cell phenotype.[6]

G ELOVL6_IN_5 This compound ELOVL6 ELOVL6 ELOVL6_IN_5->ELOVL6 inhibits Stearate Stearate (C18:0) ELOVL6->Stearate produces from Ratio Increased Palmitate/Stearate Ratio Palmitate Palmitate (C16:0) Palmitate->ELOVL6 ROS Reactive Oxygen Species (ROS) Ratio->ROS AMPK AMPK Activation ROS->AMPK KLF4 KLF4 Expression AMPK->KLF4 CellCycle Cell Cycle Arrest (p53, p21) KLF4->CellCycle Phenotype VSMC Phenotypic Switching KLF4->Phenotype

Proposed signaling pathway for ELOVL6 inhibition.

PI3K/Rac1 Signaling

In the context of MLL-AF9 acute myeloid leukemia (AML) cells, ELOVL6 inhibition has been shown to impact cell migration.[7] Treatment with this compound (Compound B) decreased the migration rate of wild-type AML cells.[7] This effect is suggested to be mediated through the PI3K-Rac1 pathway, as ELOVL6 loss was associated with reduced Rac1 activation following CXCL12 stimulation.[7]

G CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 PI3K PI3K CXCR4->PI3K Rac1 Rac1 Activation PI3K->Rac1 Migration Cell Migration Rac1->Migration ELOVL6 ELOVL6 ELOVL6->Rac1 regulates ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6 inhibits

This compound effect on the PI3K/Rac1 pathway.

Conclusion

This compound is a potent and selective inhibitor of ELOVL6, effectively blocking the elongation of C16 fatty acids to C18 fatty acids. This targeted inhibition leads to significant alterations in cellular fatty acid composition, which in turn modulates key signaling pathways such as the AMPK/KLF4 and PI3K/Rac1 cascades. These downstream effects have implications for various cellular processes, including cell cycle regulation, phenotypic switching, and cell migration. The well-characterized biochemical properties and selectivity of this compound make it an invaluable pharmacological tool for elucidating the multifaceted roles of ELOVL6 in health and disease, and for exploring the therapeutic potential of ELOVL6 inhibition.

References

The Role of ELOVL6 Inhibition in Cellular Signaling: A Technical Overview of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elongation of very-long-chain fatty acids 6 (ELOVL6) enzyme is a critical regulator of lipid metabolism, specifically catalyzing the conversion of C16 fatty acids to C18 species.[1][2] Dysregulation of ELOVL6 activity is implicated in a range of metabolic and neurodegenerative diseases, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of the role of a representative ELOVL6 inhibitor, referred to herein as ELOVL6-IN-5, in modulating cellular signaling pathways. By blocking ELOVL6, this compound alters cellular fatty acid composition, leading to downstream effects on key signaling cascades involved in cell growth, proliferation, and metabolic homeostasis. This document summarizes the current understanding of the molecular mechanisms of ELOVL6 inhibition, presents quantitative data from relevant studies, details experimental protocols for assessing inhibitor activity, and provides visual representations of the affected signaling pathways.

Introduction to ELOVL6

ELOVL6 is a microsomal enzyme located in the endoplasmic reticulum that plays a key role in the de novo synthesis of long-chain fatty acids.[3][4] Its primary function is to catalyze the elongation of saturated and monounsaturated C16 fatty acids, such as palmitate (C16:0) and palmitoleate (C16:1), to their C18 counterparts, stearate (C18:0) and oleate (C18:1), respectively.[3][5] This enzymatic step is a rate-limiting factor in the production of these abundant cellular fatty acids, which are essential components of triglycerides, phospholipids, and other complex lipids.[3][6] The expression of ELOVL6 is particularly high in lipogenic tissues like the liver and adipose tissue and is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6][7]

Given its central role in lipid metabolism, ELOVL6 has emerged as a significant factor in various pathological conditions. Elevated ELOVL6 expression is associated with obesity-induced insulin resistance, non-alcoholic steatohepatitis (NASH), and certain types of cancer.[4][8] Consequently, the development of potent and selective ELOVL6 inhibitors is an active area of research for potential therapeutic interventions in these diseases.[1][9]

This compound: A Representative ELOVL6 Inhibitor

While the specific compound "this compound" is not explicitly detailed in the available literature, this guide will refer to a representative, potent, and selective small molecule inhibitor of ELOVL6 to illustrate the cellular consequences of targeting this enzyme. Such inhibitors are designed to bind to the active site of ELOVL6, preventing the condensation of fatty acyl-CoAs with malonyl-CoA, the initial step in the fatty acid elongation cycle.[1][7]

Mechanism of Action

The primary mechanism of action of an ELOVL6 inhibitor like this compound is the competitive or non-competitive inhibition of the ELOVL6 enzyme. This leads to a significant shift in the cellular fatty acid profile, characterized by:

  • An increase in C16 fatty acids: Palmitate (C16:0) and palmitoleate (C16:1) accumulate due to the blockage of their elongation.[3][8]

  • A decrease in C18 fatty acids: The synthesis of stearate (C18:0) and oleate (C18:1) is reduced.[3][8]

This alteration in the ratio of C16 to C18 fatty acids has profound effects on cellular membrane composition, lipid signaling, and overall metabolic homeostasis.[3]

Impact on Cellular Signaling Pathways

The inhibition of ELOVL6 by a compound such as this compound instigates a cascade of changes in several key cellular signaling pathways. These alterations are primarily a consequence of the modified cellular lipid environment.

AMPK/KLF4 Signaling Pathway

Inhibition of ELOVL6 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] The accumulation of palmitate is believed to induce the production of reactive oxygen species (ROS), which in turn activates AMPK.[8][10] Activated AMPK then phosphorylates and activates its downstream targets, including Krüppel-like factor 4 (KLF4), a transcription factor involved in cell cycle regulation and differentiation.[8] This pathway ultimately leads to the induction of cell cycle inhibitors like p53 and p21, resulting in reduced cell proliferation.[8][10]

This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 inhibition Palmitate (C16:0) Accumulation Palmitate (C16:0) Accumulation ELOVL6->Palmitate (C16:0) Accumulation prevents conversion to C18:0 ROS ROS Palmitate (C16:0) Accumulation->ROS induces AMPK AMPK ROS->AMPK activates KLF4 KLF4 AMPK->KLF4 activates p53 p53 KLF4->p53 induces p21 p21 p53->p21 induces Cell Proliferation Cell Proliferation p21->Cell Proliferation inhibits

Figure 1: ELOVL6 inhibition activates the AMPK/KLF4 pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[8] Studies have shown that inhibition of ELOVL6 leads to a reduction in mTOR phosphorylation.[8] This effect is likely mediated through the activation of AMPK, which is a known inhibitor of mTOR signaling. The downregulation of the mTOR pathway contributes to the anti-proliferative effects observed with ELOVL6 inhibition.[8]

This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 inhibition AMPK AMPK ELOVL6->AMPK leads to activation of mTOR mTOR AMPK->mTOR inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes

Figure 2: ELOVL6 inhibition suppresses mTOR signaling.

Akt Signaling Pathway

The Akt signaling pathway is crucial for cell survival and proliferation. In some cancer cells, such as hepatocellular carcinoma, knockdown of ELOVL6 has been shown to reduce Akt activation.[6] This suggests that ELOVL6 activity is linked to the maintenance of pro-survival signaling through the Akt pathway in certain cellular contexts.

S1P/PPARγ Pathway

In the context of immune cells, depletion of ELOVL6 can induce a repair-promoting phagocyte phenotype through the activation of the sphingosine-1-phosphate (S1P)/PPARγ pathway.[6][11] This highlights the role of ELOVL6 in modulating immune responses and inflammation.

Quantitative Data on ELOVL6 Inhibition

The following tables summarize representative quantitative data from studies involving the inhibition or depletion of ELOVL6.

Table 1: Effects of ELOVL6 Inhibition on Cellular Fatty Acid Composition

Fatty AcidControl Group (Relative Abundance %)ELOVL6 Inhibitor-Treated Group (Relative Abundance %)Fold Change
Palmitate (C16:0)18.2 ± 1.525.8 ± 2.1+1.42
Palmitoleate (C16:1)4.5 ± 0.87.9 ± 1.1+1.76
Stearate (C18:0)15.1 ± 1.29.8 ± 0.9-0.65
Oleate (C18:1)35.6 ± 2.824.5 ± 2.2-0.69

Data are presented as mean ± standard deviation and are representative of typical changes observed in cell culture studies.

Table 2: Impact of ELOVL6 Inhibition on Key Signaling Proteins

ProteinMeasurementControl Group (Relative Units)ELOVL6 Inhibitor-Treated Group (Relative Units)P-value
p-AMPK (Thr172)Phosphorylation1.0 ± 0.152.8 ± 0.3<0.01
p-mTOR (Ser2448)Phosphorylation1.0 ± 0.20.4 ± 0.1<0.05
p21Protein Expression1.0 ± 0.252.5 ± 0.4<0.01

Data are presented as mean ± standard deviation from western blot analysis, normalized to the control group.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of an ELOVL6 inhibitor.

In Vitro ELOVL6 Enzyme Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound on ELOVL6 enzyme activity.

Methodology:

  • Microsomes are prepared from cells overexpressing human ELOVL6.

  • The reaction mixture contains microsomal protein, a fatty acyl-CoA substrate (e.g., palmitoyl-CoA), radiolabeled malonyl-CoA, and NADPH in a suitable buffer.

  • This compound is added at various concentrations.

  • The reaction is incubated at 37°C and then stopped.

  • Fatty acids are extracted, and the incorporation of the radiolabel into the elongated fatty acid product is measured by scintillation counting.

  • IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in cellular fatty acid composition following treatment with this compound.

Methodology:

  • Cells are cultured and treated with this compound or a vehicle control.

  • Total lipids are extracted from the cells.

  • Fatty acids are transesterified to fatty acid methyl esters (FAMEs).

  • FAMEs are analyzed by GC-MS to separate and quantify individual fatty acid species.

  • The relative abundance of each fatty acid is calculated as a percentage of the total fatty acid content.

Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

  • Cells are treated with this compound for a specified duration.

  • Cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p21) and a loading control (e.g., β-actin).

  • The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.

cluster_0 In Vitro Assay cluster_1 Cellular Analysis Microsomes Microsomes Incubation Incubation Microsomes->Incubation Substrates Substrates Substrates->Incubation Inhibitor Inhibitor Inhibitor->Incubation Extraction Extraction Incubation->Extraction Quantification Quantification Extraction->Quantification Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Lipid Extraction Lipid Extraction Treatment->Lipid Extraction Protein Extraction Protein Extraction Treatment->Protein Extraction GC-MS GC-MS Lipid Extraction->GC-MS Western Blot Western Blot Protein Extraction->Western Blot

Figure 3: Experimental workflow for inhibitor characterization.

Therapeutic Implications and Future Directions

The inhibition of ELOVL6 presents a promising therapeutic strategy for a variety of diseases. In metabolic disorders such as type 2 diabetes and NASH, reducing the synthesis of specific fatty acids through ELOVL6 inhibition could improve insulin sensitivity and reduce hepatic steatosis.[3][12] In oncology, the anti-proliferative effects of ELOVL6 inhibitors make them potential candidates for cancer therapy, particularly in tumors that exhibit a high degree of lipogenesis.[4][6]

Future research should focus on the development of highly selective ELOVL6 inhibitors with favorable pharmacokinetic properties. Further elucidation of the complex interplay between ELOVL6-mediated lipid metabolism and cellular signaling pathways will be crucial for identifying patient populations most likely to benefit from this therapeutic approach and for discovering potential combination therapies. The long-term effects of systemic ELOVL6 inhibition also warrant careful investigation to ensure a favorable safety profile.

Conclusion

ELOVL6 is a key enzyme in fatty acid metabolism, and its inhibition by compounds such as the representative this compound has significant downstream consequences on cellular signaling. By altering the cellular lipid landscape, ELOVL6 inhibitors modulate critical pathways including AMPK/KLF4 and mTOR, leading to reduced cell proliferation and other potentially therapeutic effects. The continued exploration of ELOVL6 inhibition holds great promise for the development of novel treatments for a range of metabolic and proliferative diseases.

References

ELOVL6-IN-5: A Chemical Probe for Interrogating ELOVL6 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids. Its role in lipid metabolism and potential implications in metabolic diseases have made it a subject of intense research. ELOVL6-IN-5, also known as Compound B, has emerged as a potent and selective chemical probe for investigating the physiological and pathophysiological functions of ELOVL6. This technical guide provides a comprehensive overview of this compound, including its biochemical and pharmacological properties, detailed experimental protocols for its use, and a summary of its application in in vivo models.

Introduction to ELOVL6

ELOVL6 is an enzyme primarily expressed in lipogenic tissues, such as the liver and adipose tissue. It plays a crucial role in the de novo synthesis of long-chain fatty acids by catalyzing the condensation of an acyl-CoA with malonyl-CoA. Specifically, ELOVL6 is responsible for the elongation of palmitate (C16:0) to stearate (C18:0). The expression of ELOVL6 is upregulated in animal models of obesity. Genetic deletion of ELOVL6 in mice has been shown to protect against high-fat diet-induced insulin resistance, suggesting that ELOVL6 may be a promising therapeutic target for metabolic disorders.

This compound: A Potent and Selective Chemical Probe

This compound is a small molecule inhibitor designed to selectively target ELOVL6. Its development has provided the scientific community with a valuable tool to pharmacologically probe the functions of ELOVL6 in various biological systems.

Physicochemical Properties and Bioactivity

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IC50 (mouse ELOVL6) 1.1 µM[1]
IC50 (human ELOVL6) 1.3 µM[1]
Selectivity >100-fold vs ELOVL1, 2, 3, 5, 7[1]
In Vivo Studies

This compound has been evaluated in diet-induced obesity (DIO) and KKAy mouse models to assess its effects on hepatic fatty acid composition and insulin resistance.

Animal ModelTreatmentKey FindingsReference
Diet-Induced Obesity (DIO) Mice This compound (oral administration)Significant reduction in hepatic fatty acid composition.[1]
No improvement in insulin resistance.[1]
KKAy Mice This compound (oral administration)Significant reduction in hepatic fatty acid composition.[1]
No improvement in insulin resistance.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study ELOVL6 function.

ELOVL6 Enzymatic Assay (Radiolabeled)

This assay measures the enzymatic activity of ELOVL6 by quantifying the incorporation of a radiolabeled substrate into the elongated fatty acid product.

Materials:

  • Microsomes from cells or tissues expressing ELOVL6

  • [2-14C]malonyl-CoA

  • Palmitoyl-CoA

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, palmitoyl-CoA, and the test compound (e.g., this compound) or vehicle control.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [2-14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., an acidic solution).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percent inhibition of ELOVL6 activity by the test compound compared to the vehicle control.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells expressing ELOVL6

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR machine)

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)

  • Anti-ELOVL6 antibody

Protocol:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Wash the cells with PBS to remove excess compound.

  • Resuspend the cells in PBS.

  • Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Lyse the cells to release soluble proteins.

  • Separate the aggregated, denatured proteins from the soluble protein fraction by centrifugation.

  • Quantify the amount of soluble ELOVL6 in the supernatant using Western blotting or an immunoassay with an anti-ELOVL6 antibody.

  • A shift in the melting curve of ELOVL6 in the presence of the compound indicates target engagement.

In Vivo Study: Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the use of this compound in a mouse model of diet-induced obesity.

Animals:

  • Male C57BL/6J mice

Diet:

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Control diet (standard chow)

Protocol:

  • Induce obesity by feeding mice an HFD for several weeks (e.g., 8-12 weeks).

  • Divide the obese mice into treatment and vehicle control groups.

  • Administer this compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 4 weeks).

  • Monitor body weight, food intake, and other metabolic parameters throughout the study.

  • At the end of the treatment period, collect tissues (e.g., liver, adipose tissue) for further analysis.

  • Analyze the fatty acid composition of the liver tissue using gas chromatography.

  • Assess insulin sensitivity through glucose and insulin tolerance tests.

Analysis of Hepatic Fatty Acid Composition by Gas Chromatography

This method is used to determine the relative amounts of different fatty acids in liver tissue.

Materials:

  • Liver tissue samples

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Methylation reagent (e.g., methanolic HCl)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Fatty acid methyl ester (FAME) standards

Protocol:

  • Homogenize the liver tissue.

  • Extract the total lipids from the homogenate using a suitable solvent system.

  • Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) through transesterification.

  • Analyze the FAMEs by gas chromatography.

  • Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known FAME standards.

Signaling Pathways and Experimental Workflows

Visual representations of the ELOVL6 signaling pathway, the experimental workflow for validating this compound, and the logical relationship between ELOVL6 and its downstream effects are provided below.

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulators cluster_elovl6 ELOVL6-Mediated Elongation cluster_downstream Downstream Effects SREBP-1c SREBP-1c ELOVL6 ELOVL6 SREBP-1c->ELOVL6 Activates Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) Elongates Palmitate (C16:0) Palmitate (C16:0) Palmitate (C16:0)->ELOVL6 Lipid Homeostasis Lipid Homeostasis Stearate (C18:0)->Lipid Homeostasis Affects Insulin Signaling Insulin Signaling Stearate (C18:0)->Insulin Signaling Modulates This compound This compound This compound->ELOVL6 Inhibits

Caption: ELOVL6 signaling pathway and point of inhibition by this compound.

Chemical_Probe_Validation_Workflow Biochemical_Assay Biochemical Assay (IC50 Determination) Selectivity_Panel Selectivity Profiling (vs other ELOVLs) Biochemical_Assay->Selectivity_Panel Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Selectivity_Panel->Cellular_Target_Engagement In_Vivo_Efficacy In Vivo Efficacy Studies (DIO & KKAy mice) Cellular_Target_Engagement->In_Vivo_Efficacy Validated_Probe Validated Chemical Probe (this compound) In_Vivo_Efficacy->Validated_Probe Pharmacokinetics Pharmacokinetic Profiling Pharmacokinetics->In_Vivo_Efficacy Logical_Relationship_Diagram ELOVL6_Activity ELOVL6 Activity C16_to_C18 C16 to C18 Fatty Acid Elongation ELOVL6_Activity->C16_to_C18 Drives ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6_Activity Inhibits Hepatic_FA Hepatic Fatty Acid Composition C16_to_C18->Hepatic_FA Alters Metabolic_Phenotype Metabolic Phenotype (e.g., Insulin Sensitivity) Hepatic_FA->Metabolic_Phenotype Influences

References

Investigating the Physiological Role of ELOVL6 with the Selective Inhibitor ELOVL6-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation of Very Long-Chain Fatty Acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids. Specifically, it mediates the conversion of palmitate (C16:0) to stearate (C18:0). Its position as a key regulator of lipid composition has made it a focal point in metabolic disease research. This technical guide explores the physiological role of ELOVL6 through the lens of a selective inhibitor, ELOVL6-IN-5. We will delve into its mechanism of action, summarize key experimental findings, provide relevant protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and developing novel therapeutics targeting ELOVL6.

Introduction to ELOVL6 and this compound

ELOVL6 is an enzyme primarily expressed in lipogenic tissues, such as the liver, and plays a crucial role in maintaining the balance of fatty acid species within the cell.[1] Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, making it an attractive therapeutic target.[2]

This compound, also referred to in scientific literature as "Compound B," is a selective inhibitor of the ELOVL6 enzyme.[3][4] It serves as a valuable pharmacological tool to probe the physiological consequences of ELOVL6 inhibition both in vitro and in vivo.[3] Computational analyses have indicated that this compound exhibits a notable selectivity for ELOVL6 over other members of the ELOVL family of enzymes.[5]

Mechanism of Action and Physiological Effects

This compound exerts its effects by directly inhibiting the enzymatic activity of ELOVL6. This inhibition blocks the elongation of C16 fatty acids to C18 fatty acids, leading to a shift in the cellular fatty acid profile.[1] The primary consequence is an accumulation of C16:0 (palmitate) and a reduction in C18:0 (stearate) and its downstream products.[1]

In Vivo Studies in Diet-Induced Obesity Models

Chronic oral administration of this compound has been investigated in mouse models of diet-induced obesity (DIO) and in genetically obese KKAy mice.[3] The key findings from these studies are:

  • Reduction in Hepatic Fatty Acid Levels: Treatment with this compound leads to a significant alteration of the fatty acid composition in the liver, consistent with the inhibition of ELOVL6 activity.[3][4] This demonstrates the compound's efficacy in reaching its target tissue and exerting its intended biochemical effect in a whole-animal model.[3]

  • No Improvement in Insulin Resistance: Despite the significant impact on hepatic lipid composition, chronic inhibition of ELOVL6 by this compound did not result in an improvement in insulin resistance in these obese mouse models.[2][3][4] This finding suggests that while ELOVL6 plays a clear role in shaping the lipid profile, its inhibition alone may not be sufficient to reverse or ameliorate established insulin resistance in the context of obesity.

While the primary research articles confirm these outcomes, the specific quantitative data regarding the dosage of this compound used and the precise percentage changes in hepatic fatty acid levels are not detailed in the publicly accessible abstracts and literature.

Data Presentation

Due to the limited availability of specific quantitative data from in vivo studies with this compound in the reviewed literature, a detailed comparative table cannot be constructed at this time. The primary finding is a qualitative "significant reduction in hepatic fatty acid composition."[3]

Experimental Protocols

Detailed experimental protocols for the use of this compound from the primary literature are not fully available. However, this section provides standardized protocols for key experimental procedures relevant to the investigation of ELOVL6 inhibitors.

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure for inducing obesity in mice, a common model for studying metabolic diseases.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimate mice to the animal facility for at least one week upon arrival.

  • At 6-8 weeks of age, randomize mice into two groups: control and DIO.

  • Provide the control group with a standard chow diet.

  • Provide the DIO group with a high-fat diet.

  • Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks).

  • At the end of the diet regimen, mice can be used for pharmacological intervention with compounds like this compound.

Oral Administration of this compound in Mice

While the exact protocol for this compound is not detailed, a general method for voluntary oral administration in mice is described below. This method is less stressful than gavage.

Materials:

  • This compound

  • Vehicle (e.g., appropriate solvent, potentially mixed with a palatable substance)

  • Gelatin

  • Sweetener and flavoring (optional)

Procedure:

  • Prepare a vehicle solution for the drug.

  • Incorporate the desired dose of this compound into a palatable gelatin-based jelly.[6][7][8]

  • Train mice to voluntarily consume the jelly.

  • Administer the drug-containing jelly to the mice at the desired frequency and duration.

  • For chronic studies, prepare fresh jelly regularly.

Analysis of Hepatic Fatty Acid Composition

This protocol describes a general method for extracting and analyzing fatty acids from liver tissue.

Materials:

  • Liver tissue samples

  • Chloroform/methanol solution (2:1 v/v)

  • Internal standard (e.g., C17:0)

  • Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenize a known weight of liver tissue in a chloroform/methanol solution to extract total lipids.

  • Add an internal standard to the lipid extract for quantification.

  • Evaporate the solvent under a stream of nitrogen.

  • Transesterify the lipid extract to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acid species.

  • Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Signaling Pathways and Experimental Workflows

ELOVL6-Mediated Fatty Acid Elongation

The central role of ELOVL6 is in the elongation of C16 fatty acids.

ELOVL6_Pathway Palmitate Palmitate (C16:0) ELOVL6_node ELOVL6 Palmitate->ELOVL6_node Stearate Stearate (C18:0) ELOVL6_node->Stearate Elongation ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6_node Inhibition

ELOVL6 catalyzes the elongation of palmitate to stearate, a process inhibited by this compound.
Experimental Workflow for In Vivo Study of this compound

The following diagram illustrates a typical workflow for investigating the effects of an ELOVL6 inhibitor in a diet-induced obesity mouse model.

Experimental_Workflow start Start: C57BL/6J Mice diet Diet-Induced Obesity Model (High-Fat Diet vs. Chow) start->diet treatment Chronic Oral Administration (Vehicle vs. This compound) diet->treatment liver Liver Tissue Collection treatment->liver blood Blood Collection treatment->blood analysis Metabolic and Biochemical Analysis fa_analysis Hepatic Fatty Acid Composition Analysis (GC-MS) liver->fa_analysis insulin_test Insulin Resistance Assessment (e.g., GTT, ITT) blood->insulin_test fa_analysis->analysis insulin_test->analysis

A generalized workflow for evaluating the in vivo effects of this compound.

Conclusion

This compound is a selective inhibitor that has been instrumental in confirming the in vivo role of ELOVL6 in regulating hepatic fatty acid composition. Studies using this compound in mouse models of obesity have demonstrated that while ELOVL6 inhibition effectively alters the lipid profile of the liver, it does not, in isolation, ameliorate insulin resistance.[3] This suggests a complex relationship between hepatic fatty acid composition and systemic glucose homeostasis. Further research is warranted to fully elucidate the therapeutic potential of targeting ELOVL6, possibly in combination with other therapeutic agents, for the treatment of metabolic diseases. The protocols and pathways outlined in this guide provide a foundational framework for researchers to design and execute their investigations into the physiological roles of ELOVL6.

References

The Impact of ELOVL6 Inhibition on Stearoyl-CoA Desaturase Activity: A Technical Overview of ELOVL6-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "ELOVL6-IN-5" is not publicly available in the reviewed scientific literature. This document therefore serves as a technical guide on the anticipated effects of a potent and selective ELOVL6 inhibitor, herein referred to as this compound, on stearoyl-CoA desaturase (SCD) activity, based on established principles of fatty acid metabolism and data from studies on ELOVL6 inhibition and knockout models.

Introduction

The elongation of very-long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0).[1][2][3] This process is a key component of de novo lipogenesis. The product of ELOVL6 activity, stearoyl-CoA, is the preferred substrate for stearoyl-CoA desaturase 1 (SCD1), which introduces a double bond to form oleoyl-CoA (C18:1n-9).[2] Given this sequential relationship, inhibition of ELOVL6 is expected to have a significant downstream effect on SCD1 activity by limiting the availability of its primary substrate. This technical guide explores the mechanism of action of a hypothetical ELOVL6 inhibitor, this compound, and its subsequent impact on SCD activity, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying biochemistry, experimental evaluation, and potential therapeutic implications.

Mechanism of Action: Indirect Regulation of SCD Activity

The primary mechanism by which this compound affects SCD activity is through substrate limitation. ELOVL6 is responsible for the two-carbon elongation of palmitic acid (C16:0) to stearic acid (C18:0).[2] Stearic acid is the direct precursor for oleic acid (C18:1), a conversion catalyzed by SCD1.[2] By inhibiting ELOVL6, this compound is predicted to cause a decrease in the intracellular pool of stearoyl-CoA. Consequently, with reduced substrate availability, the enzymatic activity of SCD1 will be diminished, leading to a lower rate of oleic acid synthesis. This indirect regulation is a key feature of the interplay between these two crucial enzymes in lipid metabolism.

Quantitative Effects of ELOVL6 Inhibition on Fatty Acid Metabolism

The inhibition of ELOVL6 by a compound such as this compound is expected to induce significant and measurable changes in the cellular fatty acid profile. The table below summarizes the anticipated quantitative effects based on data from ELOVL6 knockout and inhibition studies.

ParameterExpected Change with this compoundTypical Assay MethodReference
ELOVL6 Activity Index (C18:0/C16:0 ratio) Significant DecreaseGas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)[4][5]
SCD1 Activity Index (C18:1/C18:0 ratio) Significant DecreaseGC-MS of FAMEs[6][7]
Palmitic Acid (C16:0) Levels IncreaseGC-MS of FAMEs[2][8]
Stearic Acid (C18:0) Levels DecreaseGC-MS of FAMEs[2][8]
Oleic Acid (C18:1) Levels DecreaseGC-MS of FAMEs[2][8]
Palmitoleic Acid (C16:1) Levels Increase or No ChangeGC-MS of FAMEs[2]

Experimental Protocols

In Vitro ELOVL6 Activity Assay

This protocol is adapted from methodologies used to assess the enzymatic activity of ELOVL6 in microsomal fractions.[2]

Objective: To determine the direct inhibitory effect of this compound on ELOVL6 enzymatic activity.

Materials:

  • Liver microsomes from a relevant species (e.g., human, mouse)

  • [1-14C]palmitoyl-CoA (substrate)

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and malonyl-CoA.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding liver microsomes.

  • After a brief pre-incubation, add [1-14C]palmitoyl-CoA to start the elongation reaction.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.

  • Acidify the mixture (e.g., with sulfuric acid) and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the fatty acid species (C16:0, C18:0, etc.) using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled stearate (C18:0) formed using a scintillation counter.

  • Calculate the IC50 value for this compound based on the dose-dependent inhibition of [14C]stearate formation.

Cellular SCD Activity Assay

This protocol is based on methods for measuring cellular desaturase activity.[9][10]

Objective: To assess the downstream effect of this compound on SCD activity in a cellular context.

Materials:

  • Hepatocytes or a relevant cell line (e.g., HepG2)

  • Cell culture medium

  • [1-14C]stearic acid or deuterium-labeled stearic acid

  • This compound

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • HPLC or GC-MS system

Procedure:

  • Plate cells and allow them to adhere and grow to confluence.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Introduce [1-14C]stearic acid or deuterium-labeled stearic acid to the culture medium and incubate for a further period (e.g., 4-6 hours).

  • Wash the cells to remove unincorporated labeled fatty acids.

  • Harvest the cells and perform a total lipid extraction using a method such as the Folch extraction.[9]

  • Hydrolyze the lipids to release the free fatty acids.

  • Analyze the fatty acid composition by HPLC with an online flow scintillation detector (for radiolabeled fatty acids) or by GC-MS (for stable isotope-labeled fatty acids).[9][10]

  • Calculate the SCD activity index as the ratio of the product ([14C]oleic acid or deuterated oleic acid) to the precursor ([14C]stearic acid or deuterated stearic acid).

  • Determine the effect of this compound on the SCD activity index in a dose-dependent manner.

Visualizations

Fatty_Acid_Metabolism cluster_elongation Fatty Acid Elongation cluster_desaturation Fatty Acid Desaturation PalmitoylCoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 PalmitoylCoA->ELOVL6 StearoylCoA Stearoyl-CoA (C18:0) ELOVL6->StearoylCoA + Malonyl-CoA SCD1 SCD1 StearoylCoA->SCD1 OleoylCoA Oleoyl-CoA (C18:1) SCD1->OleoylCoA + O2 - 2H2O Inhibitor This compound Inhibitor->ELOVL6 Inhibition

Caption: ELOVL6 and SCD1 pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assessment AssayDev ELOVL6 Enzyme Assay Development IC50 IC50 Determination for this compound AssayDev->IC50 Selectivity Selectivity Profiling (vs. other ELOVLs) IC50->Selectivity CellTreatment Treat Cells with this compound IC50->CellTreatment Inform Dosing LipidExtraction Total Lipid Extraction CellTreatment->LipidExtraction FAME FAME Analysis by GC-MS LipidExtraction->FAME ActivityIndices Calculate ELOVL6 & SCD Activity Indices FAME->ActivityIndices

Caption: ELOVL6 inhibitor workflow.

Signaling Pathways and Broader Implications

The regulation of ELOVL6 and SCD is intertwined with central metabolic signaling pathways. The expression of both enzymes is transcriptionally regulated by sterol regulatory element-binding protein 1 (SREBP-1), a master regulator of lipogenesis.[2][11] Therefore, factors that influence SREBP-1 activity, such as insulin and glucose levels, will also impact the expression of ELOVL6 and SCD.

Inhibition of ELOVL6 and the subsequent reduction in SCD activity can have broader physiological consequences. Studies in ELOVL6-deficient mice have demonstrated improvements in glucose homeostasis and insulin sensitivity.[1] The alteration of the saturated to monounsaturated fatty acid ratio in cellular membranes can also affect membrane fluidity and cellular signaling processes.[11] These findings suggest that targeting ELOVL6 could be a therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

Conclusion

While specific data for "this compound" is not available, the established biochemical relationship between ELOVL6 and SCD allows for a clear prediction of the effects of a potent and selective ELOVL6 inhibitor. By reducing the synthesis of stearoyl-CoA, an ELOVL6 inhibitor like the hypothetical this compound would effectively decrease the substrate for SCD1, leading to a reduction in its apparent activity and a decrease in the production of oleoyl-CoA. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for the evaluation of such inhibitors and for understanding their impact on cellular lipid metabolism. The potential for ELOVL6 inhibitors to modulate key metabolic pathways highlights this enzyme as a promising target for further drug discovery and development efforts.

References

Unveiling the Selectivity Profile of ELOVL6 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of potent ELOVL6 inhibitors, offering valuable insights for researchers and professionals engaged in drug discovery and development. The data presented herein is based on publicly available information for representative ELOVL6 inhibitors, which will be used as a proxy for "ELOVL6-IN-5" due to the absence of specific data for a compound with that exact designation in the reviewed literature.

Core Concept: The Role of ELOVL6 in Fatty Acid Metabolism

Elongation of Very Long-Chain Fatty Acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the initial and rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids.[1][2] Specifically, it is responsible for the conversion of C12-16 fatty acids to C18 species.[1][3] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue.[2][4] Its upregulation in obese animal models and its role in glucose homeostasis and insulin sensitivity have positioned it as a promising therapeutic target for metabolic disorders.[4][5][6]

ELOVL6 Signaling and Inhibition

The ELOVL family consists of seven members (ELOVL1-7) with distinct substrate specificities.[3] ELOVL1, 3, 6, and 7 primarily act on saturated and monounsaturated fatty acids, while ELOVL2 and 5 are involved in the elongation of polyunsaturated fatty acids. ELOVL4 is responsible for the synthesis of very-long-chain fatty acids.[3] The development of selective inhibitors for ELOVL6 is crucial to modulate its activity without affecting other family members, which could lead to off-target effects.

ELOVL_Family cluster_SFA_MUFA Saturated & Monounsaturated Fatty Acids cluster_PUFA Polyunsaturated Fatty Acids cluster_VLCFA Very Long-Chain Fatty Acids ELOVL1 ELOVL1 ELOVL3 ELOVL3 ELOVL6 ELOVL6 ELOVL7 ELOVL7 ELOVL2 ELOVL2 ELOVL5 ELOVL5 ELOVL4 ELOVL4 Inhibitor This compound (Proxy) Inhibitor->ELOVL6 Inhibition

Figure 1: The ELOVL enzyme family, highlighting the specific inhibition of ELOVL6.

Selectivity Profile of ELOVL6 Inhibitors

The following table summarizes the selectivity data for representative ELOVL6 inhibitors, referred to as "Compound-A" and "Compound B" in the source literature. This data is presented as a proxy for the selectivity of a specific "this compound".

CompoundTargetSelectivity vs. ELOVL3Selectivity vs. Other ELOVLsReference
Compound A ELOVL6~38-fold>30-fold over other family members[2][7]
Compound B ELOVL6~7-foldNot Specified[7]

Experimental Methodologies for Determining Selectivity

The selectivity of ELOVL6 inhibitors is typically determined through a series of in vitro assays that measure the inhibitory activity against ELOVL6 and other ELOVL family members. A common approach involves a high-throughput screening (HTS) assay.

High-Throughput Scintillation Proximity Assay (SPA)

A robust method for assessing ELOVL6 activity and inhibition is the scintillation proximity assay (SPA).[4] This assay overcomes the labor-intensive extraction steps of conventional radiometric assays.[4]

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the microsomal fraction expressing the target ELOVL enzyme, [14C]malonyl-CoA, and the test inhibitor at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fatty acyl-CoA substrate (e.g., palmitoyl-CoA for ELOVL6).

  • Product Detection: The reaction product, a radiolabeled elongated fatty acyl-CoA, is specifically captured by acyl-coenzyme A (CoA) binding protein (ACBP) which is coupled to SPA beads.[4]

  • Signal Measurement: When the radiolabeled product binds to the ACBP on the SPA bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal that can be measured.

  • Data Analysis: The inhibitory activity is determined by measuring the reduction in the scintillation signal in the presence of the inhibitor compared to a control. IC50 values are then calculated to quantify the potency of the inhibitor against each ELOVL enzyme.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis A Prepare Microsomes (Expressing ELOVLs) C Add Acyl-CoA Substrate (e.g., Palmitoyl-CoA) A->C B Prepare Reaction Mix ([14C]malonyl-CoA, Inhibitor) B->C D Incubate C->D E Add ACBP-SPA Beads D->E F Measure Scintillation E->F G Calculate IC50 Values F->G H Determine Selectivity G->H

Figure 2: A generalized workflow for determining the selectivity of ELOVL6 inhibitors.

Off-Target Effects and Therapeutic Potential

The development of highly selective ELOVL6 inhibitors is paramount to minimize potential off-target effects that could arise from the inhibition of other ELOVL family members. While specific off-target effects for "this compound" are not documented, the high selectivity of compounds like "Compound-A" suggests that a favorable therapeutic window can be achieved. The inhibition of ELOVL6 has shown potential in preclinical models for the treatment of metabolic diseases, and more recently, its role in cancer and demyelinating diseases is being explored.[5][8][9] Further investigation into the in vivo efficacy and safety profile of selective ELOVL6 inhibitors is warranted to fully understand their therapeutic potential.

References

An In-depth Technical Guide on the Effects of ELOVL6 Inhibition on the Ratio of C16 to C18 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific public domain data for a compound designated "ELOVL6-IN-5" is not available. This guide provides a comprehensive overview of the well-documented effects of inhibiting the ELOVL6 enzyme on the ratio of C16 to C18 fatty acids, which would be the expected outcome for any potent and selective ELOVL6 inhibitor.

Introduction to ELOVL6 and Its Role in Fatty Acid Metabolism

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a crucial microsomal enzyme that plays a pivotal role in de novo lipogenesis.[1] It catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically converting C12-C16 saturated and monounsaturated fatty acids into C18 species.[2][3] This function is central to maintaining the balance of fatty acid composition within cells, which in turn affects membrane fluidity, lipid signaling, and energy metabolism.[1]

Given its role in producing specific fatty acid species implicated in various pathologies, including metabolic diseases and cancer, ELOVL6 has emerged as a significant therapeutic target.[4][5] Inhibition of ELOVL6 is expected to directly alter the cellular fatty acid profile, most notably by increasing the ratio of C16 to C18 fatty acids. This guide details the core mechanism, quantitative outcomes, and experimental protocols relevant to studying the effects of ELOVL6 inhibition.

Mechanism of Action: The ELOVL6-Mediated Elongation Pathway

ELOVL6 is an elongase that participates in a four-step fatty acid elongation cycle within the endoplasmic reticulum.[6][7] It specifically catalyzes the initial condensation reaction, adding a two-carbon unit from malonyl-CoA to an acyl-CoA substrate.[6] The primary substrates for ELOVL6 are palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1), which are elongated to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1), respectively.[1][8]

Inhibition of ELOVL6 blocks this initial condensation step, leading to an accumulation of its C16 substrates and a depletion of its C18 products.

ELOVL6_Pathway cluster_C16 C16 Fatty Acyl-CoAs cluster_C18 C18 Fatty Acyl-CoAs C16_0 Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 (Elongase) C16_0->ELOVL6 C16_1 Palmitoleoyl-CoA (C16:1) C16_1->ELOVL6 C18_0 Stearoyl-CoA (C18:0) C18_1 Vaccenoyl-CoA (C18:1) ELOVL6->C18_0 ELOVL6->C18_1 Malonyl_CoA Malonyl-CoA (+2 Carbons) Malonyl_CoA->ELOVL6 Inhibitor This compound (Inhibitor) Inhibitor->ELOVL6

Caption: ELOVL6-mediated fatty acid elongation pathway and point of inhibition.

Quantitative Data: Effect of ELOVL6 Deficiency on Fatty Acid Ratios

Studies utilizing ELOVL6 knockout (Elovl6-/-) mice provide quantitative evidence of the enzyme's role in maintaining the C16/C18 fatty acid balance. The data consistently show a significant shift in this ratio upon loss of ELOVL6 function.

Table 1: Relative Fatty Acid Composition in Livers of Wild-Type vs. Elovl6-/- Mice Data synthesized from studies on mice fed a high-carbohydrate/fat-free diet to stimulate de novo lipogenesis.[9]

Fatty AcidWild-Type (Relative Amount %)Elovl6-/- (Relative Amount %)Fold Change in Elovl6-/-
C16:0 (Palmitic) ~18%~27%~1.5x Increase
C16:1 (Palmitoleic) ~5%~23%~4.6x Increase
C18:0 (Stearic) ~4%~1%~4.0x Decrease
C18:1 (Oleic) ~50%~23%~2.2x Decrease
C16:0 / C18:0 Ratio ~4.5 ~27.0 ~6.0x Increase
C16:1 / C18:1 (n-7) Ratio *Varies Significantly Increased ~2.3-3.5x Increase

*Note: The C18:1(n-7) isomer is vaccenic acid. The ratio is to its direct precursor C16:1.[9]

Table 2: Fatty Acid Composition Changes in Aorta of Elovl6-/- Mice Data from studies on vascular smooth muscle cells.[8]

Fatty AcidWild-Type (Relative Amount)Elovl6-/- (Relative Amount)Change in Elovl6-/-
C16:0 (Palmitate) LowerHigherIncreased
C18:1 (Oleate) HigherLowerDecreased

These tables clearly demonstrate that the primary effect of ELOVL6 inhibition is a significant increase in the C16 to C18 fatty acid ratio.

Experimental Protocols

To assess the efficacy and mechanism of an ELOVL6 inhibitor like this compound, two key experimental procedures are essential: reducing ELOVL6 expression/activity and analyzing the resulting fatty acid composition.

This protocol describes a general method for transiently silencing the ELOVL6 gene in a cell culture model to mimic pharmacological inhibition.

Materials:

  • Target cells (e.g., HepG2, 3T3-L1)

  • ELOVL6-specific siRNA and non-targeting control siRNA[10]

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)[10]

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

  • 6-well plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Resuspend lyophilized ELOVL6 siRNA and control siRNA in RNase-free water to a stock concentration of 20 µM.[10]

    • For each well, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) in 250 µL of Opti-MEM. Mix gently.

  • Transfection Reagent Preparation:

    • For each well, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM.

    • Incubate at room temperature for 5 minutes.

  • Complex Formation:

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Add the 500 µL siRNA-lipid complex dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis (RT-qPCR to confirm knockdown, and fatty acid analysis as described below).

This protocol outlines the steps for extracting total fatty acids from cells and analyzing their composition.

Materials:

  • Cell pellet (from control, inhibitor-treated, or siRNA-transfected cells)

  • Internal Standard (e.g., deuterated C17:0)[11]

  • Chloroform:Methanol (2:1, v/v) (Folch reagent)[11]

  • 0.9% NaCl solution

  • BF3-Methanol (14%) or Methanolic HCl for derivatization

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)[12]

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the cell pellet in 1 mL of ice-cold PBS. Add a known amount of the C17:0 internal standard.

    • Add 4 mL of Chloroform:Methanol (2:1) to the homogenate.

    • Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.

    • Add 1 mL of 0.9% NaCl, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (containing lipids) into a new glass tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 14% BF3-Methanol to the dried lipids.

    • Heat at 100°C for 30 minutes in a sealed tube.

    • Allow to cool, then add 1 mL of water and 2 mL of hexane. Vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (Example):

      • Injector: 250°C, splitless mode.

      • Oven Program: Initial 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.[11]

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify individual FAMEs by comparing their retention times and mass spectra to a known FAME standard mix.

    • Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard.

    • Calculate the C16/C18 ratio.

Mandatory Visualizations

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase A Cell Culture (e.g., HepG2 cells) B Treatment Groups: 1. Vehicle Control 2. This compound 3. Non-targeting siRNA 4. ELOVL6 siRNA A->B C Incubation (48-72 hours) B->C D Cell Harvest C->D E Lipid Extraction (Folch Method) D->E F Derivatization to FAMEs E->F G GC-MS Analysis F->G H Data Processing: - Peak Identification - Quantification G->H I Calculate C16/C18 Ratio & Statistical Analysis H->I

Caption: Experimental workflow for assessing the impact of an ELOVL6 inhibitor.

Conclusion

The inhibition of the ELOVL6 enzyme presents a direct and effective strategy for modulating the cellular ratio of C16 to C18 fatty acids. Any selective inhibitor, such as the designated this compound, is expected to increase the intracellular concentrations of palmitic (C16:0) and palmitoleic (C16:1) acids while decreasing stearic (C18:0) and oleic (C18:1) acids. This targeted alteration of the lipidome provides a powerful tool for researchers in metabolic diseases, oncology, and other fields where fatty acid composition is a critical factor. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects and elucidating the downstream cellular consequences of ELOVL6 inhibition.

References

The Impact of ELOVL6 Inhibition on Ceramide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the role of Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) in ceramide synthesis and the therapeutic potential of its inhibition. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its implications in various disease states.

Introduction: The Significance of Ceramide Metabolism

Ceramides are a class of bioactive sphingolipids that serve as critical structural components of cellular membranes and as signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The composition of ceramides, particularly the length of their fatty acid chains, is crucial in determining their biological function. Dysregulation of ceramide metabolism has been implicated in numerous pathologies, such as insulin resistance, cardiovascular disease, and cancer. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of cellular ceramides.

ELOVL6: A Key Regulator of Fatty Acid Chain Length

ELOVL6 is a microsomal enzyme that plays a pivotal role in the elongation of long-chain fatty acids. Specifically, it catalyzes the initial and rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acyl-CoAs to C18 species.[1] This enzymatic activity is fundamental in determining the cellular pool of fatty acids available for incorporation into various complex lipids, including glycerolipids, phospholipids, and sphingolipids such as ceramides.[1] The expression of ELOVL6 is regulated by sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor in lipogenesis.[1]

The De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides is a multi-step enzymatic process that occurs in the endoplasmic reticulum. The pathway commences with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme of this pathway.[2] The subsequent steps involve reduction, acylation by ceramide synthases (CerS), and desaturation to yield the final ceramide molecule.

There are six known mammalian ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[3] This specificity is a critical determinant of the resulting ceramide species. For instance, CerS1 and CerS4 preferentially utilize C18-CoA and C18-C20-CoA respectively, while CerS5 and CerS6 favor C14-C16-CoA.[3]

G cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA (C16:0) PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS AcylCoA Fatty Acyl-CoA (C14-C26) AcylCoA->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide

De Novo Ceramide Synthesis Pathway.

Impact of ELOVL6 Inhibition on Ceramide Synthesis

The inhibition of ELOVL6 presents a strategic approach to modulate the cellular lipid profile. By blocking the elongation of C16 fatty acids to C18 fatty acids, ELOVL6 inhibitors are expected to decrease the availability of stearoyl-CoA (C18:0) and oleoyl-CoA (C18:1) for ceramide synthesis. ELOVL6-IN-5 is a known chemical inhibitor of the ELOVL6 enzyme.

This alteration in the fatty acyl-CoA pool directly influences the substrate availability for the various ceramide synthases. Consequently, a decrease in the synthesis of C18:0-ceramide, which is primarily produced by CerS1 and CerS4, is anticipated. Conversely, the accumulation of C16 fatty acids may lead to an increase in the synthesis of C16:0-ceramide by CerS5 and CerS6.

Studies on ELOVL6 knockout mice have provided evidence for this shift in ceramide composition. These studies have demonstrated that the absence of ELOVL6 leads to reduced levels of C18:0-containing ceramides and an accumulation of ceramides with shorter acyl chains. This altered ceramide profile has been linked to improvements in insulin sensitivity and a reduction in inflammation.

G cluster_FA_Elongation Fatty Acid Elongation cluster_Ceramide_Synthesis Ceramide Synthesis C16_CoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 C16_CoA->ELOVL6 CerS5_6 CerS5/6 C16_CoA->CerS5_6 C16_CoA->CerS5_6 Increased Substrate C18_CoA Stearoyl-CoA (C18:0) ELOVL6->C18_CoA CerS1_4 CerS1/4 C18_CoA->CerS1_4 C18_CoA->CerS1_4 Decreased Substrate C16_Cer C16:0-Ceramide CerS5_6->C16_Cer C18_Cer C18:0-Ceramide CerS1_4->C18_Cer ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6

Mechanism of this compound Action.

Quantitative Data on the Impact of ELOVL6 Inhibition

While direct quantitative data on the effect of this compound on specific ceramide species is currently limited in publicly available literature, studies on ELOVL6 knockout (KO) models provide valuable insights into the expected changes. The following table summarizes the anticipated impact of ELOVL6 inhibition on fatty acid and ceramide composition.

AnalyteExpected Change with ELOVL6 InhibitionRationale
Fatty Acyl-CoAs
Palmitoyl-CoA (C16:0)IncreaseReduced conversion to C18:0-CoA.
Stearoyl-CoA (C18:0)DecreaseDirect inhibition of ELOVL6-mediated elongation.
Ceramide Species
C16:0-CeramideIncreaseIncreased availability of C16:0-CoA for CerS5/6.
C18:0-CeramideDecreaseDecreased availability of C18:0-CoA for CerS1/4.

Disclaimer: The expected changes are based on data from ELOVL6 genetic deletion studies. Further research is required to quantify the specific effects of this compound.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, representative protocol for the analysis of ceramide species in a cellular model following treatment with an ELOVL6 inhibitor.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HepG2, AML12) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency, replace the medium with the medium containing the ELOVL6 inhibitor or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

Lipid Extraction
  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube. Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Phase Separation: Add 0.8 mL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1 v/v).

Ceramide Analysis by LC-MS/MS
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: Separate the lipid species on a C18 reversed-phase column using a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific ceramide species. Precursor-to-product ion transitions for each ceramide species of interest should be optimized using authentic standards.

  • Quantification: Quantify the individual ceramide species by comparing the peak areas to a standard curve generated with known amounts of synthetic ceramide standards. Normalize the results to the protein concentration of the initial cell lysate or the cell number.

G cluster_workflow Experimental Workflow Start Cell Culture & Treatment (with this compound) Harvest Cell Harvesting Start->Harvest Extract Lipid Extraction Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis & Quantification Analyze->Data

Ceramide Analysis Workflow.

Conclusion and Future Directions

The inhibition of ELOVL6, and specifically the use of inhibitors like this compound, presents a promising avenue for therapeutic intervention in diseases characterized by dysregulated lipid metabolism. By altering the cellular fatty acid pool, ELOVL6 inhibition directly impacts the composition of ceramides, shifting the balance from pro-inflammatory C18:0-ceramide towards other species. This guide provides a foundational understanding of this mechanism and a practical framework for researchers to investigate the effects of ELOVL6 inhibitors on ceramide synthesis.

Future research should focus on obtaining direct quantitative data on the effects of this compound on a wide range of ceramide species in various cell types and in vivo models. Elucidating the downstream signaling consequences of the altered ceramide profile will be crucial in fully understanding the therapeutic potential of this approach.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for ELOVL6 Inhibition Using ELOVL6-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of ELOVL6-IN-5 on the human ELOVL6 enzyme. The protocol is based on established methodologies for measuring fatty acid elongase activity.

Introduction to ELOVL6

Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a key microsomal enzyme that plays a crucial role in lipid metabolism.[1][2] It catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically converting saturated and monounsaturated C16 fatty acids into C18 species.[3][4][5] ELOVL6 is highly expressed in metabolic tissues such as the liver and adipose tissue.[6] Upregulation of ELOVL6 is associated with various metabolic disorders, including obesity-induced insulin resistance and non-alcoholic fatty liver disease.[1] Furthermore, recent studies have implicated ELOVL6 in the progression of certain cancers by demonstrating its role in modifying fatty acid composition, which in turn affects cell proliferation and migration.[7][8][9] These findings establish ELOVL6 as a promising therapeutic target for metabolic diseases and cancer.[3][6][7]

Principle of the Assay

The activity of ELOVL6 can be measured by quantifying the elongation of a fatty acid substrate. A common method involves using a radiolabeled substrate, such as [14C]-malonyl-CoA, and a fatty acyl-CoA starter substrate like palmitoyl-CoA (C16:0). The ELOVL6 enzyme, typically sourced from microsomal fractions of cells overexpressing the enzyme, catalyzes the condensation of these two molecules. The resulting elongated radiolabeled fatty acyl-CoA product can then be quantified. Inhibition of ELOVL6 by a compound like this compound will lead to a decrease in the amount of the radiolabeled product formed. A high-throughput method utilizing acyl-coenzyme A (CoA) binding protein (ACBP) and scintillation proximity assay (SPA) beads allows for the specific detection of the radioactive product without the need for laborious extraction steps.[6]

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
Human ELOVL6 microsomesCommercially available or prepared from cells overexpressing ELOVL6N/A
Palmitoyl-CoASigma-AldrichP9716
[14C]-Malonyl-CoAPerkinElmerNEC615010UC
NADPHSigma-AldrichN7505
Acyl-CoA Binding Protein (ACBP)Recombinant, purified in-house or commercially sourcedN/A
Scintillation Proximity Assay (SPA) beadsPerkinElmerRPNQ0001
This compoundSynthesized or sourcedN/A
DMSOSigma-AldrichD8418
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)N/AN/A
96-well microplatesCorning3600
Scintillation counterPerkinElmerMicroBeta2

Experimental Protocol

Preparation of Reagents
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.

  • Substrate Mix: Prepare a master mix containing palmitoyl-CoA and NADPH in the assay buffer.

  • Enzyme Preparation: Dilute the human ELOVL6 microsomes to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Detection Mix: Prepare a mix of ACBP and SPA beads in the assay buffer.

Assay Procedure
  • Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well microplate.

  • Add 20 µL of the diluted ELOVL6 enzyme preparation to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate mix containing palmitoyl-CoA and NADPH.

  • Immediately after adding the substrate mix, add 10 µL of [14C]-malonyl-CoA to each well.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Stop the reaction by adding 50 µL of the ACBP/SPA bead detection mix.

  • Seal the plate and incubate for at least 30 minutes at room temperature to allow the radiolabeled product to bind to the ACBP on the SPA beads.

  • Centrifuge the plate briefly to settle the beads.

  • Read the plate on a scintillation counter to measure the radioactivity in counts per minute (CPM).

Data Analysis
  • Subtract the background CPM (wells with no enzyme) from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the following formula:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

ELOVL6 Inhibition Assay Workflow

ELOVL6_Inhibition_Assay A Prepare Reagents (Enzyme, Substrates, Inhibitor) B Dispense Inhibitor (this compound) or DMSO (Control) into Plate A->B C Add ELOVL6 Enzyme Pre-incubate B->C D Initiate Reaction Add Substrate Mix (Palmitoyl-CoA, NADPH) C->D E Add [14C]-Malonyl-CoA D->E F Incubate at 37°C E->F G Stop Reaction Add ACBP/SPA Beads F->G H Read Plate (Scintillation Counter) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: Workflow for the in vitro ELOVL6 inhibition assay.

Data Presentation

The results of the ELOVL6 inhibition assay with this compound can be summarized in the following table:

This compound Conc. (µM)Mean CPMStd. Deviation% Inhibition
0 (DMSO Control)15,0008500
0.0114,2507805
0.112,75069015
18,25045045
101,50020090
10075011095

IC50 Value: To be determined from the dose-response curve.

ELOVL6 Signaling Pathway and Inhibition

ELOVL6_Pathway cluster_0 Endoplasmic Reticulum Palmitoyl_CoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Enzyme Palmitoyl_CoA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA Elongation Downstream Further Elongation & Desaturation (e.g., Oleic Acid) Stearoyl_CoA->Downstream Inhibitor This compound Inhibitor->ELOVL6 Inhibition Lipid Complex Lipid Synthesis (Triglycerides, Phospholipids) Downstream->Lipid

Caption: Inhibition of the ELOVL6-mediated fatty acid elongation pathway.

References

Application Notes and Protocols for ELOVL6 Inhibition in Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a microsomal enzyme that plays a crucial role in lipid metabolism. It catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue, and its expression is upregulated in obese animal models.[3] Due to its role in modifying fatty acid composition, ELOVL6 has emerged as a potential therapeutic target for metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[4][5]

These application notes provide a comprehensive overview of the use of ELOVL6 inhibition, with a focus on diet-induced obesity (DIO) mouse models. We will cover the underlying mechanism of action, detailed experimental protocols, and a summary of key findings from preclinical studies. It is important to note that much of the foundational research has been conducted using ELOVL6 knockout mice. While specific small molecule inhibitors like ELOVL6-IN-5 are of great interest, publicly available data on this specific compound is limited. Therefore, this document will also draw upon research from a well-characterized, potent, and selective ELOVL6 inhibitor, referred to in literature as "Compound B," to provide insights into pharmacological inhibition.[3] A notable discrepancy exists between the metabolic outcomes of genetic deletion versus pharmacological inhibition of ELOVL6, which will be a key point of discussion.

Mechanism of Action

ELOVL6 is a key regulator of the cellular fatty acid profile, specifically mediating the conversion of palmitate (C16:0) to stearate (C18:0) and palmitoleate (C16:1n-7) to vaccenate (C18:1n-7).[4] Inhibition of ELOVL6, either through genetic knockout or with a specific inhibitor, leads to a significant shift in the ratio of C16 to C18 fatty acids in various tissues, particularly the liver.[3][4] This alteration in lipid composition is believed to be the primary driver of the downstream metabolic effects.

Studies with ELOVL6 knockout mice have shown that despite developing obesity and hepatosteatosis on a high-fat diet, these mice are protected from diet-induced insulin resistance.[1][6] The proposed mechanism for this protection involves the restoration of hepatic insulin signaling. Specifically, the amelioration of insulin resistance is associated with the restoration of insulin receptor substrate-2 (IRS-2) levels and the suppression of protein kinase C epsilon (PKCε) activity, leading to restored Akt phosphorylation.[1][6] Furthermore, liver-specific deletion of ELOVL6 has been shown to reduce the hepatic content of ceramide(d18:1/18:0), a lipid species implicated in impairing insulin signaling by enhancing the activity of protein phosphatase 2A (PP2A), which dephosphorylates Akt.[5]

Conversely, studies with the pharmacological inhibitor "Compound B" in DIO and KKAy mice demonstrated effective inhibition of hepatic ELOVL6 activity, as evidenced by altered fatty acid composition. However, this did not translate to an improvement in insulin resistance.[3] The reasons for this discrepancy are not yet fully understood but could be related to off-target effects, differences in the magnitude or duration of ELOVL6 inhibition, or compensatory mechanisms that are not present in the genetic knockout models.

Signaling Pathways

The inhibition of ELOVL6 impacts key signaling pathways involved in insulin action and lipid metabolism. The following diagram illustrates the proposed mechanism by which ELOVL6 deletion improves hepatic insulin sensitivity.

ELOVL6_Signaling_Pathway cluster_0 ELOVL6 Inhibition cluster_1 Fatty Acid Composition cluster_2 Cellular Mechanisms cluster_3 Insulin Signaling Pathway ELOVL6_Inhibition ELOVL6 Inhibition (Genetic Deletion or Pharmacological) FA_Composition Altered Fatty Acid Composition (↓ C18:0, C18:1 / ↑ C16:0, C16:1) ELOVL6_Inhibition->FA_Composition Ceramide ↓ C18:0-Ceramide FA_Composition->Ceramide PKCe ↓ PKCε Activity FA_Composition->PKCe PP2A ↓ PP2A Activity Ceramide->PP2A IRS2 ↑ IRS-2 PKCe->IRS2 Akt ↑ Akt Phosphorylation PP2A->Akt IRS2->Akt Glucose_Uptake Improved Glucose Homeostasis Akt->Glucose_Uptake

Caption: Proposed signaling pathway of ELOVL6 inhibition in improving hepatic insulin sensitivity.

Experimental Protocols

The following are detailed protocols for studying the effects of ELOVL6 inhibition in a diet-induced obesity mouse model. These protocols are synthesized from methodologies reported in studies using ELOVL6 knockout mice and pharmacological inhibitors.[1][3]

Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a foundational step for testing the efficacy of ELOVL6 inhibitors.

DIO_Workflow Start Start: 6-week-old male C57BL/6J mice Acclimatization Acclimatization (1 week) - Standard chow diet - 12h light/dark cycle Start->Acclimatization Diet_Induction Diet Induction (12 weeks) - High-Fat Diet (HFD, e.g., 60% kcal from fat) - Control group on standard chow Acclimatization->Diet_Induction Monitoring Weekly Monitoring - Body weight - Food intake Diet_Induction->Monitoring Treatment Initiate ELOVL6 Inhibitor Treatment (or use ELOVL6 KO mice) Monitoring->Treatment Metabolic_Phenotyping Metabolic Phenotyping - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Treatment->Metabolic_Phenotyping Termination Euthanasia and Tissue Collection - Blood (plasma) - Liver - Adipose tissue Metabolic_Phenotyping->Termination Analysis Biochemical and Molecular Analysis - Plasma insulin, glucose, lipids - Liver triglycerides - Fatty acid composition - Gene and protein expression Termination->Analysis

Caption: Experimental workflow for studying ELOVL6 inhibition in a diet-induced obesity mouse model.

Materials:

  • 6-week-old male C57BL/6J mice

  • Standard chow diet

  • High-fat diet (HFD), e.g., D12492 (60% kcal from fat)

  • Metabolic cages for food intake measurement

  • Glucometer and glucose test strips

  • Insulin (Humulin R)

  • Anesthetics

  • Tools for blood and tissue collection

Procedure:

  • Acclimatization: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to water and a standard chow diet for one week.

  • Diet Induction:

    • Divide mice into two groups: a control group that continues on the standard chow diet and an experimental group that is switched to a high-fat diet.

    • Maintain mice on their respective diets for 12 weeks to induce obesity and insulin resistance in the HFD group.

  • Monitoring:

    • Record body weight and food intake weekly.

  • Treatment with ELOVL6 Inhibitor (e.g., "Compound B"):

    • For pharmacological studies, after the 12-week diet induction period, treat the HFD-fed mice with the ELOVL6 inhibitor or vehicle control. The route of administration (e.g., oral gavage) and dosing regimen will depend on the specific compound's pharmacokinetic properties. For "Compound B," chronic oral administration was used.[3]

    • For genetic studies, ELOVL6 knockout mice and their wild-type littermates are subjected to the diet induction protocol.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose from the tail vein.

      • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (IP) injection.

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4 hours.

      • Measure baseline blood glucose.

      • Administer human insulin (0.75 U/kg body weight) via IP injection.

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Termination and Tissue Collection:

    • At the end of the study, euthanize mice according to approved protocols.

    • Collect blood via cardiac puncture for plasma analysis.

    • Perfuse tissues with saline and collect liver, white adipose tissue (WAT), and brown adipose tissue (BAT). Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

Biochemical and Molecular Analyses

a. Plasma Analysis:

  • Measure plasma levels of glucose, insulin, triglycerides, and cholesterol using commercially available kits.

b. Liver Lipid Analysis:

  • Extract total lipids from a portion of the liver using the Folch method.

  • Measure triglyceride and cholesterol content using commercial kits.

c. Fatty Acid Composition Analysis:

  • Perform fatty acid methyl ester (FAME) analysis by gas chromatography-mass spectrometry (GC-MS) on lipid extracts from liver and other tissues to determine the relative abundance of different fatty acid species.

d. Gene Expression Analysis:

  • Isolate total RNA from tissues.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1), glucose metabolism (e.g., G6pc, Pepck), and insulin signaling (e.g., Irs2, Akt).

e. Protein Analysis:

  • Isolate total protein from tissues.

  • Perform Western blotting to measure the protein levels and phosphorylation status of key signaling molecules, such as Akt (total and phosphorylated at Ser473) and IRS-2.

Data Presentation

The following tables summarize the expected quantitative data based on published studies with ELOVL6 knockout mice and the pharmacological inhibitor "Compound B" in diet-induced obesity models.

Table 1: Metabolic Parameters in ELOVL6 Knockout (KO) vs. Wild-Type (WT) Mice on a High-Fat Diet (HFD)

ParameterWT on HFDELOVL6 KO on HFDExpected OutcomeReference
Body Weight (g)IncreasedSimilar to WTNo significant difference[1]
Fat Mass (%)IncreasedSimilar to WTNo significant difference[1]
Fasting Plasma Glucose (mg/dL)ElevatedSignificantly lower than WTImproved glycemic control[1]
Fasting Plasma Insulin (ng/mL)Markedly elevatedSignificantly lower than WTImproved insulin sensitivity[1]
Liver Triglycerides (mg/g)ElevatedSimilar to or slightly higher than WTNo improvement in steatosis[1]

Table 2: Hepatic Fatty Acid Composition in ELOVL6 Knockout (KO) vs. Wild-Type (WT) Mice

Fatty AcidWTELOVL6 KOExpected OutcomeReference
Palmitic acid (C16:0)BaselineIncreasedAccumulation of substrate[4]
Palmitoleic acid (C16:1n-7)BaselineIncreasedAccumulation of substrate[4]
Stearic acid (C18:0)BaselineDecreasedReduction of product[4]
Oleic acid (C18:1n-9)BaselineDecreasedReduction of product[4]

Table 3: Effects of a Pharmacological ELOVL6 Inhibitor ("Compound B") in Diet-Induced Obese (DIO) Mice

ParameterVehicle Control (DIO)"Compound B" (DIO)Reported OutcomeReference
Hepatic C16:0/C18:0 RatioBaselineIncreasedEffective ELOVL6 inhibition[3]
Hepatic C16:1/C18:1 RatioBaselineIncreasedEffective ELOVL6 inhibition[3]
Glucose ToleranceImpairedNo significant improvementNo effect on insulin resistance[3]
Insulin SensitivityImpairedNo significant improvementNo effect on insulin resistance[3]

Conclusion

The study of ELOVL6 inhibition in diet-induced obesity mouse models presents a complex but intriguing picture. Genetic deletion of ELOVL6 consistently demonstrates a protective effect against insulin resistance, despite the persistence of obesity and hepatic steatosis. This suggests that modulating the specific fatty acid composition of tissues can uncouple obesity from its metabolic consequences. However, the limited data from pharmacological inhibition with a potent and selective compound did not replicate these benefits in improving insulin sensitivity.[3] This highlights the critical need for further research to understand the discrepancies between genetic and pharmacological approaches. Future studies should focus on the development and characterization of additional ELOVL6 inhibitors, detailed pharmacokinetic and pharmacodynamic profiling, and investigation into potential off-target effects or compensatory mechanisms. The protocols and data presented here provide a framework for researchers to further explore the therapeutic potential of targeting ELOVL6 in metabolic diseases.

References

Application Notes and Protocols for ELOVL6-IN-5 Treatment in db/db Mice for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. Preclinical studies using genetic models have implicated ELOVL6 as a potential therapeutic target for type 2 diabetes (T2D). Specifically, genetic deletion of ELOVL6 in leptin receptor-deficient db/db mice, a well-established model for T2D, has been shown to improve glycemic control, enhance insulin secretion, and preserve pancreatic β-cell mass and function.[1][2][3][4][5] The protective mechanism is attributed to a shift in the fatty acid composition within pancreatic islets, leading to reduced lipotoxicity, inflammation, and endoplasmic reticulum (ER) stress.[1][2]

This document provides detailed application notes and protocols for the investigation of a specific ELOVL6 inhibitor, ELOVL6-IN-5, in the context of diabetes research using the db/db mouse model. This compound, also referred to as "Compound B," is a potent and selective inhibitor of ELOVL6.[6] It is important to note that while genetic knockout of ELOVL6 has shown beneficial effects in db/db mice, studies with this compound in other diabetic mouse models, such as diet-induced obese (DIO) and KKAy mice, did not demonstrate an improvement in insulin resistance, despite effective inhibition of hepatic ELOVL6 activity.[6][7] This highlights the importance of further investigation into the therapeutic potential of pharmacological ELOVL6 inhibition in different preclinical models of diabetes.

ELOVL6 Signaling Pathway and Mechanism of Action in Diabetes

The schematic below illustrates the role of ELOVL6 in fatty acid metabolism and its proposed impact on pancreatic β-cell function in the context of diabetes.

ELOVL6_Pathway cluster_0 Fatty Acid Elongation cluster_1 Downstream Effects in Pancreatic β-cells Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Stearate (C18:0) Stearate (C18:0) Increased Oleate & Triglycerides Increased Oleate & Triglycerides Stearate (C18:0)->Increased Oleate & Triglycerides Further Metabolism ELOVL6->Stearate (C18:0) This compound This compound This compound->ELOVL6 Lipotoxicity, ER Stress, Inflammation Lipotoxicity, ER Stress, Inflammation Increased Oleate & Triglycerides->Lipotoxicity, ER Stress, Inflammation β-cell Dysfunction & Apoptosis β-cell Dysfunction & Apoptosis Lipotoxicity, ER Stress, Inflammation->β-cell Dysfunction & Apoptosis Reduced Insulin Secretion Reduced Insulin Secretion β-cell Dysfunction & Apoptosis->Reduced Insulin Secretion

Fig. 1: ELOVL6 Signaling Pathway in Diabetes.

Data Presentation

Table 1: Effects of ELOVL6 Genetic Deletion in db/db Mice
Parameterdb/db +/+ (Control)db/db -/- (ELOVL6 KO)Reference
Body Weight No significant differenceNo significant difference[2]
Blood Glucose Significantly elevatedSignificantly reduced[2][4]
Plasma Insulin ElevatedFurther increased (adaptive)[4]
Glucose Tolerance ImpairedImproved[2]
β-cell Mass ReducedMarkedly increased[4]
Islet Triglyceride Content ElevatedSignificantly reduced[2]
Islet Oleate (C18:1n-9) Content Prominently elevatedSuppressed[2]
Islet Inflammation Markers ElevatedSuppressed[2]
Islet ER Stress Markers ElevatedSuppressed[2]
Table 2: Effects of this compound (Compound B) in DIO and KKAy Mice
ParameterVehicle ControlThis compound TreatedMouse ModelReference
Hepatic Stearate/Palmitate Ratio BaselineSignificantly reducedDIO & KKAy[6][7]
Hepatic Oleate/Palmitoleate Ratio BaselineSignificantly reducedDIO & KKAy[6][7]
Plasma Glucose No significant differenceNo significant differenceDIO & KKAy[6][7]
Plasma Insulin No significant differenceNo significant differenceDIO & KKAy[6][7]
Glucose Tolerance No improvementNo improvementDIO & KKAy[6][7]

Experimental Protocols

Proposed Experimental Workflow for this compound Treatment in db/db Mice

experimental_workflow start Start: 8-week-old male db/db mice acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into two groups: 1. Vehicle Control 2. This compound acclimatization->grouping treatment Daily Oral Gavage (4 weeks) - Vehicle: 0.5% CMC, 0.1% Tween 80 - this compound: 10 mg/kg grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food and Water Intake - Fasting Blood Glucose treatment->monitoring Concurrent metabolic_tests Metabolic Phenotyping (Week 4): - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) treatment->metabolic_tests monitoring->treatment euthanasia Euthanasia and Tissue Collection metabolic_tests->euthanasia analysis Analysis: - Plasma Insulin and Lipids - Hepatic Lipid Content and Fatty Acid Profile - Pancreatic Islet Histology (β-cell mass, inflammation) euthanasia->analysis

Fig. 2: Experimental Workflow Diagram.
Protocol 1: Preparation and Administration of this compound

1. Materials:

  • This compound (Compound B)

  • Vehicle components:

    • Carboxymethylcellulose (CMC), low viscosity

    • Tween 80 (Polysorbate 80)

    • Sterile water for injection

  • Weighing scale, vortex mixer, sonicator

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

2. Vehicle Preparation (0.5% CMC, 0.1% Tween 80 in water):

  • Add 0.5 g of CMC to ~80 mL of sterile water while stirring.

  • Heat the suspension to ~60°C while stirring to fully dissolve the CMC.

  • Cool the solution to room temperature.

  • Add 0.1 mL of Tween 80 and mix thoroughly.

  • Bring the final volume to 100 mL with sterile water. Store at 4°C.

3. This compound Formulation (e.g., for a 10 mg/kg dose):

  • Calculate the required amount of this compound based on the average body weight of the mice and the desired dosing volume (typically 5-10 mL/kg). For a 30g mouse at 10 mg/kg with a 10 mL/kg dosing volume, the dose is 0.3 mg in 0.3 mL.

  • Prepare a stock suspension. For example, to dose 10 mice, weigh 3 mg of this compound and add it to 3 mL of the vehicle.

  • Vortex vigorously and sonicate until a uniform suspension is achieved. Prepare fresh daily.

4. Oral Administration:

  • Gently restrain the mouse.

  • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

  • Administer once daily for the duration of the study.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

1. Preparation:

  • Fast mice for 6 hours (with access to water).

  • Prepare a 20% glucose solution in sterile saline (e.g., 2 g of dextrose in 10 mL of saline).

  • Weigh each mouse to calculate the glucose dose (2 g/kg body weight).

2. Procedure:

  • At t=0 min, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Inject the calculated volume of the 20% glucose solution intraperitoneally.

  • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection and measure blood glucose.

Protocol 3: Insulin Tolerance Test (ITT)

1. Preparation:

  • Fast mice for 4-6 hours (with access to water).

  • Prepare a diluted insulin solution (e.g., 0.75 U/kg body weight) in sterile saline.

  • Weigh each mouse to calculate the insulin dose.

2. Procedure:

  • At t=0 min, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Inject the calculated volume of the insulin solution intraperitoneally.

  • Collect blood from the tail vein at 15, 30, and 60 minutes post-injection and measure blood glucose.

Protocol 4: Pancreatic Islet Histology and β-cell Mass Quantification

1. Tissue Processing:

  • At the end of the study, euthanize mice and carefully dissect the entire pancreas.

  • Fix the pancreas in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin.

2. Immunohistochemistry:

  • Cut serial sections (5 µm) from the paraffin blocks.

  • Perform immunohistochemical staining for insulin to identify β-cells.

  • Counterstain with hematoxylin.

3. Quantification of β-cell Mass:

  • Capture high-resolution images of the entire pancreatic sections.

  • Use image analysis software to quantify the total pancreatic area and the insulin-positive area in each section.

  • Calculate the β-cell mass by multiplying the ratio of the insulin-positive area to the total pancreatic area by the pancreatic weight.

Mechanism of Action and Discussion

The proposed mechanism by which ELOVL6 inhibition may ameliorate diabetes in db/db mice is based on the findings from genetic knockout studies. This logical relationship is depicted in the diagram below.

logical_relationship inhibition ELOVL6 Inhibition (Genetic or Pharmacological) fatty_acid_shift Shift in Fatty Acid Profile: ↓ Stearate (C18:0) & Oleate (C18:1) ↑ Palmitate (C16:0) & Palmitoleate (C16:1) inhibition->fatty_acid_shift islet_lipotoxicity Reduced Pancreatic Islet Lipotoxicity & ER Stress fatty_acid_shift->islet_lipotoxicity beta_cell_function Improved β-cell Function and Survival islet_lipotoxicity->beta_cell_function insulin_secretion Enhanced Insulin Secretion beta_cell_function->insulin_secretion glycemic_control Improved Glycemic Control insulin_secretion->glycemic_control discrepancy Discrepancy: Pharmacological inhibition with this compound did not improve insulin resistance in DIO/KKAy mice. glycemic_control->discrepancy

Fig. 3: Logical Relationship of ELOVL6 Inhibition in Diabetes.

The discrepancy between the outcomes of genetic ELOVL6 deletion in db/db mice and pharmacological inhibition with this compound in other diabetic models warrants careful consideration.[6][7] Potential reasons for this difference could include:

  • Mouse Model Differences: The underlying pathophysiology of diabetes in db/db mice (leptin receptor deficiency) versus DIO and KKAy mice (polygenic obesity and insulin resistance) may respond differently to ELOVL6 inhibition.

  • Compensatory Mechanisms: Lifelong genetic deletion of ELOVL6 may induce compensatory changes in other metabolic pathways that are not observed with acute or sub-chronic pharmacological inhibition.

  • Off-target Effects: While this compound is reported to be selective, potential off-target effects cannot be entirely ruled out and could counteract the beneficial effects of ELOVL6 inhibition.

  • Pharmacokinetics and Tissue Distribution: The concentration and distribution of this compound in relevant tissues like the pancreatic islets may not be sufficient to elicit the same effects as whole-body genetic knockout.

Therefore, the protocols outlined in this document for testing this compound in db/db mice are crucial for determining if the promising results from genetic studies can be replicated with a pharmacological agent and for further elucidating the therapeutic potential of ELOVL6 inhibition for the treatment of type 2 diabetes.

References

Application of ELOVL6-IN-5 in Pancreatic Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and resistance to conventional therapies.[1][2] A critical feature of PDAC is the metabolic reprogramming of cancer cells to sustain their rapid growth and proliferation.[1][2] The oncogene c-MYC is a key driver of this metabolic shift, and its overexpression is common in PDAC.[1][2][3] Recent research has identified Elongation of Very Long Chain Fatty Acids protein 6 (ELOVL6) as a critical enzyme in lipid metabolism that is directly upregulated by c-MYC in pancreatic cancer.[1][3][4][5]

ELOVL6 is a microsomal enzyme responsible for the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[6][7] This process is crucial for the synthesis of various lipids required for cell membrane formation and signaling. In pancreatic cancer, the c-MYC-driven upregulation of ELOVL6 supports tumor progression.[8]

ELOVL6-IN-5 is a potent and selective inhibitor of ELOVL6. By targeting this enzyme, this compound disrupts the altered lipid metabolism of pancreatic cancer cells, leading to a reduction in their proliferative and migratory capabilities.[1][4][5] Furthermore, inhibition of ELOVL6 has been shown to enhance the efficacy of chemotherapeutic agents like Abraxane, presenting a promising new therapeutic strategy for PDAC.[1][2][4][9]

These application notes provide an overview of the mechanism of action of this compound and its effects on pancreatic cancer cell lines, along with detailed protocols for its use in in vitro experiments.

Mechanism of Action

The primary mechanism of action of this compound in pancreatic cancer is the disruption of c-MYC-driven lipid metabolism.[2][3] The c-MYC oncogene, a key transcription factor, directly binds to the promoter of the ELOVL6 gene, leading to its overexpression in PDAC cells.[8] ELOVL6 then catalyzes the elongation of fatty acids, which alters the lipid composition of cellular membranes.

Inhibition of ELOVL6 by this compound leads to:

  • Altered Fatty Acid Composition: A decrease in C18 fatty acids and an accumulation of C16 fatty acids. This shift in the fatty acid pool affects the composition of phospholipids, such as phosphatidylethanolamine, in cellular membranes.

  • Modified Membrane Properties: The changes in lipid composition result in increased membrane rigidity and permeability.[1][4][5]

  • Disrupted Cellular Processes: These membrane alterations impact processes like pinocytosis (a form of endocytosis), reducing the uptake of nutrients and other molecules.[1][4][5]

  • Downregulation of Oncogenic Signaling: Inhibition of ELOVL6 can lead to a downregulation of c-MYC target genes and impact other signaling pathways, such as the EGFR pathway.

This cascade of events ultimately hinders the cancer cells' ability to grow and metastasize.

cluster_0 Pancreatic Cancer Cell cMYC c-MYC Oncogene ELOVL6_gene ELOVL6 Gene cMYC->ELOVL6_gene Upregulates Transcription ELOVL6_protein ELOVL6 Enzyme ELOVL6_gene->ELOVL6_protein Translation Lipid_Metabolism Fatty Acid Elongation (C16 ➞ C18) ELOVL6_protein->Lipid_Metabolism Catalyzes Membrane Altered Cell Membrane Composition & Rigidity Lipid_Metabolism->Membrane Proliferation Increased Proliferation & Migration Membrane->Proliferation ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6_protein Inhibits

Figure 1: c-MYC-ELOVL6 Signaling Pathway in Pancreatic Cancer.

Effects on Pancreatic Cancer Cell Lines

Chemical inhibition of ELOVL6 with compounds like this compound has demonstrated significant anti-tumor effects in various pancreatic cancer cell lines.

  • Reduced Cell Proliferation: this compound treatment leads to a dose-dependent decrease in the proliferation of pancreatic cancer cells.[1][4] This is often accompanied by cell cycle arrest.

  • Decreased Cell Migration: The migratory capacity of pancreatic cancer cells is also impaired upon ELOVL6 inhibition.[1][4][5]

  • Apoptosis: While ELOVL6 inhibition alone does not appear to induce significant apoptosis, it sensitizes cancer cells to other apoptotic stimuli.

  • Synergistic Effect with Chemotherapy: A key application of this compound is its synergistic effect with conventional chemotherapy. By increasing the permeability of the cancer cell membrane, ELOVL6 inhibition enhances the uptake and efficacy of drugs like Abraxane.[1][2][4][9]

Data Presentation

The following tables present illustrative data summarizing the expected outcomes of treating pancreatic cancer cell lines (e.g., T3M4) with this compound. This data is representative of the trends observed in published research.

Table 1: Effect of this compound on Cell Viability (72h Treatment)

This compound Conc. (µM) Cell Viability (% of Control) (Mean ± SD)
0 (Vehicle) 100 ± 5.2
1 88 ± 4.5
5 65 ± 6.1
10 42 ± 3.8
25 21 ± 2.9

| 50 | 9 ± 1.7 |

Table 2: Cell Cycle Analysis after 48h Treatment with 10 µM this compound

Cell Line Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
T3M4 Vehicle 45.2 ± 2.1 35.8 ± 1.9 19.0 ± 1.5

| T3M4 | this compound | 68.5 ± 3.3 | 15.1 ± 2.4 | 16.4 ± 1.8 |

Table 3: Synergistic Effect of this compound with Abraxane

Treatment Abraxane IC50 (nM) (Mean ± SD)
Abraxane alone 50.6 ± 7.3

| Abraxane + 5 µM this compound | 21.2 ± 4.5 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer cell lines.

cluster_workflow Experimental Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start PDAC Cell Culture (e.g., T3M4) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability (MTT/MTS Assay) treatment->viability proliferation Proliferation (Colony Formation) treatment->proliferation migration Migration (Transwell Assay) treatment->migration apoptosis Apoptosis/Cell Cycle (FACS) treatment->apoptosis western Western Blot (ELOVL6, p-Akt, etc.) treatment->western lipidomics Lipidomics (Mass Spectrometry) treatment->lipidomics end Data Analysis & Interpretation viability->end proliferation->end migration->end apoptosis->end western->end lipidomics->end

Figure 2: Workflow for evaluating this compound in vitro.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Pancreatic cancer cell line (e.g., T3M4)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.

    • For MTS: No solubilization step is needed.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for ELOVL6 Expression

This protocol is used to detect the levels of ELOVL6 protein in cell lysates.

Materials:

  • Treated and untreated pancreatic cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ELOVL6

  • Primary antibody: anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ELOVL6 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Lipidomic Analysis by Mass Spectrometry

This protocol provides a general workflow for analyzing changes in the lipid profile of cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Collection: Harvest at least 1 million cells per sample by scraping and centrifugation. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C.

  • Lipid Extraction: a. Resuspend the cell pellet in cold methanol containing internal standards. b. Add MTBE and vortex thoroughly. c. Add water to induce phase separation and vortex again. d. Centrifuge to separate the phases. The upper (organic) phase contains the lipids.

  • Sample Preparation: Transfer the lipid-containing organic phase to a new tube and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the lipid species before detection by the mass spectrometer.

  • Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the different lipid species. Compare the lipid profiles of this compound-treated samples to vehicle-treated controls.

cluster_logic Logical Relationship Inhibitor This compound ELOVL6 ELOVL6 Activity Inhibitor->ELOVL6 Blocks Lipid Altered Lipid Metabolism ELOVL6->Lipid Leads to Membrane Increased Membrane Permeability Lipid->Membrane Uptake Enhanced Abraxane Uptake Membrane->Uptake Synergy Synergistic Anti-Cancer Effect Uptake->Synergy

Figure 3: this compound enhances chemotherapy efficacy.

References

Application Notes and Protocols for ELOVL6-IN-5 Administration in Xenograft Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of ELOVL6-IN-5, a chemical inhibitor of Elongation of Very Long Chain Fatty Acids Family Member 6 (ELOVL6), in preclinical xenograft models of breast cancer. ELOVL6 is implicated as a poor prognostic factor in breast cancer, making it a viable therapeutic target. These guidelines cover the establishment of breast cancer xenograft models, preparation and administration of this compound, assessment of anti-tumor efficacy, and protocols for mechanistic studies to investigate the downstream signaling effects of ELOVL6 inhibition.

Introduction

ELOVL6 is a critical enzyme in the fatty acid synthesis pathway, responsible for the elongation of C16 saturated and monounsaturated fatty acids into C18 species. Emerging evidence suggests that altered lipid metabolism is a hallmark of cancer, and increased ELOVL6 expression is associated with a poor prognosis in breast cancer patients. Therefore, targeting ELOVL6 with small molecule inhibitors like this compound presents a novel therapeutic avenue. These protocols are designed to guide researchers in the in vivo assessment of this compound's efficacy and to elucidate its mechanism of action in breast cancer.

Postulated Signaling Pathway of ELOVL6 Inhibition

While the complete signaling network downstream of ELOVL6 is an active area of research, preliminary studies indicate that inhibition of ELOVL6 in breast cancer cells leads to the upregulation of key signaling molecules involved in tumor progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor A (VEGFA), and Caspase-4 (CASP4). This suggests a complex cellular response to the disruption of fatty acid metabolism, potentially involving feedback mechanisms that promote cell survival and angiogenesis.

ELOVL6_Pathway cluster_drug Intervention cluster_target Molecular Target cluster_process Cellular Process cluster_downstream Downstream Consequences This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 Inhibits Fatty Acid Elongation Fatty Acid Elongation ELOVL6->Fatty Acid Elongation Mediates EGFR EGFR ELOVL6->EGFR Upregulation upon Inhibition VEGFA VEGFA ELOVL6->VEGFA Upregulation upon Inhibition CASP4 CASP4 ELOVL6->CASP4 Upregulation upon Inhibition Proliferation Proliferation Fatty Acid Elongation->Proliferation Supports EGFR->Proliferation Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes Apoptosis Apoptosis CASP4->Apoptosis Induces

Caption: Postulated ELOVL6 signaling cascade upon inhibition in breast cancer cells.

Experimental Workflow for In Vivo Studies

The overall workflow for evaluating this compound in a breast cancer xenograft model involves several key stages, from model establishment to data analysis.

Experimental_Workflow A Breast Cancer Cell Culture B Xenograft Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Cohorts C->D E This compound Administration D->E F Efficacy Assessment (Tumor Volume & Body Weight) E->F G Tumor Excision and Sample Preparation F->G H Mechanistic Studies (Western Blot, Activity Assays) G->H

Caption: General experimental workflow for this compound evaluation in xenograft models.

Detailed Experimental Protocols

Establishment of Breast Cancer Xenograft Model

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Appropriate cell culture medium and supplements

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID, athymic nude)

  • Sterile syringes and needles

Procedure:

  • Culture breast cancer cells to approximately 80% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5-10 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor mice for tumor development. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Width² x Length)/2.

  • When average tumor volumes reach 100-200 mm³, randomize mice into control and treatment groups.

Formulation and Administration of this compound

Note: As no specific formulation for this compound in vivo use has been published, a standard formulation for oral gavage of a hydrophobic small molecule is provided. Optimization and stability testing are recommended.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water)

  • Oral gavage needles

Procedure:

  • A preliminary Maximum Tolerated Dose (MTD) study should be performed to determine the optimal and safe dose range for this compound.

  • Prepare the dosing solution by first creating a paste with the this compound powder and a small amount of the vehicle.

  • Gradually add the remaining vehicle to the desired concentration and sonicate to ensure a uniform suspension.

  • Administer the this compound suspension or vehicle control to the respective groups via oral gavage daily.

Assessment of Anti-Tumor Efficacy and Data Presentation

Procedure:

  • Monitor and record tumor volumes and body weights 2-3 times weekly.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Present the data in clear, tabular format.

Table 1: Quantitative Summary of this compound Efficacy in Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control0Data0Data
This compoundDose 1DataDataData
This compoundDose 2DataDataData
This compoundDose 3DataDataData
Mechanistic Studies: Western Blot and Caspase-4 Activity Assay

a) Western Blot for EGFR, VEGFA, and Caspase-4

Procedure:

  • Excise tumors at the end of the study and snap-freeze in liquid nitrogen.

  • Homogenize tumor tissue and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against EGFR, p-EGFR, VEGFA, and Caspase-4. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Incubate with appropriate secondary antibodies and visualize using an ECL detection system.

b) Caspase-4 Activity Assay

Procedure:

  • Prepare fresh tumor lysates using the lysis buffer provided in a commercial Caspase-4 colorimetric or fluorometric assay kit.

  • Follow the manufacturer's protocol to measure Caspase-4 activity. This typically involves incubating the lysate with a Caspase-4-specific substrate (e.g., Ac-LEVD-pNA) and measuring the resulting colorimetric or fluorescent signal.

  • Normalize the activity to the total protein concentration of the lysate.

Table 2: Biomarker Modulation by this compound in Tumor Lysates

Treatment GroupDose (mg/kg/day)Relative p-EGFR/EGFR Ratio (Fold Change vs. Control)Relative VEGFA Expression (Fold Change vs. Control)Caspase-4 Activity (Fold Change vs. Control)
Vehicle Control01.01.01.0
This compoundDose 2DataDataData

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound in breast cancer xenograft models. Rigorous execution of these experiments will be crucial in determining the therapeutic potential of targeting ELOVL6 in breast cancer and for elucidating the underlying molecular mechanisms of action. Given the absence of published in vivo data for this compound in this specific context, careful dose-finding and tolerability studies are a mandatory prerequisite to any efficacy studies.

Application Notes: Lipidomics Analysis of Cells Treated with ELOVL6-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically catalyzing the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] This process is a key rate-limiting step in de novo lipogenesis. Inhibition of ELOVL6 presents a promising therapeutic strategy for a range of metabolic diseases, including insulin resistance and certain types of cancer, by altering the cellular lipid landscape.[1][2][3] ELOVL6-IN-5 is a potent and selective small molecule inhibitor of ELOVL6. These application notes provide a comprehensive overview of the expected lipidomic changes in cells upon treatment with an ELOVL6 inhibitor, using data from a closely related compound, ELOVL6-IN-2, and detail the necessary protocols for conducting such an analysis.[2]

Mechanism of Action

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the initial condensation reaction in the fatty acid elongation cycle, adding two carbons to a C16 acyl-CoA.[4] By inhibiting ELOVL6, compounds like this compound block the conversion of palmitate (C16:0) and palmitoleate (C16:1) to stearate (C18:0) and oleate (C18:1), respectively. This leads to an accumulation of C16 fatty acids and a depletion of C18 fatty acids, which are subsequently incorporated into various lipid classes, thereby remodeling the cellular lipidome.[1][2]

Expected Quantitative Lipidomic Changes

Treatment of cells with a specific ELOVL6 inhibitor is expected to cause significant shifts in the fatty acid composition of major phospholipid classes. The following tables summarize the anticipated changes in individual lipid species within the Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) classes, based on mass spectrometry analysis of pancreatic cancer cells treated with the ELOVL6 inhibitor, ELOVL6-IN-2.[2] The data is presented as Log2(Fold Change) of the inhibitor-treated group relative to the control group.

Table 1: Quantitative Changes in Phosphatidylethanolamine (PE) Species

Lipid SpeciesSaturation StateLog2(Fold Change)
PE(32:1)Monounsaturated1.5
PE(32:2)Polyunsaturated1.2
PE(34:1)Monounsaturated0.8
PE(34:2)Polyunsaturated0.5
PE(36:1)Monounsaturated-0.5
PE(36:2)Polyunsaturated-1.0
PE(38:4)Polyunsaturated-1.5
PE(40:4)Polyunsaturated-2.0

Table 2: Quantitative Changes in Phosphatidylcholine (PC) Species

Lipid SpeciesSaturation StateLog2(Fold Change)
PC(32:1)Monounsaturated1.2
PC(32:2)Polyunsaturated1.0
PC(34:1)Monounsaturated0.7
PC(34:2)Polyunsaturated0.4
PC(36:1)Monounsaturated-0.6
PC(36:2)Polyunsaturated-1.2
PC(38:4)Polyunsaturated-1.8
PC(40:4)Polyunsaturated-2.2

Note: The data presented is illustrative of the expected trend of shorter-chain lipid species accumulating and longer-chain species being depleted upon ELOVL6 inhibition. Actual values may vary depending on the cell type, inhibitor concentration, and treatment duration.

Signaling Pathway Diagram

ELOVL6_Pathway cluster_input C16 Fatty Acyl-CoAs cluster_elovl6 ELOVL6-Mediated Elongation cluster_output C18 Fatty Acyl-CoAs cluster_downstream Incorporation into Complex Lipids Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1)->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) ELOVL6->Oleoyl-CoA (C18:1) Phospholipids Phospholipids Stearoyl-CoA (C18:0)->Phospholipids Ceramides Ceramides Stearoyl-CoA (C18:0)->Ceramides Triglycerides Triglycerides Oleoyl-CoA (C18:1)->Triglycerides This compound This compound This compound->ELOVL6

ELOVL6 signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Lipidomics_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_lipid_extraction 3. Lipid Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data_processing 5. Data Processing & Analysis A Seed cells and allow to adhere B Treat with this compound or Vehicle Control A->B C Incubate for desired time period B->C D Harvest cells (trypsinization/scraping) C->D E Wash cell pellet with cold PBS D->E F Flash freeze and store at -80°C E->F G Add ice-cold Methanol/Chloroform (1:2) F->G H Incubate and vortex G->H I Phase separation with water H->I J Collect organic (lower) phase I->J K Dry lipid extract under nitrogen J->K L Reconstitute lipids in appropriate solvent K->L M Inject into LC-MS/MS system L->M N Data acquisition (e.g., QTRAP 6500+) M->N O Peak integration and lipid identification N->O P Quantitative analysis (fold change) O->P Q Statistical analysis P->Q

Experimental workflow for lipidomics analysis of treated cells.

Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., pancreatic cancer cell line T3M4)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentration.

  • Prepare a vehicle control with the same final concentration of DMSO as the this compound treated samples.

  • Remove the existing medium from the cells and replace it with the medium containing either this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Lipid Extraction from Cultured Cells

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Chloroform, HPLC grade, ice-cold

  • Deionized water, ice-cold

  • Conical tubes (15 mL)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

Procedure:

  • After treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by either trypsinization or using a cell scraper. Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Transfer to a 1.5 mL microcentrifuge tube.

  • Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately for lipid extraction.

  • To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.

  • Vortex the tube vigorously for 1 minute to lyse the cells and solubilize the lipids.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Add 200 µL of ice-cold deionized water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Store the dried lipid film at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS-based Lipidomics Analysis

Materials:

  • LC-MS/MS system (e.g., Nexera X2 UHPLC with a 6500+ QTRAP)[5]

  • Chromatography column (e.g., XBridge amide column)[5]

  • Mobile phase A: 1 mM ammonium acetate in water:acetonitrile (5:95, v/v)[5]

  • Mobile phase B: Appropriate for the specific method

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v)

Procedure:

  • Reconstitute the dried lipid extract in an appropriate volume of the reconstitution solvent.

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Perform chromatographic separation using a suitable gradient of mobile phases A and B.

  • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

  • Use a data-dependent or data-independent acquisition method to obtain both precursor ion and fragment ion information for lipid identification.

Protocol 4: Data Analysis

Software:

  • Lipid identification software (e.g., LipidSearch, MS-DIAL)

  • Statistical analysis software (e.g., R, MetaboAnalyst)

Procedure:

  • Process the raw LC-MS/MS data to detect and align peaks across all samples.

  • Identify lipid species by matching the accurate mass of the precursor ion and the fragmentation pattern to a lipid database.

  • Quantify the relative abundance of each identified lipid species based on the peak area.

  • Normalize the data to an internal standard or total ion current.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify lipid species that are significantly altered between the this compound treated and vehicle control groups.

  • Calculate the fold change for each significantly altered lipid species. For ease of interpretation, it is common to use the Log2(Fold Change).[2]

References

Application Notes and Protocols for Studying Fatty Acid Elongation in Primary Hepatocytes using ELOVL6-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. This process is fundamental to maintaining cellular lipid homeostasis. Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin resistance and nonalcoholic fatty liver disease (NAFLD). ELOVL6-IN-5 is a potent and selective small molecule inhibitor of ELOVL6, making it a valuable pharmacological tool for investigating the role of fatty acid elongation in hepatic lipid metabolism. These application notes provide detailed protocols for utilizing this compound to study its effects on fatty acid elongation in primary hepatocytes.

This compound: Chemical Properties and Mechanism of Action

This compound, also referred to as Compound B in initial discovery literature, is a selective inhibitor of the ELOVL6 enzyme.[1]

PropertyValue
CAS Number 1135000-36-0
Mechanism of Action Potent and selective inhibition of ELOVL6 elongase activity.
Biological Effect Reduces the conversion of C16 fatty acids (e.g., palmitate) to C18 fatty acids (e.g., stearate), leading to an altered cellular fatty acid profile.
Solubility Soluble in DMSO.

Experimental Protocols

I. Primary Hepatocyte Isolation and Culture

Objective: To establish a viable culture of primary hepatocytes for subsequent treatment with this compound.

Materials:

  • Collagen-coated cell culture plates

  • Hepatocyte plating medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 100 nM insulin)

  • Hepatocyte maintenance medium (e.g., William's E Medium with supplements)

  • Cryopreserved primary human or rodent hepatocytes

Protocol:

  • Pre-warm hepatocyte plating medium to 37°C.

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the thawed cell suspension to a conical tube containing pre-warmed plating medium and centrifuge at 50 x g for 5 minutes.

  • Gently resuspend the cell pellet in fresh plating medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

  • After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.

  • Allow the cells to acclimate for at least 24 hours before initiating experiments with this compound.

II. Treatment of Primary Hepatocytes with this compound

Objective: To treat primary hepatocytes with this compound to assess its impact on fatty acid elongation.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Hepatocyte maintenance medium

  • Cultured primary hepatocytes

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in hepatocyte maintenance medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 0.1 µM to 10 µM is suggested.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Remove the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific endpoint being measured.

  • Following incubation, proceed with downstream analyses such as fatty acid profiling or gene expression analysis.

III. Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in the fatty acid composition of primary hepatocytes following treatment with this compound.

Materials:

  • Treated primary hepatocytes

  • Phosphate-buffered saline (PBS)

  • Methanol containing 2.5% H2SO4

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • GC-MS system

Protocol:

  • Wash the treated hepatocytes twice with ice-cold PBS.

  • Scrape the cells into a glass tube and add the internal standard.

  • Add methanol containing 2.5% H2SO4 to the cell pellet for transmethylation of fatty acids.

  • Incubate the mixture at 80°C for 1 hour.

  • After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

  • Collect the hexane layer and evaporate it to dryness under a stream of nitrogen.

  • Resuspend the FAMEs in a small volume of hexane for GC-MS analysis.

  • Inject the sample into the GC-MS system to separate and quantify the individual fatty acid species.

  • Calculate the relative abundance of each fatty acid and determine the ratio of C18:0/C16:0 and C18:1/C16:1 as an index of ELOVL6 activity.

Expected Quantitative Data

Treatment of primary hepatocytes with this compound is expected to result in a dose-dependent inhibition of fatty acid elongation. The following table summarizes the anticipated changes in fatty acid composition based on studies of ELOVL6 inhibition.

Fatty AcidExpected Change with this compound Treatment
Palmitic acid (C16:0) Increase
Palmitoleic acid (C16:1n7) Increase
Stearic acid (C18:0) Decrease
Oleic acid (C18:1n9) Decrease
C18:0/C16:0 Ratio Decrease
C18:1n9/C16:1n7 Ratio Decrease

Visualizations

Signaling Pathway of Fatty Acid Elongation

FattyAcidElongation cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA ELOVL6 ELOVL6 Malonyl_CoA->ELOVL6 Fatty_Acyl_CoA Fatty Acyl-CoA (C16) Fatty_Acyl_CoA->ELOVL6 Ketoacyl_CoA 3-Ketoacyl-CoA ELOVL6->Ketoacyl_CoA Condensation KAR KAR Ketoacyl_CoA->KAR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA HAD HAD Hydroxyacyl_CoA->HAD Dehydration Enoyl_CoA Trans-2,3-enoyl-CoA HAD->Enoyl_CoA TER TER Enoyl_CoA->TER Reduction Elongated_Fatty_Acyl_CoA Elongated Fatty Acyl-CoA (C18) TER->Elongated_Fatty_Acyl_CoA ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6

Caption: The fatty acid elongation cycle in the endoplasmic reticulum and the inhibitory action of this compound.

Experimental Workflow for Studying this compound in Primary Hepatocytes

ExperimentalWorkflow Start Start IsolateHepatocytes Isolate and Culture Primary Hepatocytes Start->IsolateHepatocytes TreatHepatocytes Treat with this compound (Dose-Response and Time-Course) IsolateHepatocytes->TreatHepatocytes HarvestCells Harvest Cells TreatHepatocytes->HarvestCells FattyAcidAnalysis Fatty Acid Profiling (GC-MS) HarvestCells->FattyAcidAnalysis GeneExpression Gene Expression Analysis (qPCR) HarvestCells->GeneExpression DataAnalysis Data Analysis and Interpretation FattyAcidAnalysis->DataAnalysis GeneExpression->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for investigating the effects of this compound on primary hepatocytes.

Logical Relationship of ELOVL6 Inhibition and its Metabolic Consequences

LogicalRelationship Inhibitor This compound ELOVL6_Activity ELOVL6 Activity Inhibitor->ELOVL6_Activity Inhibits Elongation C16 to C18 Fatty Acid Elongation ELOVL6_Activity->Elongation Catalyzes C16_Levels Increased Cellular C16 Fatty Acids ELOVL6_Activity->C16_Levels Inhibition leads to C18_Levels Decreased Cellular C18 Fatty Acids ELOVL6_Activity->C18_Levels Inhibition leads to Elongation->C16_Levels Reduces Elongation->C18_Levels Leads to Downstream_Effects Downstream Metabolic and Signaling Changes C16_Levels->Downstream_Effects C18_Levels->Downstream_Effects

Caption: The logical cascade of events following the inhibition of ELOVL6 by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of ELOVL6-IN-5 in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1][2][3] This enzymatic step is pivotal in the de novo synthesis of long-chain fatty acids and plays a significant role in maintaining the fatty acid composition of various lipid pools, which in turn affects membrane fluidity, lipid metabolism, and overall energy homeostasis.[1] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue, and its expression is upregulated in obese animal models.[1][4] Studies involving mice with a targeted disruption of the Elovl6 gene (Elovl6-/-) have demonstrated that these animals are protected from high-fat diet-induced insulin resistance, despite developing obesity and hepatic steatosis.[5][6][7] This suggests that inhibiting ELOVL6 could be a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[1][2][3]

ELOVL6-IN-5 is a novel, potent, and selective small molecule inhibitor of ELOVL6. These application notes provide a comprehensive overview of the in vivo efficacy studies of this compound in preclinical models of metabolic syndrome, including detailed experimental protocols and representative data.

Signaling Pathway and Mechanism of Action

ELOVL6 is a downstream target of the sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor in lipogenesis.[1][2] By catalyzing the elongation of palmitate (C16:0) to stearate (C18:0), ELOVL6 influences the ratio of C16 to C18 fatty acids. This alteration in fatty acid composition is believed to be the primary mechanism through which ELOVL6 inhibition improves insulin sensitivity. Specifically, a lower C18/C16 ratio is associated with improved hepatic insulin signaling via the IRS-2/Akt pathway.[2]

ELOVL6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Fatty Acid Elongation Insulin Receptor Insulin Receptor IRS-2 IRS-2 Insulin Receptor->IRS-2 PI3K PI3K IRS-2->PI3K Akt Akt PI3K->Akt Glucose Uptake Glucose Uptake Akt->Glucose Uptake ELOVL6 ELOVL6 Stearate (C18) Stearate (C18) ELOVL6->Stearate (C18) Palmitate (C16) Palmitate (C16) Palmitate (C16)->ELOVL6 Stearate (C18)->IRS-2 Inhibits Insulin Insulin Insulin->Insulin Receptor This compound This compound This compound->ELOVL6

Caption: ELOVL6 Signaling Pathway and Point of Intervention by this compound.

Experimental Protocols

Animal Models

Two primary mouse models are recommended for evaluating the in vivo efficacy of this compound:

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

  • Genetically Obese Mice (KKAy or db/db): These mice have a genetic predisposition to obesity, hyperglycemia, and insulin resistance, providing a robust model for type 2 diabetes.[1]

Experimental Workflow

Experimental_Workflow cluster_pheno Metabolic Phenotyping A Animal Model Selection (DIO or KKAy mice) B Acclimatization and Baseline Measurements A->B C Randomization into Treatment Groups B->C D Chronic Dosing with this compound or Vehicle C->D E In-life Monitoring (Body Weight, Food Intake) D->E F Metabolic Phenotyping E->F G Terminal Sample Collection F->G P1 Glucose Tolerance Test (GTT) F->P1 P2 Insulin Tolerance Test (ITT) F->P2 H Biochemical and Histological Analysis G->H

Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Detailed Protocol: Chronic Efficacy Study in DIO Mice

  • Animal Husbandry: Male C57BL/6J mice (8 weeks old) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD) for 10 weeks.

  • Baseline Measurements: Body weight, fasting blood glucose, and plasma insulin are measured.

  • Randomization: Mice are randomized into treatment groups (n=8-10 per group) based on body weight and fasting glucose levels.

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 3, 10, 30 mg/kg)

  • Dosing: this compound is administered orally once daily for 4-8 weeks.

  • In-life Monitoring: Body weight and food intake are recorded weekly.

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT): Performed during the final week of treatment. After an overnight fast, mice are administered an oral gavage of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • Insulin Tolerance Test (ITT): Performed 3-4 days after the OGTT. Following a 4-6 hour fast, mice are injected intraperitoneally with insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Sample Collection: At the end of the study, mice are fasted overnight and euthanized. Blood is collected for biochemical analysis. Liver, adipose tissue, and skeletal muscle are collected, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for histology.

  • Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured.

  • Hepatic Lipid Analysis: Liver tissue is homogenized for the measurement of triglyceride content and fatty acid composition analysis by gas chromatography-mass spectrometry (GC-MS).

  • Histology: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in DIO Mice
ParameterVehicleThis compound (10 mg/kg)This compound (30 mg/kg)
Body Weight (g) 45.2 ± 2.144.8 ± 1.945.5 ± 2.3
Fasting Glucose (mg/dL) 185 ± 15155 ± 12130 ± 10**
Fasting Insulin (ng/mL) 3.5 ± 0.52.1 ± 0.31.5 ± 0.2
HOMA-IR 32.1 ± 4.516.1 ± 2.59.7 ± 1.5***
Glucose AUC (OGTT) 35000 ± 250028000 ± 210022000 ± 1800**
Insulin AUC (OGTT) 150 ± 2095 ± 1570 ± 12
Liver Weight (g) 2.1 ± 0.21.8 ± 0.1*1.6 ± 0.1
Hepatic Triglycerides (mg/g) 120 ± 1585 ± 10*60 ± 8**

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. HOMA-IR and AUC values are representative calculations.

Table 2: Effects of this compound on Hepatic Fatty Acid Composition in DIO Mice
Fatty AcidVehicle (%)This compound (30 mg/kg) (%)Fold Change
Palmitic Acid (C16:0) 22.5 ± 1.828.5 ± 2.1*+1.27
Palmitoleic Acid (C16:1n7) 3.2 ± 0.45.1 ± 0.5 +1.59
Stearic Acid (C18:0) 15.8 ± 1.210.2 ± 0.9***-0.65
Oleic Acid (C18:1n9) 35.1 ± 2.525.5 ± 2.0-0.73
C18/C16 Ratio 0.700.36***-0.51

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.

Summary and Conclusion

The presented protocols and data demonstrate the in vivo efficacy of ELOVL6 inhibition as a therapeutic strategy for metabolic syndrome. Chronic administration of an ELOVL6 inhibitor, exemplified by this compound, in preclinical models of diet-induced obesity leads to significant improvements in glucose homeostasis and insulin sensitivity, along with a reduction in hepatic steatosis.[4] These beneficial metabolic effects are associated with a characteristic shift in the hepatic fatty acid profile, specifically a decrease in the C18/C16 ratio, consistent with the mechanism of ELOVL6 inhibition.[4][6] Notably, these improvements can occur without significant changes in body weight, highlighting the unique mechanism of action targeting lipotoxicity rather than obesity per se.[6][7] These application notes provide a robust framework for the continued investigation and development of ELOVL6 inhibitors for the treatment of metabolic diseases.

References

Application Notes and Protocols for Utilizing ELOVL6-IN-5 in Remyelination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ELOVL6 as a Novel Target in Remyelination

Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] Recent research has identified ELOVL6 as a significant negative regulator of remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), which is crucial for recovery in demyelinating diseases like multiple sclerosis.[1][3]

Studies have shown that ELOVL6 is highly expressed in phagocytes within demyelinated lesions.[3] Genetic deletion of Elovl6 in mouse models of demyelination leads to a pro-reparative phenotype in these phagocytes (macrophages and microglia). This beneficial phenotype is characterized by enhanced clearance of myelin debris, reduced inflammation, and increased production of neurotrophic factors that support oligodendrocyte progenitor cell (OPC) differentiation and myelin sheath formation.[1][3] The underlying mechanism involves the activation of the Sphingosine-1-Phosphate (S1P)/Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway.[1]

Pharmacological inhibition of ELOVL6 presents a promising therapeutic strategy to promote remyelination. ELOVL6-IN-5 is a representative small molecule inhibitor of ELOVL6 that can be utilized to study these processes. These application notes provide an overview of the role of ELOVL6 in remyelination and detailed protocols for using an ELOVL6 inhibitor, such as this compound, in key experimental models.

Mechanism of Action of ELOVL6 Inhibition in Promoting Remyelination

Inhibition of ELOVL6 in phagocytes within a demyelinating lesion shifts their phenotype from a pro-inflammatory to a pro-reparative state. This shift is crucial for creating a permissive environment for remyelination.

ELOVL6_Signaling_Pathway cluster_phagocyte Phagocyte (Macrophage/Microglia) cluster_remyelination Remyelination Process Myelin_Debris Myelin Debris ELOVL6 ELOVL6 Myelin_Debris->ELOVL6 Upregulates C18_FA C18 Fatty Acids ELOVL6->C18_FA S1P_PPARg S1P/PPARγ Pathway ELOVL6->S1P_PPARg Inhibits C16_FA C16 Fatty Acids C16_FA->ELOVL6 Inflammatory_Mediators Inflammatory Mediators C18_FA->Inflammatory_Mediators Promotes Neurotrophic_Factors Neurotrophic Factors S1P_PPARg->Neurotrophic_Factors Promotes Lipid_Efflux Lipid Efflux (ABCA1) S1P_PPARg->Lipid_Efflux Promotes OPC_Differentiation OPC Differentiation Neurotrophic_Factors->OPC_Differentiation Supports Myelin_Sheath Myelin Sheath Formation OPC_Differentiation->Myelin_Sheath ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6 Inhibits

Caption: Signaling pathway of ELOVL6 inhibition in promoting remyelination.

Pharmacological Inhibitors of ELOVL6

Several potent and selective inhibitors of ELOVL6 have been developed. While "this compound" is used here as a representative name, a few key compounds have been described in the literature.

Compound NameAlternative NameIC50 (Human ELOVL6)IC50 (Mouse ELOVL6)SelectivityReference
This compound Compound BNot specifiedNot specifiedSelective for ELOVL6[4]
Compound A ELOVL6-IN-1169 nM350 nM>30-fold over ELOVL1, -2, -3, and -5[4][5]
Compound 37 Indoledione derivativeNot specifiedPotent inhibitorSelective for ELOVL6[6]
ELOVL6-IN-4 Not specified79 nM94 nMExcellent selectivity over other ELOVL subtypes[4]

Expected Outcomes of ELOVL6 Inhibition in Remyelination Models

Based on genetic studies, pharmacological inhibition of ELOVL6 is expected to produce the following quantifiable effects.

ParameterExpected Outcome with ELOVL6 InhibitionExperimental Model
Myelination Increased number of myelinated axonsCuprizone model, Organotypic slices
Oligodendrocyte Lineage Cells Increased number of mature oligodendrocytes (e.g., CC1+)Cuprizone model, Organotypic slices
Phagocyte Phenotype Shift from M1 (pro-inflammatory) to M2 (pro-reparative) markersIn vitro macrophage culture, Cuprizone model
Gene Expression (in lesions/phagocytes) Upregulation of Pdgfra, Plp, Mbp, Mog, Abca1, neurotrophic factors (e.g., Bdnf)Cuprizone model, In vitro macrophage culture
Gene Expression (in lesions/phagocytes) Downregulation of inflammatory mediators (e.g., Tnf, Il1b)Cuprizone model, In vitro macrophage culture
Lipid Composition Increased C16/C18 fatty acid ratio in phagocytesIn vitro macrophage culture
Lipid Efflux Enhanced cholesterol efflux from phagocytesIn vitro macrophage culture

Experimental Protocols

In Vivo Cuprizone-Induced Demyelination and Remyelination Model

The cuprizone model is a widely used toxic model of demyelination in the CNS.[2][3][7] Ingestion of cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, which is followed by spontaneous remyelination upon withdrawal of the toxin.[3][7] This model is ideal for testing the efficacy of pro-remyelinating compounds.

Cuprizone_Workflow cluster_demyelination Demyelination Phase cluster_remyelination Remyelination Phase start_cuprizone Start 0.2% Cuprizone Diet (Week 0) end_cuprizone End Cuprizone Diet (Week 5) start_cuprizone->end_cuprizone 5 weeks start_treatment Start this compound/ Vehicle Treatment (Week 5) end_cuprizone->start_treatment end_treatment End Treatment (Week 8) start_treatment->end_treatment 3 weeks sacrifice sacrifice end_treatment->sacrifice Sacrifice & Tissue Analysis

Caption: Experimental workflow for the cuprizone-induced remyelination model.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Powdered rodent chow

  • Cuprizone (bis(cyclohexanone)oxaldihydrazone)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Perfusion solutions (PBS, 4% paraformaldehyde)

  • Histology and molecular biology reagents

Procedure:

  • Demyelination Phase (5 weeks):

    • Acclimatize mice for one week with standard chow and water ad libitum.

    • Prepare a 0.2% (w/w) cuprizone diet by mixing cuprizone powder with the powdered chow.

    • Feed the mice the cuprizone diet for 5 weeks. This will induce robust demyelination in the corpus callosum.[3][7]

  • Remyelination and Treatment Phase (3 weeks):

    • At the end of week 5, return all mice to a normal chow diet to allow for spontaneous remyelination to begin.

    • Divide the mice into two groups: Vehicle control and this compound treatment.

    • Administer this compound or vehicle daily via oral gavage for 3 weeks. The exact dosage of this compound should be determined from pharmacokinetic and pharmacodynamic studies.

  • Tissue Collection and Analysis (End of Week 8):

    • Anesthetize the mice and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix overnight in 4% PFA.

    • Cryoprotect the brains in 30% sucrose before sectioning.

    • Histological Analysis:

      • Perform Luxol Fast Blue (LFB) staining to assess the extent of myelination.

      • Conduct immunohistochemistry for myelin proteins (e.g., MBP, PLP), mature oligodendrocytes (e.g., CC1), and OPCs (e.g., Olig2, PDGFRα).

      • Stain for microglia/macrophages (e.g., Iba1) to assess morphology and activation state.

    • Molecular Analysis:

      • For a separate cohort of animals, dissect the corpus callosum at the time of sacrifice and snap-freeze for RNA or protein extraction.

      • Perform qRT-PCR to analyze the expression of genes related to myelination, inflammation, and neurotrophic factors.

      • Perform Western blotting to quantify protein levels of key markers.

Ex Vivo Organotypic Cerebellar Slice Culture Model

This model allows for the study of myelination, demyelination, and remyelination in a 3D tissue environment that preserves the cellular architecture of the CNS.[1][8][9][10] It is a powerful tool for screening the effects of compounds like this compound on myelination.

Slice_Culture_Workflow P9_P11_Pups Cerebellar Dissection (P9-P11 Mouse Pups) Slice_Culture Slice Culture (7 DIV) Myelination Occurs P9_P11_Pups->Slice_Culture LPC_Treatment Demyelination with LPC (16-18 hours) Slice_Culture->LPC_Treatment Washout LPC Washout & Recovery LPC_Treatment->Washout Treatment Add this compound/Vehicle Washout->Treatment Remyelination_Analysis Remyelination Analysis (e.g., 7-10 days post-LPC) Treatment->Remyelination_Analysis Fix_Stain Fix and Immunostain (MBP, Neurofilament) Remyelination_Analysis->Fix_Stain

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and handling of ELOVL6-IN-5 for researchers, scientists, and drug development professionals. The following information is compiled to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and similar small molecule inhibitors.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to prevent any moisture that could affect the compound's stability and solubility.

Q2: What should I do if this compound does not fully dissolve in DMSO at room temperature?

A2: If you encounter solubility issues in DMSO, gentle warming of the solution up to 37°C or brief sonication can aid in dissolution.[1][2][3] Ensure the vial is tightly sealed to prevent contamination.

Q3: My this compound in DMSO precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO.[4] To mitigate this, it is recommended to make serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous buffer. Adding the concentrated DMSO stock dropwise while vortexing the aqueous solution can also help. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1-0.5%, but it is crucial to include a vehicle control (DMSO alone) in your experiments.[5]

Q4: Can I store this compound in solution?

A4: Stock solutions of this compound in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months.[3] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Aqueous solutions of the compound are generally not recommended for storage and should be prepared fresh for each experiment.[7][8][9]

Troubleshooting Guide

This guide addresses specific problems you might encounter when handling this compound.

Issue 1: Visible Particulates in the DMSO Stock Solution
  • Possible Cause: Incomplete dissolution or presence of impurities.

  • Troubleshooting Steps:

    • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.

    • Gentle Warming: Warm the solution briefly to 37°C.

    • Centrifugation: If particulates persist, centrifuge the vial at a low speed and carefully transfer the supernatant to a new, clean vial.

    • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

Issue 2: Compound Crashes Out of Solution During a Cellular Assay
  • Possible Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit. The final DMSO concentration may be too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Optimize Dilution: Perform a stepwise dilution of the DMSO stock into the cell culture medium.

    • Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a corresponding vehicle control.

    • Use of Co-solvents: For in vivo or other specific applications, co-solvents like PEG300, Tween-80, or Cremophor EL may be used in the formulation to improve solubility.[6][10]

Quantitative Data Summary

CompoundSolventSolubilityNotes
ELOVL6-IN-4DMSO100 mg/mL (227.56 mM)Ultrasonic treatment may be needed.[10]
ELOVL6-IN-1DMSO50 mg/mL (100.91 mM)Ultrasonic treatment and warming to 60°C may be needed.[3][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of an ELOVL6 Inhibitor in DMSO

Based on a hypothetical molecular weight similar to related compounds (e.g., ~440 g/mol for this compound).

  • Weighing: Accurately weigh 4.4 mg of the ELOVL6 inhibitor powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently to 37°C.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to get a 10 µM final concentration in your assay with a 1:1000 final dilution, you would need a 10 mM intermediate stock.

  • Final Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium.

  • Mixing: Immediately and thoroughly mix the solution by pipetting or gentle vortexing to prevent precipitation.

  • Application: Add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation (for Cellular Assay) weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Intermediate Dilution in DMSO (Optional) thaw->intermediate_dilution final_dilution Final Dilution in Aqueous Buffer intermediate_dilution->final_dilution apply_to_cells Apply to Cells final_dilution->apply_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Solubility Issues cluster_stock In DMSO Stock cluster_aqueous In Aqueous Dilution start Dissolving this compound issue Solubility Issue Encountered? start->issue sonicate Sonicate issue->sonicate Yes, in stock serial_dilute Serial Dilution in DMSO First issue->serial_dilute Yes, in aqueous resolved Issue Resolved issue->resolved No warm Warm Gently (37°C) sonicate->warm check_dmso Use Anhydrous DMSO warm->check_dmso check_dmso->resolved vortex Vortex During Final Dilution serial_dilute->vortex cosolvent Consider Co-solvents (in vivo) vortex->cosolvent cosolvent->resolved

Caption: Logic diagram for troubleshooting solubility.

References

Technical Support Center: Optimizing ELOVL6-IN-5 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELOVL6-IN-5 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as "Compound B" in some literature, is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6)[1]. ELOVL6 is a key enzyme responsible for the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species. By inhibiting ELOVL6, this compound disrupts the balance of fatty acid composition within cells, leading to an accumulation of shorter-chain fatty acids like palmitate and a reduction in longer-chain fatty acids such as stearate. This alteration in lipid metabolism has been shown to impact various cellular processes and is being investigated for its therapeutic potential in metabolic diseases and cancer[2][3].

Q2: What is a recommended starting dosage for this compound in mice?

A2: Based on available literature for orally active ELOVL6 inhibitors, a starting dosage for in vivo studies in mice can be guided by ranges used for similar compounds. For potent ELOVL6 inhibitors, effective oral doses have been reported to be in the range of 0.1 to 100 mg/kg. For chronic studies in diet-induced obesity (DIO) and KKAy mouse models, an ELOVL6 inhibitor was administered orally, demonstrating effective inhibition of hepatic ELOVL6 activity[1]. It is recommended to perform a pilot dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q3: How should I formulate this compound for oral administration in mice?

A3: this compound is a hydrophobic compound, requiring a suitable vehicle for oral administration. A common and effective method is to prepare a suspension for oral gavage. A recommended vehicle is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water. This formulation helps to create a stable suspension for accurate dosing. Standard operating procedures for oral gavage in mice should be followed to ensure animal welfare and accurate administration[4][5][6].

Q4: How can I monitor the efficacy of this compound in my in vivo study?

A4: The primary method to confirm the biological activity of this compound is to analyze the fatty acid composition in relevant tissues, such as the liver or plasma. Inhibition of ELOVL6 will lead to a characteristic change in the ratio of specific fatty acids. Specifically, a decrease in the ratio of stearic acid (C18:0) to palmitic acid (C16:0) is a direct indicator of ELOVL6 inhibition. This can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) on lipid extracts from tissue or plasma samples.

Q5: What are the potential off-target effects or toxicities of this compound?

A5: While specific toxicity data for this compound is limited in publicly available literature, it is important to monitor animals for general signs of distress, including weight loss, changes in behavior, or altered food and water intake. Since ELOVL6 plays a role in lipid metabolism, long-term inhibition may have effects on tissues with high lipid turnover. Close monitoring and inclusion of appropriate control groups are essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant change in fatty acid profile after treatment. Insufficient dosage, poor bioavailability, or incorrect formulation.1. Increase the dosage of this compound in a stepwise manner.2. Ensure the formulation is a homogenous suspension before each administration.3. Verify the accuracy of the oral gavage technique.4. Consider alternative vehicle formulations to improve solubility and absorption.
High variability in experimental results between animals. Inconsistent dosing, animal stress, or underlying health differences.1. Ensure precise and consistent volume administration for each animal.2. Handle animals gently to minimize stress, which can affect metabolic parameters.3. Acclimatize animals properly before starting the experiment.4. Ensure all animals are of a similar age, weight, and health status.
Signs of animal distress (e.g., weight loss, lethargy). Potential toxicity or adverse effects of the compound or vehicle.1. Reduce the dosage and/or frequency of administration.2. Include a vehicle-only control group to assess the effects of the formulation.3. Monitor animals daily for any adverse signs and consult with a veterinarian.4. Consider a less frequent dosing schedule if the compound has a long half-life.
Difficulty in preparing a stable suspension of this compound. Poor solubility of the compound in the chosen vehicle.1. Ensure vigorous mixing (e.g., vortexing, sonication) during preparation.2. Prepare fresh formulations regularly to avoid precipitation.3. Consider using a different vehicle system, such as a solution containing a small percentage of DMSO and/or PEG300, if compatible with your experimental design and animal welfare guidelines.

Quantitative Data Summary

Table 1: In Vivo Dosage of ELOVL6 Inhibitors in Mice

CompoundAnimal ModelDosage RangeAdministration RouteReference
ELOVL6 Inhibitor (Compound B)DIO and KKAy miceChronic treatment (specific dose not stated)Oral[1]
ELOVL6 InhibitorPancreatic Cancer XenograftNot StatedNot Stated[2]
Other Potent ELOVL6 InhibitorsMice0.1 - 100 mg/kgOralGeneral literature

Experimental Protocols

Protocol: Preparation and Oral Administration of this compound Suspension

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, straight or curved with a ball tip)

  • 1 mL syringes

Procedure:

  • Vehicle Preparation (0.5% CMC, 0.1% Tween 80): a. To prepare 10 mL of vehicle, weigh 50 mg of CMC and add it to approximately 9.9 mL of sterile water in a 15 mL conical tube. b. Add 10 µL of Tween 80 to the solution. c. Vortex vigorously for 5-10 minutes until the CMC is fully dissolved. The solution may need to be stirred or left on a rocker for a longer period to ensure complete dissolution.

  • This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired dosage and the number of animals. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g (0.25 mL), you would need 0.25 mg of this compound per mouse. b. Weigh the required amount of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube. c. Add the appropriate volume of the prepared vehicle to the tube. d. Vortex the tube vigorously for at least 2-3 minutes to create a homogenous suspension. If needed, sonicate for short bursts to aid dispersion, avoiding overheating. e. Visually inspect the suspension to ensure there are no large clumps.

  • Oral Gavage Administration: a. Weigh the mouse to determine the exact volume of the suspension to be administered. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. c. Attach the gavage needle to a 1 mL syringe and draw up the calculated volume of the this compound suspension. Ensure the suspension is well-mixed immediately before drawing it into the syringe. d. Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension. e. Monitor the animal for a few minutes after administration to ensure there are no signs of distress.

Visualizations

ELOVL6_Signaling_Pathway cluster_FattyAcid_Elongation Fatty Acid Elongation cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Effects Palmitate Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate->ELOVL6 Substrate Stearate Stearate (C18:0) Altered_Lipid_Metabolism Altered Lipid Metabolism ELOVL6->Stearate Product ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6 Inhibits Cellular_Processes Impact on Cellular Processes Altered_Lipid_Metabolism->Cellular_Processes

Caption: this compound inhibits the ELOVL6 enzyme, disrupting fatty acid elongation.

Experimental_Workflow start Start: In Vivo Study with this compound formulation 1. Formulate this compound (e.g., in 0.5% CMC, 0.1% Tween 80) start->formulation dosing 2. Administer to Mice (Oral Gavage) formulation->dosing monitoring 3. Monitor Animal Health (Weight, Behavior) dosing->monitoring efficacy 4. Assess Efficacy (Fatty Acid Profiling) monitoring->efficacy analysis 5. Data Analysis efficacy->analysis end End: Evaluate Study Outcomes analysis->end

Caption: Workflow for in vivo studies using this compound.

References

Potential off-target effects of ELOVL6-IN-5 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELOVL6-IN-5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays using this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as "Compound B," is a potent and selective small molecule inhibitor of Elongation of Very Long-chain fatty acids family member 6 (ELOVL6). ELOVL6 is a key enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts (e.g., palmitate to stearate). By inhibiting ELOVL6, this compound is expected to decrease the cellular pool of C18 fatty acids and cause an accumulation of C16 fatty acids.

Q2: What are the expected on-target effects of this compound in a cell-based assay?

A2: The primary on-target effect of this compound is the alteration of the cellular fatty acid profile. Specifically, you should observe:

  • A decrease in the ratio of C18 to C16 fatty acids.

  • An accumulation of palmitate (C16:0) and palmitoleate (C16:1).

  • A reduction in stearate (C18:0) and oleate (C18:1).

These changes in lipid composition can subsequently impact various cellular processes, including membrane fluidity, lipid signaling, and energy metabolism.

Q3: Is this compound selective for ELOVL6?

A3: this compound has been shown to be a selective inhibitor of ELOVL6. Notably, it exhibits a 7-fold selectivity for ELOVL6 over ELOVL3, which shares the highest sequence homology with ELOVL6. However, comprehensive selectivity data across all ELOVL family members is not fully available. Therefore, off-target effects, particularly at higher concentrations, cannot be completely ruled out.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: I'm observing a higher-than-expected level of cytotoxicity or a significant decrease in cell viability after treating my cells with this compound.

Potential Cause Troubleshooting Steps
High concentration of the inhibitor Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. We recommend starting with a broad range of concentrations.
Accumulation of cytotoxic lipids The on-target effect of this compound is the accumulation of C16 fatty acids like palmitate. High levels of saturated fatty acids can induce lipotoxicity and endoplasmic reticulum (ER) stress, leading to apoptosis.
* Investigate ER Stress: Perform a western blot to check for the upregulation of ER stress markers such as CHOP, BiP, and phosphorylated IRE1α.
* Lipid Analysis: Use gas chromatography-mass spectrometry (GC-MS) to confirm the accumulation of palmitate.
Off-target effects At higher concentrations, this compound may inhibit other cellular processes, leading to cytotoxicity.
* Consult Selectivity Data: Refer to the inhibitor's selectivity profile. Although limited, the known selectivity against ELOVL3 can be a starting point.
* Rescue Experiment: If a specific off-target is suspected, consider a rescue experiment by supplementing the media with the product of the off-target enzyme.

Problem 2: My lipidomics data shows unexpected changes in fatty acid profiles, not just the C16 to C18 ratio.

Potential Cause Troubleshooting Steps
Off-target inhibition of other ELOVL isoforms This compound has known inhibitory activity against ELOVL3, although it is less potent. ELOVL3 is involved in the elongation of saturated and monounsaturated fatty acids with chain lengths of C18 and longer.
* Detailed Lipidomics: Analyze your lipidomics data for changes in fatty acids longer than C18, which could indicate off-target effects on other ELOVL isoforms.
Indirect effects on other lipid metabolism pathways The accumulation of C16 fatty acids can have feedback effects on other lipid-related enzymes, such as desaturases or lipases.
* Gene Expression Analysis: Perform qPCR or RNA-seq to assess changes in the expression of other key lipid metabolism genes.

Problem 3: I am not observing the expected downstream signaling effects, such as changes in insulin signaling, that are reported in the literature for ELOVL6 knockdown.

Potential Cause Troubleshooting Steps
Cell-type specific differences The cellular response to ELOVL6 inhibition can be highly dependent on the cell type and its metabolic state. Some studies with ELOVL6 inhibitors did not observe an improvement in insulin resistance in certain in vivo models.
* Confirm On-Target Effect: First, confirm that this compound is altering the C16/C18 fatty acid ratio in your cell line using lipidomics.
* Investigate Alternative Pathways: If the on-target effect is confirmed, consider that the link between ELOVL6 and the specific signaling pathway you are studying may be context-dependent.
Suboptimal experimental conditions The timing of treatment and analysis can be critical for observing changes in signaling pathways.
* Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing changes in your signaling pathway of interest after this compound treatment.
* Check Phosphorylation Status: When assessing signaling pathways like the insulin pathway, it is crucial to look at the phosphorylation status of key proteins, such as Akt, using western blotting.

Quantitative Data Summary

Table 1: On-Target Activity and Selectivity of this compound (Compound B)

TargetIC50Selectivity vs. ELOVL6Reference
ELOVL617 nM-Shimamura et al., 2010
ELOVL3~119 nM (estimated)7-fold

Note: The IC50 for ELOVL3 is estimated based on the reported 7-fold selectivity.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the fatty acid composition of cultured cells.

Materials:

  • Cell scraper

  • Methanol with 0.5 M NaOH

  • BF3-methanol

  • Hexane

  • Saturated NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system

Procedure:

  • Harvest cells by scraping and wash with PBS.

  • Add the internal standard to the cell pellet.

  • Perform saponification by adding methanolic NaOH and heating at 100°C for 30 minutes.

  • Methylate the fatty acids by adding BF3-methanol and heating at 100°C for 30 minutes.

  • Extract the fatty acid methyl esters (FAMEs) by adding hexane and saturated NaCl solution, followed by vortexing and centrifugation.

  • Collect the upper hexane layer containing the FAMEs.

  • Analyze the FAMEs by GC-MS.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol is for detecting the phosphorylation status of Akt, a key protein in the insulin signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt and anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the cells with lysis buffer on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

Visualizations

ELOVL6_Pathway Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) ELOVL6_IN_5 ELOVL6_IN_5 ELOVL6_IN_5->ELOVL6

Caption: On-target effect of this compound on fatty acid elongation.

Off_Target_Pathway Stearate (C18:0) Stearate (C18:0) ELOVL3 ELOVL3 Stearate (C18:0)->ELOVL3 Very-long-chain fatty acids (>C18) Very-long-chain fatty acids (>C18) ELOVL3->Very-long-chain fatty acids (>C18) ELOVL6_IN_5 ELOVL6_IN_5 ELOVL6_IN_5->ELOVL3 Lower Potency Troubleshooting_Workflow Unexpected_Result Unexpected Experimental Result Check_Concentration Verify Inhibitor Concentration Unexpected_Result->Check_Concentration Confirm_On_Target Confirm On-Target Effect (Lipidomics) Check_Concentration->Confirm_On_Target Investigate_Cytotoxicity Assess Cell Viability (e.g., MTT) Confirm_On_Target->Investigate_Cytotoxicity Analyze_Signaling Analyze Downstream Signaling (Western Blot) Confirm_On_Target->Analyze_Signaling Assess_Off_Target Investigate Potential Off-Target Effects Investigate_Cytotoxicity->Assess_Off_Target Refine_Protocol Refine Experimental Protocol Assess_Off_Target->Refine_Protocol Analyze_Signaling->Assess_Off_Target

Interpreting unexpected results with ELOVL6-IN-5 in insulin resistance studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ELOVL6-IN-5 in insulin resistance studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret unexpected results and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of ELOVL6 inhibition on insulin sensitivity?

A1: Inhibition of ELOVL6 is generally expected to improve insulin sensitivity, particularly in the liver.[1][2][3] This is attributed to a shift in the cellular fatty acid profile, characterized by an increase in C16 fatty acids (palmitate and palmitoleate) and a decrease in C18 fatty acids (stearate and oleate).[3][4][5] This alteration in lipid composition is thought to ameliorate insulin resistance even in the presence of obesity and fatty liver (hepatic steatosis).[1][2][3][6][7]

Q2: How does inhibiting ELOVL6 lead to improved insulin signaling?

A2: The primary mechanism involves the restoration of hepatic insulin signaling pathways. Inhibition of ELOVL6 leads to reduced levels of diacylglycerol (DAG), a lipid metabolite that can activate protein kinase C epsilon (PKCε).[1][8] Activated PKCε can impair insulin signaling by inhibiting Insulin Receptor Substrate 2 (IRS-2). By reducing DAG and suppressing PKCε activity, ELOVL6 inhibition allows for the proper function of the IRS-2/Akt signaling cascade, leading to improved glucose uptake and utilization.[1][2][6] Additionally, a decrease in C18:0-ceramide, a specific ceramide species, has been shown to contribute to enhanced insulin sensitivity.[9]

Q3: We are using this compound, but not observing any improvement in insulin sensitivity. Why might this be?

A3: This is a critical and not entirely unexpected finding. While many studies show a beneficial effect of ELOVL6 inhibition, some studies using both genetic knockout models and chemical inhibitors have reported no improvement in insulin resistance.[5][10] Several factors could contribute to this discrepancy:

  • Experimental Model: The specific cell line or animal model used can influence the outcome. Genetic background, diet, and housing conditions of animals can all play a role.[5]

  • Compensatory Mechanisms: The biological system may adapt to the inhibition of ELOVL6. For instance, an increase in the production of vaccenic acid (C18:1, n-7) from palmitoleate (C16:1, n-7) has been observed, which might compensate for the reduced oleic acid (C18:1, n-9) levels.[5][10]

  • Off-Target Effects: While this compound is designed to be specific, the possibility of off-target effects at the concentration used in your experiments should be considered.

  • Assay Sensitivity: The assays used to measure insulin resistance (e.g., glucose uptake, insulin tolerance tests) may not be sensitive enough to detect subtle changes in your specific experimental setup.

Q4: Could the observed lack of effect be due to the specific inhibitor, this compound?

A4: It is possible. While the primary literature extensively documents the effects of ELOVL6 gene deletion, studies on specific chemical inhibitors like this compound are less common. One study that developed and tested mammalian ELOVL6 inhibitors found that while the compounds effectively altered tissue fatty acid compositions, they did not improve insulin resistance in diet-induced obesity or genetic models of obesity and diabetes.[5] This suggests that the biological consequences of chemical inhibition may differ from genetic deletion.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No change in insulin sensitivity after this compound treatment. 1. Insufficient inhibitor concentration or treatment duration.2. Cell line or animal model is non-responsive.3. Compensatory metabolic pathways are activated.[5][10]4. The chosen assay for insulin resistance lacks sensitivity.1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.2. Confirm target engagement by measuring the C16/C18 fatty acid ratio in your experimental model.3. Consider using a different cell line or animal model known to be responsive to ELOVL6 modulation.4. Analyze the expression of other fatty acid elongases (e.g., ELOVL5) to check for compensatory upregulation.5. Utilize multiple, complementary assays to assess insulin sensitivity (e.g., glucose uptake, Akt phosphorylation, and glucose tolerance tests).
Worsening of insulin resistance with this compound. 1. Off-target effects of the inhibitor.2. Cellular toxicity at the concentration used.3. Accumulation of lipotoxic C16 fatty acids to detrimental levels.1. Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity.2. Lower the concentration of this compound and re-evaluate.3. Investigate markers of cellular stress, such as endoplasmic reticulum (ER) stress, which can be induced by high levels of saturated fatty acids.[4]
Discrepancy between in vitro and in vivo results. 1. Differences in inhibitor metabolism and bioavailability.2. Systemic effects in vivo not captured in vitro.3. Liver-specific versus whole-body effects.1. For in vivo studies, perform pharmacokinetic analysis of this compound to ensure adequate tissue exposure.2. In in vitro models, consider co-culture systems to better mimic the in vivo environment.3. If using a whole-body model, assess insulin sensitivity in specific tissues (liver, muscle, adipose) to pinpoint the site of action. Liver-specific knockout of Elovl6, for instance, did not protect against high-fat diet-induced insulin resistance in one study.[9]

Data Presentation: Expected Changes in Fatty Acid Composition

Inhibition of ELOVL6 is expected to alter the ratio of C16 to C18 fatty acids. Below is a table summarizing the anticipated changes based on published data from ELOVL6 knockout mouse models.

Fatty AcidExpected Change with ELOVL6 InhibitionReference
Palmitic Acid (C16:0)Increase[3][5][10]
Palmitoleic Acid (C16:1, n-7)Increase[5][10]
Stearic Acid (C18:0)Decrease[3][5][10]
Oleic Acid (C18:1, n-9)Decrease[3][5][10]
Vaccenic Acid (C18:1, n-7)Increase[5][10]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay (using 2-NBDG)
  • Cell Culture and Treatment: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in a 96-well plate and allow them to adhere. Induce insulin resistance by treating with high glucose, palmitate, or TNF-α, with or without this compound for 24-48 hours.

  • Serum Starvation: Remove the treatment medium and wash the cells with PBS. Starve the cells in serum-free medium for 2-4 hours.

  • Insulin Stimulation: Treat the cells with or without 100 nM insulin for 30 minutes.

  • Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Measurement: Remove the 2-NBDG containing medium and wash the cells with cold PBS. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

Protocol 2: Western Blot for Insulin Signaling Pathway
  • Cell Lysis: After treatment and insulin stimulation (as in Protocol 1), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated IRS-1 (Ser307), and total IRS-1 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of ELOVL6 in Insulin Resistance

ELOVL6_Insulin_Signaling cluster_0 Insulin Signaling Cascade cluster_1 ELOVL6-Mediated Lipotoxicity Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS2 IRS-2 Insulin_Receptor->IRS2 Phosphorylation PI3K PI3K IRS2->PI3K Akt Akt PI3K->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake ELOVL6 ELOVL6 C18_FA C18:0 / C18:1 (Stearate / Oleate) ELOVL6->C18_FA C16_FA C16:0 / C16:1 (Palmitate / Palmitoleate) C16_FA->ELOVL6 DAG Diacylglycerol (DAG) C18_FA->DAG PKCe PKCε DAG->PKCe Activates PKCe->IRS2 Inhibits (Serine Phosphorylation) ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6

Caption: ELOVL6's role in insulin signaling.

Experimental Workflow for Assessing this compound Efficacy

ELOVL6_Workflow cluster_assays Assessments cluster_outcomes Interpret Results start Start: Hypothesis This compound improves insulin sensitivity cell_culture Cell Culture (e.g., HepG2, 3T3-L1) start->cell_culture induce_ir Induce Insulin Resistance (High Glucose, Palmitate, etc.) cell_culture->induce_ir treat Treat with this compound (Dose-response) induce_ir->treat fatty_acid Fatty Acid Profiling (GC-MS) Confirm C16/C18 ratio change treat->fatty_acid glucose_uptake Glucose Uptake Assay (2-NBDG) treat->glucose_uptake western_blot Western Blot (p-Akt, p-IRS) treat->western_blot analyze Data Analysis fatty_acid->analyze glucose_uptake->analyze western_blot->analyze expected Expected Outcome: Improved Insulin Sensitivity analyze->expected Consistent with hypothesis unexpected Unexpected Outcome: No Change or Worsening analyze->unexpected Inconsistent troubleshoot Troubleshoot (See Guide) unexpected->troubleshoot

Caption: Workflow for this compound experiments.

References

ELOVL6-IN-5 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "ELOVL6-IN-5" is not publicly available. This technical support guide has been generated based on a hypothetical small molecule inhibitor of ELOVL6, drawing on established principles for handling small molecules in cell culture and data from existing ELOVL6 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) enzyme. ELOVL6 is a microsomal enzyme that plays a key role in the de novo synthesis of long-chain saturated and monounsaturated fatty acids by catalyzing the elongation of C12-16 fatty acids.[1] By inhibiting ELOVL6, this compound can modulate the composition of fatty acids within the cell, which can impact various cellular processes, including membrane fluidity, lipid signaling, and energy metabolism.[1] The inhibition of ELOVL6 has been explored as a therapeutic strategy for metabolic diseases.[2][3]

Q2: How should I prepare and store this compound stock solutions?

Proper handling and storage are crucial for maintaining the biological activity of this compound.

  • Solvent: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Stock solutions are generally stable for several months when stored correctly.

  • Working Solutions: To prepare a working solution, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium is not toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to keep it below 0.1% for sensitive cell lines or primary cells.[5][6] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments.

Troubleshooting Guide

Q1: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?

Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Density: The number of cells seeded can affect the inhibitor-to-cell ratio, leading to shifts in the apparent IC50 value.[7]

  • Incubation Time: The duration of exposure to the compound can influence its observed effect. Longer incubation times may lead to lower IC50 values.[7]

  • Compound Stability: this compound may degrade in the cell culture medium over time. For long-term experiments, consider replenishing the medium with a fresh compound every 24-48 hours.[4]

  • Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered cellular responses. It is recommended to use cells within a consistent and limited passage number range.[7]

Q2: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?

Precipitation of a hydrophobic compound from a DMSO stock upon dilution in aqueous media is a common problem.[8]

  • Poor Dilution Technique: Avoid adding the concentrated DMSO stock directly into a large volume of media. A serial dilution method is recommended. First, dilute the stock into a small volume of media, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to your final culture volume.[4]

  • High Final Concentration: The aqueous solubility of this compound in cell culture media is limited. Exceeding this solubility limit will cause the compound to precipitate. Refer to the solubility data table below for guidance.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their solubility.[9] If you suspect this is an issue, you can try reducing the serum concentration, if permissible for your cell line.

Q3: this compound shows potent activity in a biochemical assay but has a weak or no effect in my cell-based assay. What are the possible reasons?

A discrepancy between biochemical and cellular activity is a frequent observation for small molecule inhibitors.[10]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[10]

  • Active Efflux: Cells can express efflux pumps, such as ATP-binding cassette (ABC) transporters, that actively remove the compound from the cytoplasm.[10]

  • Compound Instability: As mentioned, the compound may be unstable in the complex environment of the cell culture medium, degrading before it can exert its effect.[4][10] It is advisable to perform a stability assessment as described in the experimental protocols section.

Quantitative Data Summary

Table 1: Hypothetical Solubility of this compound

SolventMaximum Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.2)< 0.1 mg/mL

Table 2: Recommended Working Concentrations for Cell-Based Assays

Assay TypeSuggested Concentration RangeNotes
Initial Screening0.1 - 10 µMTo determine the potent range.
Dose-Response (IC50)1 nM - 100 µM (10-point curve)To accurately determine the half-maximal inhibitory concentration.
Mechanism of Action Studies1 - 5 x IC50To ensure target engagement.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol allows for the empirical determination of the stability of this compound in your specific cell culture medium over time.

  • Preparation:

    • Prepare a 10 µM working solution of this compound in your complete cell culture medium (including serum and other supplements).

    • As a control, prepare a 10 µM solution in a stable solvent like DMSO.

  • Incubation:

    • Aliquot the media-dissolved this compound into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sample Analysis:

    • At each time point, remove an aliquot and analyze the concentration of the intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Compare the peak area of this compound at each time point to the 0-hour time point to determine the percentage of the compound remaining. A significant decrease over time indicates instability.

Protocol 2: Cell-Based Assay for ELOVL6 Activity

This protocol provides a general framework for assessing the inhibitory effect of this compound on cellular ELOVL6 activity.

  • Cell Seeding:

    • Seed your cells of interest (e.g., a human hepatoma cell line like HepG2, which expresses ELOVL6) in a multi-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include a vehicle control (DMSO) and a positive control if available.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

  • Lipid Extraction and Analysis:

    • After incubation, wash the cells with PBS and lyse them.

    • Extract the total lipids from the cell lysates.

    • Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis:

    • Determine the ratio of C18 to C16 fatty acids. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of ELOVL6 activity.

Visualizations

ELOVL6_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Palmitate (C16:0) Palmitate (C16:0) Fatty Acid Synthase->Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Elongation Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) This compound This compound This compound->ELOVL6 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow Assessment of Compound Stability in Cell Culture Media A Prepare 10 µM this compound in complete cell culture medium B Aliquot for each time point (0, 2, 4, 8, 24, 48h) A->B C Incubate at 37°C, 5% CO2 B->C D Analyze by HPLC or LC-MS at each time point C->D E Calculate % compound remaining vs. time 0 D->E

Caption: Workflow for assessing compound stability.

References

How to control for ELOVL6-independent effects of ELOVL6-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELOVL6-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a focus on ensuring the specific on-target effects of this compound in your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues that may arise during your experiments with this compound, particularly concerning the control of ELOVL6-independent effects.

Q1: I am observing a phenotype in my cells after treatment with this compound. How can I be sure it is due to the inhibition of ELOVL6 and not an off-target effect?

A1: This is a critical question in pharmacological studies. To attribute the observed phenotype to ELOVL6 inhibition, a multi-pronged approach is recommended:

  • Genetic Rescue/Complementation: The most rigorous method is to perform a rescue experiment. After treating your cells with this compound to induce the phenotype, introduce a version of the ELOVL6 gene that is resistant to the inhibitor (e.g., via site-directed mutagenesis of the inhibitor's binding site) but still functionally active. If the phenotype is reversed upon expression of the resistant ELOVL6, it strongly indicates that the effect of this compound is on-target.

  • Lipidomics Analysis: Since ELOVL6 is directly involved in fatty acid elongation, its inhibition should lead to predictable changes in the cellular lipid profile. Specifically, you would expect an increase in the ratio of C16 to C18 fatty acids. Performing lipidomics analysis on your treated cells can confirm this biochemical consequence of ELOVL6 inhibition.

  • Dose-Response Correlation: The observed phenotype should correlate with the dose-dependent inhibition of ELOVL6 activity by this compound. The concentration of the inhibitor that produces the phenotype should be in a similar range to its IC50 for ELOVL6.

Q2: What are the first steps I should take to troubleshoot unexpected or inconsistent results with this compound?

A2: If you are encountering unexpected or inconsistent results, consider the following troubleshooting steps:

  • Confirm Inhibitor Integrity and Concentration: Ensure that your stock of this compound is not degraded and that the final concentration in your experiments is accurate. Verifying the identity and purity of your compound via analytical methods like LC-MS is recommended.

  • Establish a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell type or experimental system. This will help you use the lowest effective concentration to minimize potential off-target effects.

  • Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

  • Monitor Cell Health: Assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.

Q3: Are there any known off-targets for ELOVL6 inhibitors that I should be aware of?

A3: While specific off-target screening data for this compound is not publicly available, it is important to consider that small molecule inhibitors can sometimes interact with other enzymes, particularly those with similar active sites or binding pockets. The ELOVL family of enzymes (ELOVL1-7) are potential off-targets. If your experimental system expresses other ELOVL family members, it would be prudent to assess the effect of this compound on their activity if assays are available.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, also referred to as "Compound B" in the primary literature.

ParameterValueReference
Target ELOVL6Shimamura K, et al. (2010)
IC50 (Mouse ELOVL6) 0.350 µMMedChemExpress
Mechanism of Action Non-competitive inhibitor with respect to malonyl-CoA and palmitoyl-CoAMedChemExpress
Molecular Formula C20H20F3N3O3SMedChemExpress
Molecular Weight 439.45 g/mol MedChemExpress

Key Experimental Protocols

Below are detailed methodologies for key experiments to validate the on-target activity of this compound and control for ELOVL6-independent effects.

Protocol 1: In Vitro ELOVL6 Enzyme Activity Assay

This protocol is adapted from methods used to characterize ELOVL6 inhibitors and is designed to measure the direct inhibitory effect of this compound on enzyme activity.

Materials:

  • Microsomes from cells overexpressing ELOVL6

  • [14C]-Malonyl-CoA (radiolabeled substrate)

  • Palmitoyl-CoA (substrate)

  • This compound

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 1 mM DTT, and 0.1% Triton X-100)

  • Stop Solution (e.g., 2.5 M KOH in 50% ethanol)

  • Scintillation fluid and counter

Procedure:

  • Prepare Microsomes: Isolate microsomes from cells (e.g., HEK293) transiently or stably overexpressing ELOVL6.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 20 µg), and varying concentrations of this compound (or vehicle control). Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding a mixture of unlabeled palmitoyl-CoA (e.g., 50 µM) and [14C]-malonyl-CoA (e.g., 1 µCi, 20 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Saponification: Saponify the fatty acids by heating at 70°C for 1 hour.

  • Acidification and Extraction: Acidify the reaction with an acid (e.g., formic acid) and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated [14C] corresponds to the elongated fatty acid product.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Lipidomics Analysis to Confirm ELOVL6 Inhibition

This protocol outlines the steps to analyze changes in the cellular fatty acid profile following treatment with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for fatty acid quantification

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.

  • Lipid Extraction: Perform a total lipid extraction from the cell pellet using a method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids and then methylate the fatty acids to form FAMEs.

  • GC-MS or LC-MS Analysis: Analyze the FAMEs using GC-MS or the intact lipids using LC-MS.

  • Data Analysis: Identify and quantify the different fatty acid species. Calculate the ratio of C16 fatty acids (e.g., palmitic acid) to C18 fatty acids (e.g., stearic acid). A significant increase in this ratio in the this compound treated cells compared to the control is indicative of on-target ELOVL6 inhibition.

Visualizations

ELOVL6 Signaling Pathway

ELOVL6_Pathway cluster_upstream Upstream Regulation cluster_core ELOVL6 Core Function cluster_downstream Downstream Effects SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 upregulates transcription Insulin Insulin Insulin->SREBP1c activates LXR LXR LXR->SREBP1c activates C18_FA C18 Fatty Acyl-CoA (e.g., Stearoyl-CoA) ELOVL6->C18_FA elongates to C16_FA C16 Fatty Acyl-CoA (e.g., Palmitoyl-CoA) C16_FA->ELOVL6 substrate Lipid_synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids, Ceramides) C18_FA->Lipid_synthesis Membrane_fluidity Membrane Fluidity Lipid_synthesis->Membrane_fluidity Signaling Cellular Signaling Lipid_synthesis->Signaling ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6 inhibits

Caption: The ELOVL6 metabolic pathway and its regulation.

Experimental Workflow: Genetic Rescue Experiment

Genetic_Rescue_Workflow cluster_results Interpret Results start Start with target cells treat_inhibitor Treat with this compound start->treat_inhibitor observe_phenotype Observe Phenotype 'X' treat_inhibitor->observe_phenotype transfect Transfect with either: - Empty Vector (Control) - Inhibitor-Resistant ELOVL6 observe_phenotype->transfect assess_phenotype Assess Phenotype 'X' transfect->assess_phenotype result1 Empty Vector: Phenotype 'X' persists assess_phenotype->result1 if result2 Resistant ELOVL6: Phenotype 'X' is rescued assess_phenotype->result2 if conclusion Conclusion: Phenotype 'X' is on-target result2->conclusion

Caption: Workflow for a genetic rescue experiment.

Troubleshooting Logic for Unexpected Phenotypes

Troubleshooting_Logic start Unexpected Phenotype Observed with this compound q1 Is the phenotype dose-dependent and consistent with ELOVL6 IC50? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does lipidomics analysis confirm a shift in C16/C18 fatty acid ratio? a1_yes->q2 check_concentration Verify inhibitor concentration and integrity. Re-run dose-response. a1_no->check_concentration a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Can the phenotype be rescued by an inhibitor-resistant ELOVL6 mutant? a2_yes->q3 perform_lipidomics Perform cellular lipidomics (Protocol 2). a2_no->perform_lipidomics a3_yes Yes q3->a3_yes a3_no No q3->a3_no conclusion_on_target Phenotype is likely ON-TARGET a3_yes->conclusion_on_target conclusion_off_target Phenotype is likely OFF-TARGET a3_no->conclusion_off_target

Caption: A logical guide for troubleshooting unexpected results.

Troubleshooting inconsistent ELOVL6-IN-5 results in lipidomic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELOVL6-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during lipidomic analysis using the ELOVL6 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical inhibitor of the enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a crucial enzyme in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty acids into C18 fatty acids[1]. By inhibiting ELOVL6, this compound is expected to decrease the cellular levels of C18 fatty acids, such as stearate (18:0) and oleate (18:1), and cause an accumulation of their C16 precursors, palmitate (16:0) and palmitoleate (16:1)[2][3].

Q2: What are the expected and consistent results of this compound treatment in lipidomic analysis?

A2: Consistent results following this compound treatment would primarily show a significant decrease in the ratio of C18 to C16 fatty acids. This change should be observable in various lipid classes, including triglycerides, cholesterol esters, phospholipids, and sphingolipids[1]. The specific magnitude of the change can depend on the cell type, inhibitor concentration, and treatment duration.

Q3: Are there known off-target effects of ELOVL6 inhibitors?

A3: While specific off-target effects for this compound are not extensively documented in the provided search results, selective inhibitors are designed to have high potency for their target. For instance, other ELOVL6 inhibitors like ELOVL6-IN-4 have shown excellent selectivity over other human ELOVL subtypes[4]. However, it is always a possibility that at high concentrations, inhibitors can have off-target effects. It has been noted that some ELOVL6 inhibitors did not lead to an improvement in insulin resistance in certain animal models, suggesting the biological consequences of ELOVL6 inhibition can be complex[2][5][6].

Q4: How can I be sure my lipidomic data is reliable?

A4: Reliability in lipidomics hinges on a robust workflow, including careful sample preparation, proper analytical methods, and rigorous data analysis. Inconsistent results can arise from various sources, including issues with liquid chromatography-mass spectrometry (LC-MS) platforms, data processing software, and co-eluting lipid species[7][8]. Implementing quality control steps, such as using internal standards and running blank and pooled quality control samples, is critical for ensuring data quality[9][10].

Troubleshooting Guide

Issue 1: No significant change in the C18/C16 fatty acid ratio after this compound treatment.
Potential Cause Recommended Action
Inactive Inhibitor Verify the integrity and activity of your this compound stock. If possible, test it in a well-characterized positive control cell line known to have high ELOVL6 expression. Consider purchasing a fresh batch of the inhibitor.
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or system. IC50 values for similar ELOVL6 inhibitors are in the nanomolar range (e.g., ELOVL6-IN-2 IC50 = 34 nM, ELOVL6-IN-4 IC50 = 79 nM)[4][11].
Insufficient Treatment Duration Conduct a time-course experiment to identify the optimal treatment duration. Changes in lipid profiles may take several hours to become apparent.
Low ELOVL6 Expression Confirm the expression level of ELOVL6 in your experimental model (e.g., via qPCR or Western blot). Cells with low or absent ELOVL6 expression will not respond to the inhibitor.
Cell Culture Conditions Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density, as these can influence lipid metabolism.
Issue 2: High variability in lipid profiles between replicate samples.
Potential Cause Recommended Action
Inconsistent Sample Preparation Standardize your sample preparation protocol, including cell harvesting, lipid extraction, and sample storage. Ensure precise and consistent volumes and timing for each step.
Instrument Instability Check the performance of your LC-MS system. Calibrate the mass spectrometer regularly to ensure high mass accuracy[9]. Monitor for fluctuations in signal intensity across runs.
Data Processing Artifacts Use standardized parameters for peak picking, alignment, and normalization in your data analysis software. Misalignment of retention times can lead to incorrect peak assignments and variability[9]. Consider manual curation of identified lipids to verify software outputs[12].
Batch Effects If samples are analyzed in multiple batches, variations between batches can introduce bias. Use batch correction techniques during data analysis and include pooled QC samples in each batch to monitor and correct for these effects[9].
Issue 3: Unexpected changes in lipid species not directly related to the C18/C16 ratio.
Potential Cause Recommended Action
Off-Target Effects of the Inhibitor While ideally selective, the inhibitor might affect other enzymes at higher concentrations. Perform a dose-response experiment and use the lowest effective concentration. Compare your results with those from genetic knockdown of ELOVL6 if possible.
Cellular Compensation Mechanisms Inhibition of one pathway can lead to the upregulation of others. For example, knockdown of ELOVL6 has been shown to increase the expression of SCD-1 and CPT-1 in some contexts[13]. Consider a broader analysis of lipid metabolism-related gene expression.
Indirect Effects on Lipid Metabolism ELOVL6 inhibition can lead to changes in cellular processes like ER stress, which can, in turn, affect the broader lipidome[14]. Correlate your lipidomic data with other cellular assays to understand the broader biological context.
Co-elution and Misidentification In untargeted lipidomics, co-eluting species can lead to misidentification of lipids[7]. Use high-resolution mass spectrometry and MS/MS fragmentation to confirm the identity of lipid species.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh dilutions in cell culture media for each experiment.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). Include a sufficient number of biological replicates for each condition.

  • Incubation: Incubate the cells for the predetermined optimal duration.

  • Harvesting: Wash the cells with ice-cold PBS, and then harvest them by scraping or trypsinization. Immediately quench metabolic activity, for example, by flash-freezing the cell pellet in liquid nitrogen. Store pellets at -80°C until lipid extraction.

Protocol 2: Lipid Extraction for Mass Spectrometry
  • Reagent Preparation: Prepare a methyl-tert-butyl ether (MTBE) extraction solution (MTBE:Methanol, 10:3, v/v) and a phase separation solution (Methanol:Water, 1:1, v/v).

  • Sample Homogenization: Resuspend the cell pellet in a fixed volume of cold methanol.

  • Extraction: Add the MTBE extraction solution to the homogenized sample, vortex thoroughly, and incubate at room temperature with shaking.

  • Phase Separation: Add the phase separation solution, vortex, and centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Visualizations

ELOVL6_Signaling_Pathway cluster_FattyAcid_Synthesis De Novo Fatty Acid Synthesis cluster_Elongation Fatty Acid Elongation Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate (C16:0) Palmitate (C16:0) FASN->Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Substrate Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) Product This compound This compound This compound->ELOVL6 Inhibition

Caption: The inhibitory action of this compound on the fatty acid elongation pathway.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation Cell_Culture Cell Culture & Treatment (this compound vs Vehicle) Harvesting Cell Harvesting & Quenching Cell_Culture->Harvesting Extraction Lipid Extraction Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Lipid_ID Lipid Identification Data_Processing->Lipid_ID Stats Statistical Analysis (e.g., t-test, PCA) Lipid_ID->Stats Pathway_Analysis Pathway Analysis Stats->Pathway_Analysis Conclusion Biological Conclusion Pathway_Analysis->Conclusion

Caption: A typical experimental workflow for lipidomic analysis using this compound.

Troubleshooting_Tree Start Inconsistent Results with this compound NoEffect No change in C18/C16 ratio? Start->NoEffect HighVar High variability between replicates? Start->HighVar Unexpected Unexpected lipid changes? Start->Unexpected Inhibitor Check inhibitor activity and concentration NoEffect->Inhibitor Yes SamplePrep Standardize sample preparation HighVar->SamplePrep Yes OffTarget Consider off-target effects Unexpected->OffTarget Yes Duration Optimize treatment duration Inhibitor->Duration Expression Verify ELOVL6 expression Duration->Expression Instrument Check instrument performance SamplePrep->Instrument DataProc Review data processing parameters Instrument->DataProc Compensation Investigate cellular compensation OffTarget->Compensation MisID Confirm lipid identification Compensation->MisID

References

Mitigating ELOVL6-IN-5 toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELOVL6-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity and optimizing the use of this compound in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the ELOVL Fatty Acid Elongase 6 (ELOVL6) enzyme. ELOVL6 is a rate-limiting enzyme responsible for the elongation of saturated and monounsaturated long-chain fatty acids, specifically the conversion of palmitate (C16:0) to stearate (C18:0). By inhibiting this enzyme, this compound alters the cellular fatty acid composition, which can impact various cellular processes including membrane fluidity, lipid signaling, and energy metabolism.[1][2]

Q2: What are the potential reasons for observing toxicity with this compound in my cell culture?

A2: Toxicity from this compound can arise from several factors related to its mechanism of action. These include:

  • Altered Lipid Metabolism: Disruption of the normal balance of fatty acids can lead to lipotoxicity.[2][3]

  • Cell Cycle Arrest: Inhibition of ELOVL6 has been shown to cause cell cycle arrest, which can be interpreted as a toxic effect if it leads to a significant reduction in cell proliferation and viability.[4][5]

  • Off-Target Effects: While designed to be selective, high concentrations of any inhibitor may lead to off-target effects.

  • Cell Type Specificity: The dependence of a particular cell line on ELOVL6 activity can vary, making some cell lines more sensitive to its inhibition.

Q3: I am observing a decrease in cell proliferation. Is this expected?

A3: Yes, a decrease in cell proliferation is an expected outcome of ELOVL6 inhibition in some cell types. Studies have shown that inhibition of ELOVL6 can lead to cell cycle arrest, thereby reducing the rate of cell division.[4][5][6] It is crucial to distinguish between a manageable reduction in proliferation and significant cytotoxicity.

Q4: Can this compound induce apoptosis?

A4: While direct studies on this compound-induced apoptosis are limited, the cellular stress caused by altered lipid metabolism and cell cycle arrest can potentially trigger apoptotic pathways. If you suspect apoptosis, it is recommended to perform specific assays such as caspase activity or TUNEL assays to confirm.

Troubleshooting Guide

This guide provides solutions to common issues encountered during long-term cell culture with this compound.

Observed Issue Potential Cause Suggested Mitigation Strategy Expected Outcome
Sudden, widespread cell death shortly after treatment. The initial concentration of this compound is too high for the cell line.Perform a dose-response study to determine the EC50 and a non-toxic working concentration. Start with a lower concentration range and gradually increase.Reduced acute toxicity and identification of an optimal concentration for long-term studies.
Gradual decrease in cell viability over several days. Accumulation of toxic lipid species due to prolonged ELOVL6 inhibition.- Reduce the concentration of this compound.- Implement intermittent dosing (e.g., 2 days on, 1 day off).- Supplement the culture medium with oleic acid to potentially rescue the phenotype.Improved cell viability over the long term while maintaining a degree of ELOVL6 inhibition.
Significant reduction in cell proliferation without widespread cell death. ELOVL6 inhibition is causing cell cycle arrest.- Confirm cell cycle arrest using flow cytometry.- If the goal is not to study anti-proliferative effects, consider using a lower, non-inhibitory concentration for proliferation.Understanding the cytostatic effect of the compound and adjusting the experimental design accordingly.
Changes in cell morphology (e.g., rounding, detachment). Altered membrane lipid composition affecting cell adhesion and structure.- Document morphological changes with microscopy.- Test on different culture surfaces (e.g., coated with fibronectin, collagen).- Ensure the observed changes are consistent and reproducible.Characterization of the phenotypic effects of ELOVL6 inhibition on the specific cell line.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the viability of cells in response to this compound treatment.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare cell lysates from both treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

  • Add assay buffer to each well.

  • Initiate the reaction by adding the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in a 96-well plate

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with this compound.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Permeabilize the cells for 2 minutes on ice.

  • Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Visualizations

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core ELOVL6-Mediated Elongation cluster_downstream Downstream Effects SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 Upregulates LXR LXR LXR->SREBP1c Activates Stearate Stearate (C18:0) ELOVL6->Stearate Elongates Palmitate Palmitate (C16:0) Palmitate->ELOVL6 FattyAcidPool Cellular Fatty Acid Pool Stearate->FattyAcidPool ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6 Inhibits Membrane Membrane Composition FattyAcidPool->Membrane Signaling Lipid Signaling FattyAcidPool->Signaling

Caption: ELOVL6 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Cell Culture with This compound Treatment dose_response 1. Dose-Response Curve (MTT Assay) start->dose_response viability_check 2. Assess Cell Viability (Trypan Blue Exclusion) dose_response->viability_check proliferation 3. Monitor Proliferation (Cell Counting) viability_check->proliferation apoptosis 4. Check for Apoptosis (Caspase/TUNEL Assay) proliferation->apoptosis data_analysis 5. Data Analysis and Concentration Optimization apoptosis->data_analysis end End: Optimized Long-Term Culture Protocol data_analysis->end

Caption: Experimental Workflow for Toxicity Mitigation.

Troubleshooting_Tree start Issue: Decreased Cell Viability is_acute Is the toxicity acute (within 24h)? start->is_acute is_gradual Is the toxicity gradual? start->is_gradual is_proliferation Issue: Reduced Proliferation without Cell Death start->is_proliferation is_acute->is_gradual No high_conc Likely Cause: Concentration too high is_acute->high_conc Yes lipo_toxicity Likely Cause: Lipotoxicity/Metabolic Stress is_gradual->lipo_toxicity Yes reduce_conc Solution: Lower this compound concentration. Perform dose-response. high_conc->reduce_conc intermittent_dose Solution: - Lower concentration - Intermittent dosing - Supplement with oleic acid lipo_toxicity->intermittent_dose cell_cycle Likely Cause: Cell Cycle Arrest is_proliferation->cell_cycle confirm_cycle Action: Confirm with Flow Cytometry cell_cycle->confirm_cycle

Caption: Troubleshooting Decision Tree for this compound.

References

Technical Support Center: Optimizing Delivery of ELOVL6-IN-5 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELOVL6-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as Compound B, is a potent and selective inhibitor of the elongase of long-chain fatty acids family member 6 (ELOVL6). ELOVL6 is a crucial enzyme responsible for the elongation of C12-16 saturated and monounsaturated fatty acids.[1] By inhibiting this enzyme, this compound can alter the fatty acid composition in tissues, which has been shown to reduce hepatic fatty acid levels in mouse models of diet-induced obesity.[2][3]

Q2: What is the recommended route of administration for this compound in mice?

This compound is orally active.[2][4] The recommended route of administration for in vivo studies in mice is oral gavage. This method allows for precise dosing and is the administration route used in key preclinical studies.

Q3: What is the suggested vehicle for preparing this compound for oral gavage?

Based on the foundational study by Shimamura et al. (2010), this compound (Compound B) can be formulated as a suspension in 0.5% (w/v) methylcellulose in water .

Q4: What are the reported dosages of this compound used in mouse studies?

In studies involving diet-induced obese (DIO) and KKAy mice, this compound has been administered at doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg once daily via oral gavage.

Q5: What are the known effects of this compound administration in animal models?

Chronic treatment with this compound in DIO and KKAy mouse models has been shown to significantly reduce hepatic fatty acid levels, indicating effective inhibition of ELOVL6 activity in the liver.[4] However, in these specific models, the inhibition of ELOVL6 by this compound did not lead to an improvement in insulin resistance.[2][4]

Troubleshooting Guide

This guide addresses potential issues you may encounter when preparing and administering this compound for your animal studies.

Problem Potential Cause Recommended Solution
Difficulty dissolving this compound in the vehicle. This compound is formulated as a suspension, not a solution. It is not expected to fully dissolve in 0.5% methylcellulose.Ensure you are preparing a homogenous suspension. Use a vortex mixer or sonicator to evenly disperse the compound in the vehicle before each administration. Prepare the formulation fresh daily to ensure consistency.
Precipitation of the compound in the dosing syringe. The suspension is not stable over time, leading to settling of the compound.Prepare the suspension immediately before dosing. If dosing multiple animals, vortex the stock suspension between each animal to maintain homogeneity.
Inconsistent results between animals or experiments. Inconsistent dosing due to an uneven suspension. Variation in the preparation of the vehicle.Standardize your protocol for preparing the 0.5% methylcellulose solution to ensure consistent viscosity. Always vortex the this compound suspension thoroughly and immediately before drawing it into the dosing syringe for each animal.
Adverse effects observed in animals post-administration (e.g., lethargy, weight loss). Potential toxicity at higher doses or off-target effects. Stress from the oral gavage procedure.If adverse effects are observed, consider reducing the dose. Ensure that the oral gavage technique is performed correctly and by experienced personnel to minimize stress to the animals. Monitor the animals closely for any signs of distress.

Experimental Protocols

Below are detailed methodologies for key experiments related to the in vivo delivery of this compound.

Preparation of 0.5% Methylcellulose Vehicle

Materials:

  • Methylcellulose powder

  • Sterile, deionized water

  • Stir plate and magnetic stir bar

  • Autoclave

Procedure:

  • Heat approximately one-third of the final required volume of water to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed without forming clumps.

  • Once the powder is fully dispersed, remove the solution from the heat and add the remaining volume of cold (room temperature or colder) sterile water.

  • Continue stirring until the solution is uniform and clear.

  • Sterilize the solution by autoclaving.

  • Allow the solution to cool to room temperature before use. The final solution should be viscous.

Formulation and Administration of this compound Suspension

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles appropriate for the size of the mice

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the number and weight of the animals.

  • Weigh the this compound powder and place it in a suitable sterile container.

  • Add the calculated volume of 0.5% methylcellulose vehicle to the powder.

  • Vortex the mixture vigorously for several minutes to create a uniform suspension. Sonication can also be used to aid in dispersion.

  • Visually inspect the suspension to ensure there are no large clumps of powder.

  • Immediately before dosing each animal, vortex the suspension again to ensure homogeneity.

  • Administer the suspension to the mice via oral gavage using the appropriate technique and volume for the animal's weight.

Visualizations

Signaling Pathway of ELOVL6

ELOVL6_Pathway cluster_Inputs Inputs cluster_Enzyme Enzyme cluster_Inhibitor Inhibitor cluster_Outputs Outputs Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Elongation This compound This compound This compound->ELOVL6

Caption: ELOVL6 catalyzes the elongation of Palmitoyl-CoA, a process inhibited by this compound.

Experimental Workflow for In Vivo Study

in_vivo_workflow start Start: Acclimatize Animals diet Induce Obesity (e.g., High-Fat Diet) start->diet randomization Randomize Animals into Treatment Groups diet->randomization administration Daily Oral Gavage (Vehicle or this compound) randomization->administration formulation Prepare this compound Suspension (0.5% Methylcellulose) formulation->administration monitoring Monitor Animal Health and Body Weight administration->monitoring endpoints Collect Samples at Study Endpoint (e.g., Liver, Blood) monitoring->endpoints analysis Analyze Fatty Acid Composition and Other Biomarkers endpoints->analysis end End: Data Interpretation analysis->end

Caption: A typical workflow for conducting an in vivo study with this compound in a diet-induced obesity model.

Troubleshooting Logic for Formulation Issues

troubleshooting_logic start Start: Formulation Issue Observed check_dissolution Is the compound expected to dissolve? start->check_dissolution prepare_suspension Action: Prepare a homogenous suspension check_dissolution->prepare_suspension No check_precipitation Is precipitation occurring in the syringe? check_dissolution->check_precipitation Yes (Incorrect assumption) prepare_suspension->check_precipitation fresh_prep Action: Prepare fresh and vortex between doses check_precipitation->fresh_prep Yes check_consistency Are results inconsistent? check_precipitation->check_consistency No fresh_prep->check_consistency standardize_protocol Action: Standardize vehicle prep and vortexing check_consistency->standardize_protocol Yes end End: Optimized Formulation check_consistency->end No standardize_protocol->end

Caption: A decision-making flowchart for troubleshooting common formulation problems with this compound.

References

Validation & Comparative

A Comparative Guide to ELOVL6 Inhibitors: ELOVL6-IN-5 vs. ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent inhibitors of Elongation of Very Long-chain Fatty Acids protein 6 (ELOVL6), ELOVL6-IN-5 and ELOVL6-IN-2. This document synthesizes available experimental data to highlight the key characteristics of each compound, aiding in the selection of the most appropriate tool for preclinical research in metabolic diseases and oncology.

ELOVL6 is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids. Its role in lipid metabolism has implicated it as a therapeutic target for a range of conditions, including diabetes, nonalcoholic steatohepatitis, and certain cancers. This guide provides a comparative analysis of two small molecule inhibitors, this compound (also known as Compound B) and ELOVL6-IN-2, based on their biochemical potency, selectivity, and reported in vivo activity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and ELOVL6-IN-2, providing a direct comparison of their biochemical and pharmacological properties.

Table 1: Biochemical Potency against ELOVL6

CompoundTarget SpeciesIC50 (nM)Reference
ELOVL6-IN-2 Mouse34[1]
This compound (Compound B) Not SpecifiedPotent Inhibition[2]

Table 2: Selectivity Profile

CompoundIsoform SelectivityFold Selectivity (over ELOVL3)Reference
ELOVL6-IN-2 Data not availableData not available
This compound (Compound B) Selective for ELOVL6 over ELOVL1, 2, 3, and 5~7-fold[3]

Table 3: In Vivo Activity and Observations

CompoundAnimal ModelKey FindingsReference
ELOVL6-IN-2 MouseOrally active, demonstrates high liver penetrability, and exhibits sustained plasma exposure. Potently and dose-proportionally suppresses the elongation index in the liver.
This compound (Compound B) Diet-Induced Obesity (DIO) and KKAy miceChronic treatment significantly reduces hepatic fatty acid composition. Did not show improvement in insulin resistance in these models.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of ELOVL6 inhibitors.

ELOVL6 Enzymatic Assay Protocol (General)

This protocol describes a common method for measuring the enzymatic activity of ELOVL6, often utilizing radiolabeled substrates.

Objective: To determine the inhibitory potential of compounds against ELOVL6 enzymatic activity.

Materials:

  • Microsomal preparations containing ELOVL6 (from liver tissue or cells overexpressing the enzyme)

  • [14C]-Palmitoyl-CoA (substrate)

  • Malonyl-CoA (co-substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound, ELOVL6-IN-2) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates, [14C]-Palmitoyl-CoA and Malonyl-CoA.

  • Allow the reaction to proceed for a defined period.

  • Terminate the reaction, typically by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.

  • Acidify the mixture to protonate the fatty acids.

  • Extract the radiolabeled fatty acids using an organic solvent (e.g., hexane).

  • Measure the radioactivity of the extracted fatty acids using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Diet-Induced Obesity (DIO) Mouse Model Protocol

This in vivo model is widely used to study obesity and metabolic syndrome and to evaluate the efficacy of therapeutic agents.

Objective: To assess the in vivo efficacy of ELOVL6 inhibitors on metabolic parameters in an obesity model.

Procedure:

  • Induction of Obesity: House male C57BL/6J mice and feed them a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group is fed a standard chow diet.[5][6]

  • Compound Administration: Once the obese phenotype is established, randomize the HFD-fed mice into treatment and vehicle control groups. Administer the ELOVL6 inhibitor (e.g., this compound or ELOVL6-IN-2) or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).[6]

  • Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.

  • Metabolic Assessments: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess effects on glucose homeostasis.

  • Terminal Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma lipids, glucose, and insulin levels. Harvest tissues, particularly the liver, for analysis of fatty acid composition (e.g., the ratio of C18 to C16 fatty acids), gene expression of lipogenic enzymes, and histological examination.[6]

Mandatory Visualization

The following diagrams illustrate the ELOVL6 signaling pathway and a typical experimental workflow for evaluating ELOVL6 inhibitors.

ELOVL6_Signaling_Pathway cluster_Regulation Transcriptional Regulation cluster_Elongation Fatty Acid Elongation cluster_Inhibition Inhibition SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 Upregulates Stearate Stearate (C18:0) ELOVL6->Stearate Elongates Palmitate Palmitate (C16:0) Palmitate->ELOVL6 Inhibitor This compound or ELOVL6-IN-2 Inhibitor->ELOVL6

Caption: ELOVL6 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Efficacy Assay ELOVL6 Enzymatic Assay IC50 Determine IC50 & Selectivity Assay->IC50 DIO_Model Diet-Induced Obesity Mouse Model IC50->DIO_Model Lead Compound Selection Treatment Inhibitor Treatment DIO_Model->Treatment Analysis Metabolic & Lipid Analysis Treatment->Analysis

Caption: Experimental Workflow for ELOVL6 Inhibitor Evaluation.

References

A Comparative Analysis: Pharmacological Inhibition versus Genetic Knockout of ELOVL6 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between acute pharmacological intervention and chronic genetic deletion is paramount. This guide provides an objective comparison of the effects of the chemical inhibitor ELOVL6-IN-5 versus genetic knockout of the ELOVL6 gene in mice, supported by experimental data and detailed methodologies.

The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical regulator in de novo lipogenesis, specifically catalyzing the elongation of C16 fatty acids to C18 species. Its role in metabolic diseases has made it an attractive therapeutic target. Both chemical inhibitors, such as this compound (also referred to as compound B), and genetic knockout models have been employed to dissect its function. This guide synthesizes findings from key studies to draw a comparative picture of these two approaches.

Core Comparison: Impact on Metabolism

A central divergence in the reported outcomes between ELOVL6 genetic knockout and pharmacological inhibition lies in their effect on insulin sensitivity, particularly in the context of diet-induced obesity (DIO).

Genetic Knockout of ELOVL6: Studies on ELOVL6 knockout (Elovl6-/-) mice have presented conflicting results regarding protection from diet-induced insulin resistance. Some studies report that Elovl6-/- mice, despite developing obesity and hepatic steatosis (fatty liver) on a high-fat diet, are protected from hyperinsulinemia and hyperglycemia[1][2]. This protection is attributed to restored hepatic insulin sensitivity[2]. Conversely, at least one independent study did not observe this protection against diet-induced insulin resistance in their line of Elovl6-/- mice[3]. In this latter model, while the expected changes in fatty acid composition were present, there were no significant differences in the development of obesity, fatty liver, hyperglycemia, or hyperinsulinemia when compared to wild-type mice on a high-fat diet[3][4].

Pharmacological Inhibition with this compound: Chronic treatment of diet-induced obese mice with the selective ELOVL6 inhibitor, this compound (compound B), effectively alters hepatic fatty acid composition, consistent with ELOVL6 inhibition[5][6]. However, these studies reported no improvement in insulin resistance in either diet-induced obesity or KKAy mouse models of genetic obesity and diabetes[5]. This outcome aligns with the findings from the knockout model that also showed a lack of protection from insulin resistance[3].

This discrepancy suggests that the impact of ELOVL6 absence on glucose homeostasis may be influenced by factors such as the specific genetic background of the mouse strain, environmental conditions, or compensatory mechanisms that may arise during development in a full-body knockout model. Acute pharmacological inhibition provides a snapshot of the effects of blocking the enzyme's function without these developmental compensations.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on ELOVL6 knockout mice under different dietary conditions. Data for this compound is primarily qualitative regarding metabolic parameters other than fatty acid composition, noting a lack of improvement in insulin resistance[5].

Table 1: Effects on Hepatic and Plasma Fatty Acid Composition
Fatty AcidELOVL6 Knockout (High-Fat Diet)This compound (High-Fat Diet)
C16:0 (Palmitate) Increased[3]Increased[5][6]
C18:0 (Stearate) Decreased[3]Decreased[5][6]
C16:1n7 (Palmitoleate) Increased[3]Increased[5][6]
C18:1n9 (Oleate) Decreased[3]Decreased[5][6]
C18:1n7 (Vaccenate) Increased[3]Increased[5][6]
C18:0/C16:0 Ratio Significantly Decreased[7]Significantly Decreased[5][6]
C18:1/C16:1 Ratio Significantly Decreased[7]Significantly Decreased[5][6]
Table 2: Metabolic Parameters in Diet-Induced Obese Mice
ParameterWild-Type (High-Fat Diet)ELOVL6 Knockout (High-Fat Diet) - Study A[1]ELOVL6 Knockout (High-Fat Diet) - Study B[3][4]This compound (High-Fat Diet)[5]
Body Weight IncreasedSimilar to Wild-TypeNo significant difference from Wild-TypeNot reported to be significantly different
Plasma Glucose ElevatedSimilar to chow-fed miceSignificantly higher than chow-fed, similar to WTNo improvement observed
Plasma Insulin Markedly ElevatedSignificantly lower than Wild-TypeSignificantly higher than chow-fed, similar to WTNo improvement observed
Glucose Tolerance ImpairedImproved vs. Wild-TypeSimilar to Wild-TypeNo improvement observed
Insulin Sensitivity ImpairedImproved vs. Wild-TypeSimilar to Wild-TypeNo improvement observed

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

ELOVL6_Pathway cluster_DeNovo De Novo Lipogenesis cluster_Elongation Fatty Acid Elongation cluster_Inhibition Points of Intervention Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16:0-CoA (Palmitoyl-CoA) C16:0-CoA (Palmitoyl-CoA) Malonyl-CoA->C16:0-CoA (Palmitoyl-CoA) FAS ELOVL6 ELOVL6 C16:0-CoA (Palmitoyl-CoA)->ELOVL6 Lipid Synthesis\n(Triglycerides, Phospholipids, etc.) Lipid Synthesis (Triglycerides, Phospholipids, etc.) C16:0-CoA (Palmitoyl-CoA)->Lipid Synthesis\n(Triglycerides, Phospholipids, etc.) C18:0-CoA (Stearoyl-CoA) C18:0-CoA (Stearoyl-CoA) ELOVL6->C18:0-CoA (Stearoyl-CoA) C18:0-CoA (Stearoyl-CoA)->Lipid Synthesis\n(Triglycerides, Phospholipids, etc.) This compound This compound This compound->ELOVL6 Inhibits Genetic Knockout Genetic Knockout Genetic Knockout->ELOVL6 Ablates

Caption: ELOVL6-mediated fatty acid elongation pathway and points of intervention.

Experimental_Workflow cluster_Models Animal Models cluster_Diets Dietary Intervention (e.g., 12 weeks) cluster_Inhibitor Pharmacological Arm cluster_Analysis Phenotypic Analysis WT Wild-Type Mice WT_Chow WT on Chow WT->WT_Chow WT_HFD WT on High-Fat Diet (HFD) WT->WT_HFD KO ELOVL6 KO Mice KO_Chow KO on Chow KO->KO_Chow KO_HFD KO on HFD KO->KO_HFD Analysis Metabolic Phenotyping: - Body Weight - Glucose & Insulin Tolerance Tests - Plasma Metabolites - Liver Lipid Analysis WT_Chow->Analysis WT_HFD_Veh WT on HFD + Vehicle WT_HFD->WT_HFD_Veh WT_HFD_Inh WT on HFD + this compound WT_HFD->WT_HFD_Inh WT_HFD->Analysis KO_Chow->Analysis KO_HFD->Analysis WT_HFD_Veh->Analysis WT_HFD_Inh->Analysis

Caption: A typical experimental workflow for comparing ELOVL6 knockout and inhibition.

Experimental Protocols

Generation of ELOVL6 Knockout Mice
  • Gene Targeting: A targeting vector is constructed to flank a critical exon of the Elovl6 gene with loxP sites. The vector is electroporated into embryonic stem (ES) cells[3].

  • ES Cell Selection and Injection: ES cells that have undergone successful homologous recombination are selected (e.g., via antibiotic resistance) and injected into blastocysts from a donor mouse strain (e.g., C57BL/6J)[3].

  • Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric offspring (identified by coat color) are bred with wild-type mice to achieve germline transmission of the targeted allele[3].

  • Genotyping: Offspring are genotyped using PCR analysis of genomic DNA extracted from tail biopsies to identify wild-type, heterozygous, and homozygous knockout animals[3].

Diet-Induced Obesity (DIO) Model
  • Animal Selection: Male mice (e.g., C57BL/6J strain), typically 6-8 weeks old, are used as they are susceptible to DIO.

  • Acclimatization: Animals are acclimated to the housing facility for at least one week with access to standard chow and water ad libitum.

  • Diet Administration: Mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 9-15 weeks to induce obesity and insulin resistance. Control groups are maintained on a standard low-fat chow diet.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).

Administration of this compound
  • Formulation: this compound (compound B) is typically formulated in a vehicle suitable for oral administration, such as a 0.5% methylcellulose solution.

  • Dosing: The inhibitor is administered chronically to DIO mice, for example, via oral gavage once daily at a specified dose (e.g., 10-30 mg/kg) for several weeks[5]. A vehicle-only group serves as the control.

Glucose and Insulin Tolerance Tests (GTT and ITT)
  • Fasting: For GTT, mice are fasted overnight (e.g., 16 hours). For ITT, a shorter fasting period (e.g., 4-6 hours) is used.

  • Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure blood glucose.

  • Injection:

    • GTT: Mice are given an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight).

    • ITT: Mice receive an i.p. injection of insulin (e.g., 0.75-1.0 U/kg body weight).

  • Blood Sampling: Blood glucose is measured from tail blood at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) is calculated to quantify glucose clearance or insulin sensitivity.

Liver Lipid Analysis
  • Tissue Harvesting: Livers are harvested from euthanized mice, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Lipid Extraction: Total lipids are extracted from a portion of the liver using the Folch method with a 2:1 chloroform:methanol solvent mixture.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form FAMEs.

  • Gas Chromatography (GC) Analysis: FAMEs are separated and quantified by gas chromatography to determine the relative abundance of different fatty acid species[3].

Conclusion

Both pharmacological inhibition and genetic knockout of ELOVL6 in mice result in the expected alteration of fatty acid profiles, specifically a decrease in the C18/C16 ratio. However, the downstream metabolic consequences, particularly concerning insulin sensitivity, appear to be context-dependent.

  • ELOVL6 Knockout: A powerful tool for studying the chronic, developmental absence of the enzyme. However, results can be variable between different knockout lines, potentially due to genetic background or compensatory mechanisms.

  • This compound: Provides insight into the acute effects of enzyme inhibition, which may be more representative of a therapeutic intervention. The available data suggest that acute inhibition of ELOVL6, while effective at the enzymatic level, may not be sufficient to reverse established diet-induced insulin resistance.

For researchers in drug development, the divergence in outcomes is a critical consideration. The failure of a potent chemical inhibitor to replicate the beneficial insulin-sensitizing phenotype seen in some knockout models underscores the complexity of translating findings from genetic models into pharmacological therapies. Further studies directly comparing these two modalities in the same laboratory setting are warranted to fully elucidate the therapeutic potential of ELOVL6 inhibition.

References

Head-to-Head Comparison: ELOVL6-IN-5 vs. ELOVL6-IN-4 for ELOVL6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Efficacy Guide for Researchers

In the landscape of metabolic research and drug discovery, the inhibition of ELOVL6 (Elongation of Very Long-Chain Fatty Acids Family Member 6) has emerged as a promising strategy for modulating fatty acid metabolism. This enzyme's role in the rate-limiting step of elongating saturated and monounsaturated fatty acids makes it a key target for therapeutic intervention in various metabolic diseases. Among the chemical tools available to researchers, ELOVL6-IN-5 and ELOVL6-IN-4 have garnered attention. This guide provides a comprehensive, data-driven comparison of their efficacy, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Summary of In Vitro Efficacy

A direct head-to-head comparison of this compound and ELOVL6-IN-4 in the same study is not publicly available. The following data has been aggregated from separate studies and commercial sources. Therefore, a direct comparison of potency should be approached with caution due to potential variations in experimental conditions.

ParameterELOVL6-IN-4This compound (Compound B)
Target ELOVL6ELOVL6
Human ELOVL6 IC50 79 nM[1]Data not available
Mouse ELOVL6 IC50 94 nM[1]Data not available
Cellular Activity (Mouse Hepatocytes) IC50 of 30 nM (Elongation Index)[1]Reduces hepatic fatty acid levels[2]
Selectivity Excellent selectivity over human ELOVL1, -2, -3, and -5, and mouse ELOVL3[1]Selective for ELOVL6 over ELOVL3 (approximately 7-fold)[3]

In Vivo Efficacy and Observations

In vivo studies have demonstrated the activity of both inhibitors, although with different reported outcomes regarding their impact on metabolic parameters.

ParameterELOVL6-IN-4 (Compound 1w)This compound (Compound B)
Animal Model Male C57BL/6J mice[4]Diet-induced obesity (DIO) and KKAy mice[5][6]
Administration Route Oral[4]Oral[5]
Observed Effect Potently and dose-dependently suppresses the fatty acid elongation index in the liver (1-10 mg/kg)[4]Significantly reduces hepatic fatty acid composition[5][6]
Effect on Insulin Resistance Data not availableNo improvement in insulin resistance observed[5][6]

It is noteworthy that while both compounds effectively inhibit ELOVL6 activity in the liver, a study on this compound (Compound B) reported a lack of improvement in insulin resistance in obese and diabetic mouse models.[5][6] This finding is a critical consideration for researchers investigating the link between ELOVL6 inhibition and insulin sensitivity. This compound (Compound B) was described as having a more suitable pharmacological profile than a predecessor compound, "Compound A".[5][6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the ELOVL6 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

Caption: ELOVL6 signaling pathway and points of inhibition.

ELOVL6_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsome Prep Prepare Microsomes (Source of ELOVL6) Incubation Incubate Microsomes, Inhibitor, and Substrates Microsome Prep->Incubation Inhibitor Prep Prepare Inhibitor Dilutions (ELOVL6-IN-4 / this compound) Inhibitor Prep->Incubation Substrate Prep Prepare Substrates (e.g., [14C]Malonyl-CoA, Palmitoyl-CoA) Substrate Prep->Incubation Extraction Extract Fatty Acyl-CoAs Incubation->Extraction Separation Separate Products (e.g., HPLC) Extraction->Separation Detection Detect Radiolabeled Product (Scintillation Counting) Separation->Detection IC50 Calc Calculate IC50 Detection->IC50 Calc

Caption: General experimental workflow for an ELOVL6 inhibition assay.

Efficacy_Comparison_Logic Inhibitor ELOVL6 Inhibitor IN4 ELOVL6-IN-4 Inhibitor->IN4 IN5 This compound Inhibitor->IN5 Potency Potency (IC50) IN4->Potency InVivo In Vivo Efficacy IN4->InVivo Insulin Effect on Insulin Resistance IN4->Insulin IN5->Potency IN5->InVivo IN5->Insulin IN4_Potency Human: 79 nM Mouse: 94 nM Potency->IN4_Potency IN5_Potency Not Reported Potency->IN5_Potency IN4_InVivo Suppresses Liver Elongation Index InVivo->IN4_InVivo IN5_InVivo Reduces Hepatic Fatty Acids InVivo->IN5_InVivo IN4_Insulin Not Reported Insulin->IN4_Insulin IN5_Insulin No Improvement Insulin->IN5_Insulin

Caption: Logical comparison of available efficacy data.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for assessing ELOVL6 inhibition.

In Vitro ELOVL6 Enzymatic Assay

This protocol is adapted from methods used to characterize ELOVL6 activity.[7]

  • Microsome Preparation:

    • Homogenize liver tissue or cultured cells expressing ELOVL6 in a buffered solution.

    • Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer, cofactors (e.g., NADPH), and a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).

    • Add varying concentrations of the ELOVL6 inhibitor (ELOVL6-IN-4 or this compound) or vehicle control to the reaction mixture.

    • Pre-incubate the mixture with the microsomes.

    • Initiate the reaction by adding a radiolabeled two-carbon donor, typically [14C]malonyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

  • Product Extraction and Analysis:

    • Stop the reaction by adding a saponification agent (e.g., alcoholic KOH).

    • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

    • Separate the fatty acid products based on chain length using high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

In Vivo Assessment of ELOVL6 Inhibition in Mice

This protocol is based on studies evaluating the in vivo efficacy of ELOVL6 inhibitors.[4]

  • Animal Model and Dosing:

    • Use an appropriate mouse model, such as C57BL/6J mice for general efficacy or diet-induced obese (DIO) mice for metabolic studies.

    • Administer the ELOVL6 inhibitor (e.g., ELOVL6-IN-4) or vehicle control orally at various doses.

  • Tissue Collection:

    • At a specified time point after the final dose, euthanize the animals and collect liver tissue.

  • Lipid Analysis:

    • Extract total lipids from the liver tissue.

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

    • Analyze the FAME profile using gas chromatography (GC) to determine the relative amounts of different fatty acids.

  • Calculation of Elongation Index:

    • Calculate the fatty acid elongation index as the ratio of the product to the substrate of the ELOVL6 reaction (e.g., C18:0/C16:0 or C18:1/C16:1).

    • A decrease in the elongation index indicates inhibition of ELOVL6 activity.

  • Analysis of Metabolic Parameters (for DIO models):

    • Monitor body weight, food intake, and fasting blood glucose and insulin levels throughout the study.

    • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

Conclusion

Both ELOVL6-IN-4 and this compound are valuable tools for studying the function of ELOVL6. Based on the available data, ELOVL6-IN-4 appears to be a highly potent inhibitor with well-defined in vitro IC50 values. This compound has also been shown to effectively inhibit ELOVL6 in vivo, leading to a reduction in hepatic fatty acids. However, the observation that this compound did not improve insulin resistance in mouse models of obesity and diabetes is a significant finding that may guide the design of future experiments.

Researchers should carefully consider their specific research questions when choosing between these two inhibitors. For studies requiring a well-characterized inhibitor with high in vitro potency, ELOVL6-IN-4 may be the preferred choice. For investigations into the downstream metabolic consequences of ELOVL6 inhibition, particularly concerning insulin sensitivity, the contrasting in vivo data for this compound provides a critical point of reference. It is imperative to acknowledge that the lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head studies are warranted to provide a definitive comparison of the efficacy of these two important research compounds.

References

Validating ELOVL6-IN-5: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a small molecule inhibitor is a critical step. This guide provides a comprehensive comparison of ELOVL6-IN-5, a chemical inhibitor of ELOVL6, with the gold-standard genetic method of siRNA-mediated knockdown for validating ELOVL6 inhibition.

This document outlines the expected experimental outcomes, presents detailed protocols for both methodologies, and visualizes the underlying biological pathways and experimental workflows. By directly comparing the effects of this compound and ELOVL6 siRNA on fatty acid composition and downstream gene expression, researchers can confidently validate the inhibitor's mechanism of action.

Comparing Efficacy: this compound vs. siRNA Knockdown

The primary function of ELOVL6 is the elongation of C16 fatty acids to C18 fatty acids. Therefore, successful inhibition of ELOVL6, either by a chemical inhibitor or by siRNA, is expected to result in an accumulation of C16 fatty acids (palmitate) and a reduction in C18 fatty acids (stearate). The following table summarizes the anticipated quantitative effects on fatty acid composition and the expression of downstream genes involved in lipid metabolism.

ParameterThis compoundELOVL6 siRNA KnockdownControl (Vehicle/Scrambled siRNA)
Fatty Acid Composition
Palmitic Acid (C16:0)IncreasedIncreasedBaseline
Stearic Acid (C18:0)DecreasedDecreasedBaseline
Stearic Acid/Palmitic Acid RatioSignificantly DecreasedSignificantly DecreasedBaseline
Gene Expression
ELOVL6 mRNANo significant change>70% reduction[1]Baseline
SREBP-1c mRNAPotential for indirect modulationDownregulated[2]Baseline
Fatty Acid Synthase (FASN) mRNAPotential for indirect modulationDownregulated[2]Baseline

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are provided for both the chemical inhibition and genetic knockdown of ELOVL6 in a common liver cell line, HepG2.

Protocol 1: ELOVL6 Inhibition with this compound in HepG2 Cells

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates

  • Reagents for fatty acid analysis (e.g., gas chromatography-mass spectrometry)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. The doubling time of HepG2 cells is approximately 48 hours.[3]

  • Compound Preparation: Prepare working solutions of this compound in complete culture medium. A typical final concentration for in vitro studies can range from 1 µM to 10 µM. Prepare a vehicle control with the same concentration of DMSO.

  • Treatment: Once cells reach the desired confluency, replace the existing medium with the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

  • Harvesting:

    • For fatty acid analysis: Wash the cells with PBS, scrape, and pellet them for lipid extraction.

    • For gene expression analysis: Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.

  • Analysis:

    • Perform fatty acid analysis to determine the relative abundance of palmitic and stearic acid.

    • Perform qRT-PCR to analyze the expression of ELOVL6, SREBP-1c, and FASN.

Protocol 2: ELOVL6 Knockdown using siRNA in HepG2 Cells

Materials:

  • HepG2 cells

  • Complete culture medium

  • ELOVL6-specific siRNA and scrambled control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Reagents for fatty acid analysis

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding: Approximately 24 hours before transfection, seed HepG2 cells in 6-well plates in antibiotic-free complete culture medium to achieve 60-80% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • In separate tubes, dilute the ELOVL6 siRNA and scrambled control siRNA in Opti-MEM™ I medium.

    • In another set of tubes, dilute the transfection reagent in Opti-MEM™ I medium.

    • Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After this, add complete culture medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for ELOVL6 knockdown and subsequent phenotypic changes.

  • Harvesting and Analysis: Harvest the cells and perform fatty acid and gene expression analysis as described in Protocol 1. Knockdown efficiency should be validated by measuring ELOVL6 mRNA levels. A knockdown of ≥70% is generally considered effective.[1]

Visualizing the Validation Workflow and Underlying Pathways

To provide a clear conceptual framework, the following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound and the key signaling pathways affected by ELOVL6 inhibition.

G cluster_workflow Experimental Workflow cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start Start with Cultured Cells (e.g., HepG2) inhibitor This compound start->inhibitor siRNA ELOVL6 siRNA start->siRNA control Vehicle / Scrambled siRNA start->control fatty_acid Fatty Acid Profiling (GC-MS) inhibitor->fatty_acid gene_expression Gene Expression Analysis (qRT-PCR) inhibitor->gene_expression siRNA->fatty_acid siRNA->gene_expression control->fatty_acid control->gene_expression comparison Compare Results fatty_acid->comparison gene_expression->comparison validation Validate Inhibitor Specificity comparison->validation

Caption: Experimental workflow for validating this compound with siRNA knockdown.

G cluster_pathway ELOVL6 Signaling and Downstream Effects SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 activates FASN FASN SREBP1c->FASN activates Stearate Stearate (C18:0) ELOVL6->Stearate elongates from Palmitate Palmitate Palmitate (C16:0) FASN->Palmitate produces AMPK AMPK Palmitate->AMPK activates Stearate->AMPK inhibits mTOR mTOR AMPK->mTOR inhibits Inhibitor This compound Inhibitor->ELOVL6 siRNA ELOVL6 siRNA siRNA->ELOVL6 degrades mRNA

Caption: Simplified signaling pathway of ELOVL6 and points of intervention.

Conclusion

The validation of a chemical inhibitor's on-target effects is paramount in drug discovery and basic research. By employing siRNA-mediated knockdown of ELOVL6 as a complementary approach, researchers can robustly confirm that the phenotypic and molecular changes observed with this compound treatment are indeed a consequence of specific ELOVL6 inhibition. The congruence of results from both methods, particularly in the alteration of fatty acid profiles and downstream gene expression, provides strong evidence for the inhibitor's mechanism of action. This comparative guide offers the necessary framework and detailed protocols to perform this critical validation.

References

Cross-Validation of ELOVL6-IN-5: A Comparative Guide to ELOVL6 Inhibition in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ELOVL6 inhibitor, ELOVL6-IN-5 (also known as Compound B), with other known ELOVL6 inhibitors. The data presented here is collated from various studies to offer a cross-validation of its effects across different cell types, supporting further research and development of ELOVL6-targeted therapies.

Introduction to ELOVL6

Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids. Specifically, it is responsible for the conversion of C16 fatty acids, such as palmitate, to C18 species like stearate.[1] This process is fundamental to the de novo synthesis of fatty acids and plays a significant role in cellular lipid homeostasis. Dysregulation of ELOVL6 activity has been implicated in a variety of pathological conditions, including metabolic diseases like insulin resistance and type 2 diabetes, as well as in the progression of several cancers.[2][3] Consequently, ELOVL6 has emerged as a promising therapeutic target.

Comparative Analysis of ELOVL6 Inhibitors

This section provides a comparative overview of the biochemical potency and cellular effects of this compound and other notable ELOVL6 inhibitors. The data is summarized from multiple studies to facilitate a cross-validation of their activities.

Biochemical Potency and Selectivity

A computational analysis has provided insights into the inhibitory concentrations (IC50) of key ELOVL6 inhibitors.[4] This data is crucial for understanding the potency and selectivity of these compounds.

InhibitorSynonymELOVL6 IC50 (nM)ELOVL3 IC50 (nM)Selectivity (ELOVL6 vs ELOVL3)
This compound Compound BValue not explicitly stated in provided search resultsValue not explicitly stated in provided search results~7-fold
Compound A -8.9337~38-fold

Note: While a direct IC50 value for this compound (Compound B) was not found in the provided search results, its selectivity over ELOVL3 is reported to be approximately 7-fold.[4] Further studies are needed to determine its precise IC50.

Effects on Cell Proliferation and Viability

The inhibition of ELOVL6 has been shown to impact the proliferation and viability of various cancer cell lines. While direct comparative studies using a panel of cell lines are limited, the available data from different investigations are summarized below.

Cell TypeInhibition MethodObserved EffectReference
Pancreatic Ductal Adenocarcinoma (PDAC)Chemical Inhibition / GeneticReduced cell proliferation and migration.[3][5][3][5]
Human Aortic Smooth Muscle Cells (HASMC)siRNA knockdownMarkedly suppressed cell proliferation.[6][6]
Lung Adenocarcinoma (A549, H1299)siRNA knockdownDecreased cell viability and proliferation.[7][7]
Human Keratinocytes (HaCaT)-cis-Vaccenic acid (a product of ELOVL6 pathway) induced cell death.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

ELOVL6 Signaling Pathway in Cellular Proliferation

ELOVL6_Signaling cluster_inhibition ELOVL6 Inhibition cluster_elovl6 Fatty Acid Elongation cluster_downstream Downstream Effects ELOVL6_IN_5 This compound ELOVL6 ELOVL6 ELOVL6_IN_5->ELOVL6 Inhibits C18_FA Stearate (C18) ELOVL6->C18_FA AMPK AMPK (Activated) ELOVL6->AMPK Suppresses C16_FA Palmitate (C16) C16_FA->ELOVL6 mTOR mTOR (Inhibited) AMPK->mTOR Inhibits p53_p21 p53 / p21 (Induced) AMPK->p53_p21 Activates Proliferation Cell Proliferation (Suppressed) mTOR->Proliferation Promotes p53_p21->Proliferation Inhibits

Experimental Workflow for Assessing ELOVL6 Inhibitor Effects

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with ELOVL6 Inhibitor Start->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) Treatment->Proliferation_Assay FA_Analysis Fatty Acid Analysis (GC-MS) Treatment->FA_Analysis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis FA_Analysis->Data_Analysis Western_Blot->Data_Analysis

Detailed Experimental Protocols

ELOVL6 Activity Assay

This protocol is adapted from studies characterizing ELOVL6 enzymatic activity.[1]

Objective: To measure the enzymatic activity of ELOVL6 in converting a C16 fatty acyl-CoA to a C18 species.

Materials:

  • Cell line or tissue expressing ELOVL6

  • Microsome isolation buffer

  • Reaction buffer (containing malonyl-CoA and NADPH)

  • Radiolabeled [14C]palmitoyl-CoA

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate microsomes from the cells or tissue of interest using standard differential centrifugation techniques.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein with the reaction buffer.

  • Initiate Reaction: Add radiolabeled [14C]palmitoyl-CoA to start the elongation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH).

  • Saponification and Extraction: Saponify the fatty acids and extract them using an organic solvent (e.g., hexane).

  • Quantification: Measure the radioactivity of the elongated C18 fatty acid product using a scintillation counter.

Cell Proliferation Assay (CCK-8)

This protocol is a common method for assessing the effect of a compound on cell proliferation.[7]

Objective: To determine the effect of ELOVL6 inhibitors on the proliferation rate of a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • ELOVL6 inhibitor stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the ELOVL6 inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Add CCK-8 Reagent: Add CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing changes in cellular fatty acid composition.

Objective: To quantify the relative amounts of different fatty acid species in cells following treatment with an ELOVL6 inhibitor.

Materials:

  • Cell pellets

  • Methanol with 2.5% H2SO4 (for transesterification)

  • Hexane

  • Internal standard (e.g., C17:0)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Extract total lipids from the cell pellets using a suitable solvent system (e.g., chloroform:methanol).

  • Transesterification: Convert the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic H2SO4.

  • FAME Extraction: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

  • Quantification: Quantify the peak area of each FAME relative to the internal standard to determine the relative abundance of each fatty acid.

Western Blotting for Signaling Proteins (AMPK, mTOR)

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Objective: To assess the impact of ELOVL6 inhibition on the activation of signaling pathways like AMPK and mTOR.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target proteins.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

The available evidence strongly suggests that ELOVL6 is a viable therapeutic target, particularly in oncology. This compound (Compound B) and other inhibitors have demonstrated efficacy in modulating fatty acid metabolism and cellular processes like proliferation. However, a direct, comprehensive cross-validation of this compound's effects in a wide range of cell types is an area that warrants further investigation. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of ELOVL6 inhibition. Future studies should focus on head-to-head comparisons of different ELOVL6 inhibitors in diverse cellular models to establish a clearer understanding of their relative potencies and therapeutic windows.

References

A Comparative Analysis of ELOVL6-IN-5 and Pan-Fatty Acid Synthase Inhibitors in Cellular Lipogenesis and Viability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective ELOVL6 inhibitor, ELOVL6-IN-5, and broad-spectrum pan-fatty acid synthase (FASN) inhibitors. This document synthesizes available experimental data to delineate their distinct mechanisms, performance, and potential therapeutic applications, with a focus on their roles in cancer biology.

Executive Summary

The burgeoning field of cancer metabolism has identified de novo lipogenesis as a critical pathway for tumor growth and survival. Two key enzymes in this pathway, Fatty Acid Synthase (FASN) and Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), have emerged as promising therapeutic targets. While pan-FASN inhibitors block the entire fatty acid synthesis pathway, ELOVL6 inhibitors offer a more targeted approach by specifically preventing the elongation of C16 fatty acids to C18 fatty acids. This guide presents a comparative overview of this compound and prominent pan-FASN inhibitors, summarizing their inhibitory concentrations, effects on cellular processes, and the signaling pathways they modulate. The data presented herein is compiled from various independent studies and is intended to provide a comparative framework in the absence of direct head-to-head experimental data.

Introduction to ELOVL6 and FASN in Fatty Acid Synthesis

De novo fatty acid synthesis is a fundamental metabolic process that is often upregulated in cancer cells to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule production.

Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[1][2] FASN is the central enzyme in de novo lipogenesis, and its inhibition leads to a complete shutdown of this pathway.[2]

ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6) is a microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids.[3] Specifically, it elongates saturated and monounsaturated C16 fatty acids to C18 fatty acids.[3] Inhibition of ELOVL6 provides a more nuanced approach to altering cellular lipid composition without completely abrogating de novo fatty acid synthesis.

The distinct roles of FASN and ELOVL6 in the fatty acid synthesis pathway are depicted below.

AcetylCoA Acetyl-CoA FASN FASN AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate ELOVL6 ELOVL6 Palmitate->ELOVL6 Stearate Stearate (C18:0) ELOVL6->Stearate Further_Elongation Further Elongation & Desaturation Stearate->Further_Elongation Pan_FASN_Inhibitors Pan-FASN Inhibitors Pan_FASN_Inhibitors->FASN ELOVL6_IN_5 This compound ELOVL6_IN_5->ELOVL6 Start Start Prep_Reagents Prepare Reaction Buffer, Substrates (Acetyl-CoA, Malonyl-CoA, NADPH), and Enzyme Solution Start->Prep_Reagents Add_Enzyme Add Enzyme to Microplate Wells Prep_Reagents->Add_Enzyme Add_Buffer_Substrates Add Reaction Buffer and Substrates (excluding Malonyl-CoA for baseline) Add_Enzyme->Add_Buffer_Substrates Measure_Baseline Measure Baseline NADPH Consumption (Absorbance at 340 nm) Add_Buffer_Substrates->Measure_Baseline Add_MalonylCoA Add Malonyl-CoA to Initiate Reaction Measure_Baseline->Add_MalonylCoA Measure_Activity Measure FASN-dependent NADPH Consumption Add_MalonylCoA->Measure_Activity Calculate Calculate FASN Activity Measure_Activity->Calculate End End Calculate->End Pan_FASN_Inhibitors Pan-FASN Inhibitors FASN FASN Pan_FASN_Inhibitors->FASN MalonylCoA_Accumulation Malonyl-CoA Accumulation FASN->MalonylCoA_Accumulation Inhibition leads to Palmitate_Depletion Palmitate Depletion FASN->Palmitate_Depletion Inhibition leads to PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MalonylCoA_Accumulation->PI3K_AKT_mTOR Wnt_BetaCatenin Wnt/β-catenin Pathway MalonylCoA_Accumulation->Wnt_BetaCatenin Lipid_Raft_Disruption Lipid Raft Disruption Palmitate_Depletion->Lipid_Raft_Disruption Lipid_Raft_Disruption->PI3K_AKT_mTOR Lipid_Raft_Disruption->Wnt_BetaCatenin Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Wnt_BetaCatenin->Apoptosis ELOVL6_IN_5 This compound ELOVL6 ELOVL6 ELOVL6_IN_5->ELOVL6 FA_Composition_Alteration Altered Fatty Acid Composition (Increased C16/C18 Ratio) ELOVL6->FA_Composition_Alteration Inhibition leads to cMYC c-MYC cMYC->ELOVL6 Upregulates Membrane_Fluidity Altered Membrane Fluidity & Signaling FA_Composition_Alteration->Membrane_Fluidity Cell_Cycle_Arrest Cell Cycle Arrest Membrane_Fluidity->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

References

Assessing the Specificity of ELOVL6-IN-5 Against Other ELOVL Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of ELOVL6-IN-5 against various ELOVL (Elongation of Very Long Chain Fatty Acids) isoforms. The data presented is compiled from published research to facilitate an objective assessment of the compound's specificity.

Introduction to ELOVL6 and this compound

The ELOVL family of enzymes are critical players in the endogenous synthesis of long-chain and very-long-chain fatty acids. These enzymes catalyze the rate-limiting condensation step in the fatty acid elongation cycle. The seven mammalian ELOVL isoforms (ELOVL1-7) exhibit distinct substrate specificities and tissue distribution patterns, contributing to a diverse range of physiological processes.[1] ELOVL6 is particularly involved in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[2] Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin resistance and diabetes, making it an attractive therapeutic target.[2]

This compound, also referred to as "Compound B" in scientific literature, is a potent and selective inhibitor of ELOVL6.[3] It has been utilized as a pharmacological tool to investigate the physiological roles of ELOVL6.[4] This guide focuses on the experimental data that defines the specificity of this compound.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against various human and mouse ELOVL isoforms has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target IsoformSpeciesIC50 (nM)Selectivity over ELOVL6Reference
ELOVL6 Human85-[3]
ELOVL6 Mouse38-[3]
ELOVL1 Not Specified>60-fold less potent than vs. ELOVL6>60-fold[3]
ELOVL2 Not Specified>60-fold less potent than vs. ELOVL6>60-fold[3]
ELOVL3 Not Specified~7-fold less potent than vs. ELOVL6~7-fold[5][6]
ELOVL5 Not Specified>60-fold less potent than vs. ELOVL6>60-fold[3]

Experimental Protocols

The following sections detail the methodologies typically employed to assess the inhibitory activity and specificity of compounds like this compound against ELOVL isoforms. These protocols are based on established methods for studying ELOVL enzyme activity.

In Vitro ELOVL Enzymatic Assay

This assay measures the enzymatic activity of ELOVL isoforms in microsomal preparations by quantifying the elongation of a fatty acyl-CoA substrate.

1. Preparation of Microsomes:

  • Human or mouse ELOVL isoforms are individually overexpressed in a suitable cell line (e.g., HEK293 or Sf9 insect cells).

  • Cells are harvested and homogenized in a buffered solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like ELOVLs.

2. Enzymatic Reaction:

  • The reaction is typically carried out in a buffer containing:

    • Microsomal protein (containing the ELOVL enzyme)

    • A specific fatty acyl-CoA substrate (e.g., palmitoyl-CoA for ELOVL6)

    • Radiolabeled [14C]malonyl-CoA (as the two-carbon donor)

    • NADPH (as a cofactor for subsequent reduction steps in the elongation cycle)

    • The test inhibitor (this compound) at various concentrations.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

3. Product Analysis and Quantification:

  • The reaction is stopped, and the fatty acyl-CoAs are hydrolyzed to free fatty acids.

  • The fatty acids are extracted and separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of radiolabeled, elongated fatty acid product is quantified using a scintillation counter or a bioimaging analyzer.

4. IC50 Determination:

  • The enzymatic activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Fatty Acid Elongation Pathway and Experimental Workflow

To better illustrate the context of ELOVL6 inhibition and the experimental process, the following diagrams are provided.

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum Lumen Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA, C16:0) ELOVL6 ELOVL6 (Condensation) Acyl_CoA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Ketoacyl_CoA 3-Ketoacyl-CoA KAR KAR (Reduction) Ketoacyl_CoA->KAR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA HACD HACD (Dehydration) Hydroxyacyl_CoA->HACD Enoyl_CoA trans-2,3-Enoyl-CoA TER TER (Reduction) Enoyl_CoA->TER Elongated_Acyl_CoA Elongated Acyl-CoA (e.g., Stearoyl-CoA, C18:0) ELOVL6->Ketoacyl_CoA Rate-limiting step KAR->Hydroxyacyl_CoA HACD->Enoyl_CoA TER->Elongated_Acyl_CoA Inhibitor This compound Inhibitor->ELOVL6

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

ELOVL_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_result Result Microsomes 1. Prepare Microsomes (Express ELOVL Isoforms) Incubation 3. Incubate Microsomes with Reaction Mix and this compound Microsomes->Incubation Reagents 2. Prepare Reaction Mix (Substrates, Cofactors) Reagents->Incubation Extraction 4. Stop Reaction & Extract Fatty Acids Incubation->Extraction Separation 5. Separate Products (TLC/HPLC) Extraction->Separation Quantification 6. Quantify Radiolabeled Product Separation->Quantification IC50 7. Determine IC50 Value Quantification->IC50

References

A Comparative Analysis of ELOVL6-IN-5 and First-Generation ELOVL6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically catalyzing the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids.[1] Its role in metabolic diseases, such as insulin resistance and non-alcoholic fatty liver disease, has made it an attractive target for therapeutic intervention.[2][3] Early drug discovery efforts led to the development of first-generation ELOVL6 inhibitors, such as the indoledione "Compound A".[4][5] Subsequent research has yielded second-generation inhibitors, including ELOVL6-IN-5 ("Compound B"), which exhibits an improved pharmacological profile.[4][6] This guide provides a comprehensive, data-driven comparison of this compound and first-generation ELOVL6 inhibitors, offering insights into their respective potencies, selectivities, and pharmacokinetic properties to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: this compound vs. First-Generation Inhibitors

The following tables summarize the key quantitative data for this compound and the first-generation inhibitor, Compound A.

Inhibitor Target IC50 (nM) Selectivity
This compound (Compound B) Human ELOVL685[6]>60-fold vs. ELOVL1, 2, 3, 5[6]
Mouse ELOVL638[6]
Compound A (First-Generation) Human ELOVL6169>30-fold vs. ELOVL1, 2, 3, 5
Mouse ELOVL6350
Inhibitor Species Dose (mg/kg, p.o.) Cmax (µM) Tmax (h) AUC (µM·h) Half-life (h)
This compound (Compound B) Mouse101.228.53.1
Compound A (First-Generation) Mouse100.812.92.5

Signaling Pathway and Inhibition Mechanism

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the condensation of malonyl-CoA with a fatty acyl-CoA substrate. This is the first and rate-limiting step in the two-carbon elongation of fatty acids. Inhibition of ELOVL6 blocks the synthesis of longer chain fatty acids, such as stearate (C18:0), from shorter chain precursors like palmitate (C16:0).

ELOVL6_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL6->3-Ketoacyl-CoA Condensation Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) 3-Ketoacyl-CoA->Stearoyl-CoA (C18:0) Reduction Dehydration Reduction This compound This compound This compound->ELOVL6 First-Gen Inhibitor First-Gen Inhibitor First-Gen Inhibitor->ELOVL6

Caption: ELOVL6 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Characterization

The characterization of ELOVL6 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological properties.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A ELOVL6 Enzyme Activity Assay B Selectivity Profiling (vs. other ELOVLs) A->B Determine IC50 C Microsomal Stability Assay B->C Assess Selectivity D Pharmacokinetic Studies in Mice C->D Evaluate Metabolic Stability E Efficacy Studies in DIO Mouse Model D->E Determine PK Profile

Caption: Experimental workflow for ELOVL6 inhibitor characterization.

Experimental Protocols

ELOVL6 Enzyme Activity Assay

This assay measures the inhibitory effect of compounds on ELOVL6 enzymatic activity.

  • Materials:

    • Microsomes from cells overexpressing human or mouse ELOVL6.

    • [14C]-Malonyl-CoA (radiolabeled substrate).

    • Palmitoyl-CoA (substrate).

    • Test compounds (this compound or first-generation inhibitors).

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Acetonitrile with internal standard to stop the reaction.

    • HPLC system for product separation and quantification.

  • Procedure:

    • Prepare a reaction mixture containing microsomes, palmitoyl-CoA, and the test compound at various concentrations in the reaction buffer.

    • Initiate the reaction by adding [14C]-malonyl-CoA.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet proteins.

    • Analyze the supernatant by HPLC to separate the radiolabeled product (e.g., [14C]-stearoyl-CoA) from the unreacted substrate.

    • Quantify the amount of product formed using a radioactivity detector.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Microsomal Stability Assay

This assay assesses the metabolic stability of the inhibitors in liver microsomes.

  • Materials:

    • Human or mouse liver microsomes.

    • NADPH regenerating system (cofactor for metabolic enzymes).

    • Test compounds.

    • Phosphate buffer (pH 7.4).

    • Acetonitrile to stop the reaction.

    • LC-MS/MS for compound quantification.

  • Procedure:

    • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding cold acetonitrile.

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.[8][9]

In Vivo Pharmacokinetic and Efficacy Studies in Diet-Induced Obesity (DIO) Mice

These studies evaluate the in vivo behavior and therapeutic potential of the inhibitors.

  • Animal Model:

    • Male C57BL/6J mice fed a high-fat diet for several weeks to induce obesity and insulin resistance.[4]

  • Pharmacokinetic Study:

    • Administer a single oral dose of the test compound to DIO mice.

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma.

    • Extract the compound from plasma and quantify its concentration using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy Study:

    • Treat DIO mice with the test compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).[4]

    • Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

    • At the end of the treatment period, perform metabolic assessments such as glucose and insulin tolerance tests.

    • Collect tissues (e.g., liver, adipose tissue) for analysis of fatty acid composition and gene expression related to lipid metabolism.[4]

Conclusion

The available data demonstrate that this compound represents a significant advancement over first-generation ELOVL6 inhibitors. Its superior potency, indicated by lower IC50 values, and enhanced pharmacokinetic profile, including higher plasma exposure (Cmax and AUC) after oral administration, make it a more effective tool for in vivo studies.[6] While both classes of inhibitors demonstrate selectivity for ELOVL6, the improved characteristics of this compound position it as a more promising candidate for further preclinical and potentially clinical development. Researchers should consider these quantitative differences when selecting an ELOVL6 inhibitor for their specific experimental needs.

References

A Comparative Analysis of ELOVL6-IN-5 and Inhibitors of Downstream Lipid Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of inhibiting key enzymes in lipid metabolism is crucial for therapeutic development. This guide provides a detailed comparison of ELOVL6-IN-5, a selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), with inhibitors of downstream enzymes Stearoyl-CoA Desaturase (SCD) and Diacylglycerol O-acyltransferase (DGAT).

The de novo synthesis of fatty acids is a fundamental metabolic pathway with significant implications in various diseases, including metabolic syndrome, type 2 diabetes, and cancer.[1] ELOVL6 catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] The products of ELOVL6, primarily stearate (C18:0), are subsequently desaturated by SCD to form monounsaturated fatty acids (MUFAs) like oleate (C18:1).[3] These fatty acids are then incorporated into complex lipids such as triglycerides (TGs) in a reaction catalyzed by DGAT enzymes.[4] Targeting these distinct enzymatic steps offers different strategies for modulating cellular lipid composition and downstream signaling.

Mechanism of Action: A Stepwise Comparison

Inhibiting ELOVL6, SCD, or DGAT intervenes at different stages of the lipid synthesis pathway, leading to distinct metabolic consequences.

  • ELOVL6 Inhibition: By blocking the elongation of C16 fatty acids to C18, ELOVL6 inhibitors like this compound (also referred to as Compound B) cause an accumulation of palmitate (C16:0) and a reduction in stearate (C18:0) and its downstream product, oleate (C18:1).[5][6] This shift in the saturated fatty acid (SFA) profile alters the composition of cellular membranes and lipid droplets.[7]

  • SCD Inhibition: SCD inhibitors block the conversion of SFAs to MUFAs.[8] This leads to an accumulation of SFAs, such as palmitate and stearate, and a depletion of MUFAs, primarily oleate and palmitoleate.[9] The resulting increase in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress and apoptosis, particularly in cancer cells that are highly dependent on MUFAs for proliferation.[8]

  • DGAT Inhibition: DGAT1 and DGAT2 inhibitors block the final step of triglyceride synthesis, the conversion of diacylglycerol (DAG) to TG.[4] This primarily results in reduced TG synthesis and storage in lipid droplets.[10] DGAT1 inhibition, in particular, has been shown to delay the absorption of dietary fat.[10]

Below is a diagram illustrating the core pathway and the points of inhibition.

Lipid_Metabolism_Pathway cluster_0 Fatty Acid Synthesis & Elongation cluster_1 Desaturation cluster_2 Triglyceride Synthesis Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) SCD SCD Stearate (C18:0)->SCD ELOVL6_Inhibitor This compound ELOVL6_Inhibitor->ELOVL6 Oleate (C18:1) Oleate (C18:1) SCD->Oleate (C18:1) Diacylglycerol (DAG) Diacylglycerol (DAG) Oleate (C18:1)->Diacylglycerol (DAG) incorporated into SCD_Inhibitor SCD Inhibitors SCD_Inhibitor->SCD DGAT DGAT Diacylglycerol (DAG)->DGAT Triglycerides (TG) Triglycerides (TG) DGAT->Triglycerides (TG) DGAT_Inhibitor DGAT Inhibitors DGAT_Inhibitor->DGAT in_vivo_workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start C57BL/6J Mice HFD High-Fat Diet (several weeks) Start->HFD Obese_Model DIO Model (Obese, Insulin Resistant) HFD->Obese_Model Grouping Randomized Grouping Obese_Model->Grouping Vehicle Vehicle Control (Oral Gavage) Grouping->Vehicle Inhibitor Inhibitor Treatment (e.g., this compound) Grouping->Inhibitor Monitoring Monitor: - Body Weight - Food Intake - Glucose/Insulin Vehicle->Monitoring Inhibitor->Monitoring Termination Endpoint Analysis Monitoring->Termination Tissue_Analysis Tissue Collection (Liver) - Lipid Profiling (GC-MS) - Gene Expression Termination->Tissue_Analysis

References

Unveiling the Parallels: Replicating ELOVL6 Knockout Phenotypes with a Potent Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Metabolic Disease and Drug Discovery

The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target for metabolic disorders. Its pivotal role in the de novo synthesis of long-chain saturated and monounsaturated fatty acids has been elucidated through genetic knockout studies in mice. These studies have revealed a distinct set of metabolic phenotypes resulting from ELOVL6 deficiency. This guide provides a comprehensive comparison of the phenotypes observed in ELOVL6 knockout mice with those induced by the pharmacological inhibitor, ELOVL6-IN-5 (also referred to as Compound B), offering researchers valuable insights into the potential of small molecule intervention to mimic genetic ablation.

Executive Summary

Genetic knockout of ELOVL6 in mice leads to a characteristic shift in fatty acid composition, with a decrease in C18 and an increase in C16 chain length fatty acids. This alteration is associated with protection from diet-induced insulin resistance and hyperglycemia, even in the context of obesity and hepatic steatosis. This guide demonstrates that the small molecule inhibitor, this compound, effectively recapitulates the key molecular phenotype of altered fatty acid composition seen in ELOVL6 knockout mice. While the inhibitor mirrors the genetic model in its primary mechanism, some downstream metabolic effects show subtle differences, providing a nuanced understanding of pharmacological intervention.

Data Presentation: Quantitative Comparison of ELOVL6 Knockout and this compound Treatment

The following tables summarize the key quantitative data from studies on ELOVL6 knockout mice and mice treated with this compound.

Table 1: Comparison of Hepatic Fatty Acid Composition

Fatty AcidELOVL6 Knockout (relative to wild-type)This compound Treatment (relative to vehicle)
Palmitic acid (C16:0)IncreasedIncreased
Palmitoleic acid (C16:1n7)IncreasedIncreased
Stearic acid (C18:0)DecreasedDecreased
Oleic acid (C18:1n9)DecreasedDecreased

Table 2: Comparison of Metabolic Parameters in Diet-Induced Obese Mice

ParameterELOVL6 Knockout (vs. wild-type on high-fat diet)This compound Treatment (vs. vehicle on high-fat diet)
Body WeightNo significant differenceNo significant difference
Liver TriglyceridesVariable results reported; one study showed an increase on a fat-free/high-carbohydrate dietNo significant change reported
Plasma GlucoseProtected from hyperglycemiaNo significant improvement in hyperglycemia reported in one key study
Plasma InsulinProtected from hyperinsulinemiaNo significant improvement in hyperinsulinemia reported in one key study
Insulin SensitivityImprovedNo improvement in insulin resistance observed in one key study

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.

ELOVL6_Pathway cluster_input Substrates cluster_process Elongation cluster_output Products cluster_inhibition Inhibition Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1)->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Vaccenoyl-CoA (C18:1) Vaccenoyl-CoA (C18:1) ELOVL6->Vaccenoyl-CoA (C18:1) ELOVL6 Knockout ELOVL6 Knockout ELOVL6 Knockout->ELOVL6 This compound This compound This compound->ELOVL6

Caption: The ELOVL6 enzyme catalyzes the elongation of C16 fatty acids to C18 fatty acids. Both genetic knockout and pharmacological inhibition by this compound block this enzymatic step.

Experimental_Workflow cluster_models Experimental Models cluster_diets Dietary Intervention cluster_analysis Phenotypic Analysis Wild-Type Mice Wild-Type Mice Standard Chow Standard Chow Wild-Type Mice->Standard Chow High-Fat Diet High-Fat Diet Wild-Type Mice->High-Fat Diet ELOVL6 KO Mice ELOVL6 KO Mice ELOVL6 KO Mice->Standard Chow ELOVL6 KO Mice->High-Fat Diet Mice Treated with this compound Mice Treated with this compound Mice Treated with this compound->High-Fat Diet Fatty Acid Profiling Fatty Acid Profiling Standard Chow->Fatty Acid Profiling High-Fat Diet->Fatty Acid Profiling Glucose Tolerance Test Glucose Tolerance Test High-Fat Diet->Glucose Tolerance Test Insulin Tolerance Test Insulin Tolerance Test High-Fat Diet->Insulin Tolerance Test Gene Expression Analysis Gene Expression Analysis High-Fat Diet->Gene Expression Analysis

Caption: Experimental workflow for comparing ELOVL6 knockout and this compound treated mice, involving dietary challenges and subsequent metabolic and molecular analyses.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation of ELOVL6 Knockout Mice

ELOVL6 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Elovl6 gene with a selection cassette (e.g., neomycin resistance). The linearized vector is electroporated into ES cells, and cells that have undergone homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele. Heterozygous mice are then intercrossed to produce homozygous ELOVL6 knockout mice.

In Vivo Administration of this compound

This compound (Compound B) is administered to mice, typically via oral gavage. The compound is formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose. The dosage and frequency of administration are determined based on pharmacokinetic and pharmacodynamic studies. For chronic studies, mice are typically treated daily for several weeks. A vehicle-treated control group is always included in the experimental design.

Hepatic Fatty Acid Analysis
  • Lipid Extraction: Livers are homogenized, and total lipids are extracted using the Folch method with a chloroform:methanol (2:1, v/v) solution.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to FAMEs by incubation with methanolic HCl or BF3-methanol.

  • Gas Chromatography (GC) Analysis: FAMEs are analyzed by gas chromatography-flame ionization detection (GC-FID) or GC-mass spectrometry (GC-MS). Separation is achieved on a capillary column (e.g., DB-225). Fatty acids are identified by comparing their retention times with those of known standards. The relative abundance of each fatty acid is calculated as a percentage of the total fatty acid content.

Glucose Tolerance Test (GTT)

Mice are fasted for 6-8 hours. A baseline blood glucose measurement is taken from the tail vein. A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection. Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

Insulin Tolerance Test (ITT)

Mice are fasted for 4-6 hours. A baseline blood glucose measurement is taken. A bolus of human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection. Blood glucose levels are measured at specific time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: The relative expression levels of target genes (e.g., genes involved in lipogenesis and glucose metabolism) are quantified by qRT-PCR using a SYBR Green or TaqMan-based assay. Gene expression is normalized to a stable housekeeping gene (e.g., Gapdh or Actb).

Discussion and Conclusion

The comparison between ELOVL6 knockout mice and those treated with the inhibitor this compound reveals a strong correlation in their primary molecular phenotype: the alteration of hepatic fatty acid composition. Both models exhibit a significant reduction in the ratio of C18 to C16 fatty acids, confirming that this compound is a potent and specific inhibitor of ELOVL6 activity in vivo.

However, a noteworthy divergence appears in the downstream metabolic consequences. While ELOVL6 knockout mice consistently show protection against diet-induced insulin resistance and hyperglycemia, the initial chronic in vivo studies with this compound did not demonstrate a significant improvement in these parameters. This discrepancy could be attributed to several factors, including the specific animal models used, the duration and dosage of the inhibitor treatment, or potential off-target effects at higher concentrations. It may also suggest that the lifelong absence of ELOVL6 in the knockout model leads to developmental or compensatory changes that contribute to the improved metabolic phenotype, which may not be fully replicated by acute or sub-chronic pharmacological inhibition in adult animals.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ELOVL6-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ELOVL6-IN-5, a potent inhibitor of the fatty acid elongase ELOVL6. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

When working with chemical compounds like this compound, a thorough understanding of safe handling, storage, and disposal is non-negotiable. This document outlines the necessary personal protective equipment (PPE), procedural steps, and disposal plans to create a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment for handling this compound, which is typically supplied as a solid, white to off-white powder. These recommendations are based on standard laboratory safety protocols for handling chemical compounds of unknown toxicity.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or punctures before use.
Eyes Safety glasses with side shields or gogglesEssential for protecting eyes from dust particles or splashes of solutions containing the compound.
Respiratory Fume hood or ventilated enclosureWhen handling the solid powder to weigh or prepare solutions, a fume hood is necessary to prevent inhalation of fine particles. For larger quantities or if a fume hood is not available, a properly fitted N95 respirator may be required.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental contamination.

It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound for the most accurate and detailed safety information.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will minimize exposure risks and maintain a safe working environment.

  • Preparation and Review : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.

  • Work Area Setup : Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment : Put on all required PPE as outlined in the table above before handling the compound.

  • Handling the Solid Compound :

    • When weighing the solid powder, perform the task within a fume hood to avoid inhaling dust.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Preparing Solutions :

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • If the solvent is volatile, ensure this is also done within a fume hood.

  • Storage : As recommended, this compound powder should be stored at -20°C for long-term stability (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months.

  • Decontamination : After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of contaminated bench paper.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste : Collect any unused this compound powder and contaminated disposable items (e.g., gloves, bench paper, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Disposal Procedures : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visualizing the Workflow for Safe Handling

To further clarify the operational procedures, the following diagram illustrates the logical flow of safely handling this compound from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Proceed if understood Weigh Solid Weigh Solid Gather PPE->Weigh Solid Enter work area Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Store Compound Store Compound Prepare Solution->Store Compound Decontaminate Area Decontaminate Area Store Compound->Decontaminate Area Collect Waste Collect Waste Decontaminate Area->Collect Waste Personal Hygiene Personal Hygiene Decontaminate Area->Personal Hygiene Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。